Oxetane-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxetane-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c5-3-1-4-2-3/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDGFSXMNLJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880136-18-5 | |
| Record name | oxetane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Oxetane-3-thiol: A Strategic Approach from Oxetan-3-one
An In-depth Technical Guide for Drug Development Professionals
Abstract
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Oxetane-3-thiol, in particular, offers a unique scaffold for introducing sulfur-based functionalities while retaining the desirable three-dimensional character of the oxetane ring. This guide provides a comprehensive, in-depth analysis of a robust and field-proven synthetic pathway to this compound, starting from the commercially available precursor, oxetan-3-one. We will dissect the strategic considerations behind a two-stage approach involving reduction and subsequent nucleophilic substitution, offering detailed mechanistic insights, step-by-step protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Strategic Imperatives: Designing the Synthesis
The synthesis of this compound from oxetan-3-one presents a distinct chemical challenge: the selective conversion of a ketone to a thiol while preserving the integrity of the strained four-membered ether ring. The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) makes them susceptible to ring-opening under harsh acidic or basic conditions.[2] Therefore, the paramount strategic consideration is the deployment of mild, high-yielding reactions that are compatible with this sensitive functionality.
A direct conversion of the ketone to the thiol is synthetically challenging and often requires multi-step sequences that may not be compatible with the oxetane core. A more reliable and controllable strategy involves a two-part sequence:
-
Reduction: The ketone is first reduced to the corresponding secondary alcohol, oxetan-3-ol. This intermediate is stable and provides a versatile handle for subsequent functionalization.
-
Functional Group Interconversion: The hydroxyl group of oxetan-3-ol is then converted to the desired thiol. This is not a direct displacement; the hydroxyl must first be activated to transform it into a suitable leaving group for a nucleophilic substitution reaction.
This guide will focus on this two-stage pathway, which offers superior control and reproducibility compared to more speculative direct approaches.
Overall Synthetic Workflow
The diagram below illustrates the validated two-stage workflow for the preparation of this compound from Oxetan-3-one.
Caption: High-level overview of the synthetic pathway.
Part I: Reduction of Oxetan-3-one to Oxetan-3-ol
The initial step in the sequence is the reduction of the carbonyl group. The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions.
Rationale for Reagent Selection: NaBH₄
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3][4] It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards esters, amides, or carboxylic acids under standard conditions.[5][6] This selectivity is advantageous in complex molecule synthesis.
Compared to more potent hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ offers significant practical benefits:
-
Safety: LiAlH₄ reacts violently with water and other protic solvents, requiring strictly anhydrous conditions.[7] NaBH₄ is stable in and can be used with protic solvents like methanol (MeOH) or ethanol (EtOH).[8]
-
Simplicity: The workup for NaBH₄ reactions is typically a simple aqueous quench, whereas LiAlH₄ requires a careful, multi-step quenching procedure.
Mechanism of Reduction
The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[8] The reaction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate to furnish the final alcohol product.
Caption: Simplified mechanism of ketone reduction by NaBH₄.
Part II: Conversion of Oxetan-3-ol to this compound
This stage is the core of the synthesis, transforming the alcohol into the target thiol. As the hydroxyl group is a poor leaving group, direct displacement is not feasible. The most effective strategies involve an in-situ activation and displacement, such as the Mitsunobu reaction, or a two-step activation-displacement sequence via a sulfonate ester. The Mitsunobu approach is often preferred for its mild conditions and operational simplicity.
The Mitsunobu Reaction: A Powerful Choice
The Mitsunobu reaction provides an elegant method to convert a primary or secondary alcohol into a variety of functional groups, including thioesters, with complete inversion of stereochemistry.[9] The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ.[10]
Causality Behind the Choice:
-
Mild Conditions: The reaction proceeds at or below room temperature, preserving the oxetane ring.
-
One-Pot Procedure: Activation and nucleophilic attack occur in the same reaction vessel, improving efficiency.
-
High Atom Economy: The byproducts, triphenylphosphine oxide and the hydrazine derivative, are generally stable and can be easily separated.
The nucleophile in this case is thiolacetic acid (CH₃COSH). It is used in place of hydrogen sulfide or simple thiols because it is less volatile, less noxious, and the resulting thioacetate is a stable, protected intermediate that prevents the newly formed thiol from undergoing side reactions like oxidation to a disulfide.
Mechanism of Thioacetate Formation
The Mitsunobu reaction proceeds through a series of well-defined steps:
-
The phosphine attacks the azodicarboxylate to form a betaine intermediate.
-
The acidic proton of thiolacetic acid protonates the betaine.
-
The alcohol (oxetan-3-ol) attacks the activated phosphonium species, forming an oxyphosphonium salt. This step effectively turns the hydroxyl into an excellent leaving group.
-
The thiocarboxylate anion acts as the nucleophile, displacing the triphenylphosphine oxide in a classic Sₙ2 reaction to form the thioacetate product.
Final Step: Deprotection to this compound
The S-(oxetan-3-yl) ethanethioate intermediate is a stable compound that can be purified before the final deprotection. The acetyl group is readily cleaved by hydrolysis under either acidic or basic conditions to liberate the free thiol. Basic hydrolysis using aqueous sodium hydroxide (NaOH) is common and efficient.
Experimental Protocols & Data
The following protocols are representative procedures derived from established methodologies for reductions and Mitsunobu reactions.[3]
Protocol 1: Synthesis of Oxetan-3-ol
-
To a stirred solution of oxetan-3-one (1.0 eq) in methanol (0.5 M) at 0 °C (ice bath), add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of acetone (1.5 eq) to consume excess NaBH₄.
-
Adjust the pH to ~7 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield oxetan-3-ol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Mitsunobu and Hydrolysis
-
To a stirred solution of oxetan-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under a nitrogen atmosphere, add thiolacetic acid (1.2 eq).
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate S-(oxetan-3-yl) ethanethioate.
-
Dissolve the purified thioacetate (1.0 eq) in methanol (0.4 M).
-
Add a 2 M aqueous solution of sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and neutralize with 1 M HCl to pH ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Reduction | Oxetan-3-one, Sodium Borohydride | Methanol | 0 °C | >90% |
| 2. Mitsunobu | Oxetan-3-ol, PPh₃, DIAD, Thiolacetic Acid | THF | 0 °C to RT | 60-80% |
| 3. Hydrolysis | S-(Oxetan-3-yl) ethanethioate, NaOH | Methanol/Water | Room Temp. | >85% |
| Caption: Summary of reaction conditions and expected yields. |
Conclusion
The synthesis of this compound from oxetan-3-one is most reliably achieved through a strategic, two-stage process. The initial reduction of the ketone with sodium borohydride provides the crucial alcohol intermediate in high yield under mild conditions. Subsequent conversion to the thiol via a Mitsunobu reaction with thiolacetic acid, followed by basic hydrolysis, represents an efficient and controllable route that respects the sensitive nature of the oxetane ring. This pathway provides drug discovery professionals with a reproducible method to access this valuable sulfur-containing building block for incorporation into next-generation therapeutics.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Sulfanyloxetanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while adding three-dimensional character.[1] This guide focuses on a specific, yet increasingly important subclass: 3-sulfanyloxetanes. These compounds are emerging as promising bioisosteric replacements for thioesters and benzyl sulfides, offering a unique combination of steric and electronic features.[1][2] This document provides a detailed exploration of the synthesis, stability, and core physicochemical properties of 3-sulfanyloxetanes, grounded in experimental data and established analytical protocols. We will delve into the causality behind experimental choices and provide actionable methodologies for researchers in drug discovery.
Introduction: The Rise of 3-Sulfanyloxetanes as Bioisosteres
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or biological properties, is a cornerstone of modern drug design.[3] It is employed to enhance potency, modulate pharmacokinetics, and mitigate toxicity. The thioester functional group, while biochemically important (e.g., in Acetyl-CoA), can be hydrolytically labile in a drug context.[4][5]
The 3-sulfanyloxetane motif has been presented as a robust bioisostere for thioesters.[1][2] Its design rationale is based on mimicking the shape and electronic properties of a thioester while replacing the hydrolytically susceptible carbonyl group with a stable, polar oxetane ring. This substitution can lead to significant improvements in a molecule's drug-like properties.
Synthesis and Chemical Stability
A robust and versatile synthesis is paramount for the exploration of any new chemical scaffold in drug discovery. The primary route to 3-sulfanyloxetanes has been elegantly developed, providing excellent access to this motif.
Synthesis via Lithium-Catalyzed Thiol Alkylation
The key transformation for accessing 3-sulfanyloxetanes is a mild, lithium-catalyzed SN1-type reaction between a 3-aryl-3-oxetanol and a thiol.[1][2][6] This method is notable for its chemoselectivity, as the mild Lewis acidity of the lithium catalyst activates the tertiary alcohol for displacement by the thiol nucleophile while minimizing acid-mediated ring-opening of the strained oxetane.[1]
The causality for this choice of catalyst is critical: stronger acids would likely lead to the irreversible decomposition of the oxetane ring, whereas the lithium catalyst delicately balances C-OH bond activation with the preservation of the core scaffold.[1] The reaction proceeds via a stabilized oxetane carbocation intermediate, favoring substrates with π-systems (like aryl or heteroaryl groups) at the 3-position that can stabilize the positive charge.[1][6]
General Synthetic Workflow Diagram
Caption: General synthesis of 3-Aryl-3-sulfanyloxetanes.
Chemical Stability
A crucial question for any new scaffold is its stability under physiologically and synthetically relevant conditions. Analogous 3,3-diaryloxetanes have been shown to be generally stable across a pH range from acidic (pH 1.2) to basic (pH 10.0) over several hours.[7][8][9] This stability is a significant advantage over functionalities like thioesters, which are prone to hydrolysis.[4] The oxetane ring, while strained, is kinetically stable and robust enough to withstand various subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions on other parts of the molecule.[1][10]
Core Physicochemical Properties
The interplay of lipophilicity, acidity, and solubility governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties for 3-sulfanyloxetanes is key to their rational application in drug design.
Lipophilicity (LogD)
Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH (7.4), is a critical parameter influencing cell permeability, plasma protein binding, and metabolic clearance. The replacement of a thioester with a 3-sulfanyloxetane introduces a more polar ether oxygen, which can be expected to reduce lipophilicity.
In a direct comparison, the 3-sulfanyloxetane motif was found to have a lower LogD value than its corresponding thioester and methylene-linked (benzyl sulfide) analogues, confirming its greater hydrophilicity.[1][2] This property can be highly advantageous, as reducing lipophilicity is a common strategy to improve aqueous solubility and reduce off-target toxicity.[11]
| Compound Type | Representative LogD7.4 | Key Takeaway |
| 3-Sulfanyloxetane | 2.98 | More polar, lower lipophilicity |
| Thioester Analogue | 3.59 | More lipophilic, prone to hydrolysis |
| Methylene Analogue | 4.09 | Highest lipophilicity in the series |
| Table 1: Comparison of experimental LogD7.4 values for a matched molecular trio, demonstrating the impact of the 3-sulfanyloxetane core. Data adapted from Croft, R. A., et al. (2018).[1][2] |
Acidity (pKa)
The thiol group (-SH) is weakly acidic, with the pKa of simple aliphatic thiols typically falling in the range of 10-11.[12] This means that at physiological pH 7.4, the thiol group will be overwhelmingly in its neutral, protonated form. The pKa of thiols can be influenced by the local electronic environment, but the impact of the oxetane ring is expected to be modest.[13][14] The low acidity of the thiol is a key feature, differentiating it from the carboxylic acid group (pKa ~4-5) which is often replaced by other bioisosteres.[15][16] This ensures the 3-sulfanyloxetane motif does not introduce a strong acidic center, which can be beneficial for properties like cell permeability.[17]
Aqueous Solubility
While specific quantitative data for a series of 3-sulfanyloxetanes is not widely published, the introduction of the polar oxetane ring and the reduction in LogD strongly suggest that these motifs will confer improved aqueous solubility compared to more lipophilic isosteres like benzyl sulfides.[1][7] This is a primary driver for incorporating oxetanes into drug candidates.[17]
Metabolic Stability
A drug's metabolic stability dictates its half-life and dosing regimen.[6] Assays using liver microsomes, which contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s), are the industry standard for early-stage assessment.[18][19]
The 3-sulfanyloxetane motif is designed for enhanced metabolic stability compared to thioesters, which are readily cleaved by esterases.[1] Experimental data confirms this hypothesis. In human liver microsome (HLM) assays, a representative 3-sulfanyloxetane showed significantly higher stability (lower clearance) than its thioester analogue.[1][2] This demonstrates the success of the bioisosteric replacement in blocking a key metabolic liability.
| Compound Type | Intrinsic Clearance (CLint, µL/min/mg) | Key Takeaway |
| 3-Sulfanyloxetane | 19 | High metabolic stability |
| Thioester Analogue | >227 | Very low metabolic stability (rapid clearance) |
| Table 2: Comparison of in vitro metabolic stability in human liver microsomes. Data adapted from Croft, R. A., et al. (2018).[1][2] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to determine these physicochemical properties must be robust and well-defined. Below are self-validating, step-by-step protocols for two key assays.
Protocol: LogD7.4 Determination by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase.[20][21][22]
Principle: The compound is dissolved in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. After equilibration, the concentration of the compound in each phase is measured (typically by LC-MS), and the ratio is used to calculate LogD.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate.[20] This prevents volume changes during the experiment.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[20]
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Compound Addition: Add a small aliquot (e.g., 10 µL) of the compound's DMSO stock to the biphasic system. The final concentration should be suitable for analytical detection (e.g., 100 µM).
-
Equilibration: Cap the vial tightly and shake on a mechanical shaker at a consistent speed for at least 2 hours at a controlled temperature (e.g., 25°C) to reach equilibrium.[23]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the two phases.[21]
-
Sampling: Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer. Be extremely careful not to cross-contaminate the layers.[22]
-
Analysis: Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, providing a measure of intrinsic clearance.[18][24][25]
Principle: The test compound is incubated with human liver microsomes (HLM) in the presence of the essential cofactor NADPH, which initiates enzymatic metabolism. The reaction is stopped at various time points, and the remaining amount of the parent compound is quantified by LC-MS/MS.
Metabolic Stability Assay Workflow Diagram
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[25]
-
Prepare a working solution of the test compound (e.g., 100 µM in 10% acetonitrile/buffer) from a DMSO stock.
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[18]
-
Thaw a vial of pooled human liver microsomes (commercially available) on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold buffer.[25][26]
-
-
Incubation Setup (in a 96-well plate):
-
To each well, add the microsomal solution. The final protein concentration in the reaction should be ~0.5 mg/mL.
-
Add the test compound solution. The final substrate concentration is typically 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (IS) to the corresponding wells.[25]
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[24]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomes).[19]
-
Conclusion and Future Outlook
3-Sulfanyloxetanes represent a valuable and strategically important class of bioisosteres for medicinal chemistry. Their synthesis is well-established, and they exhibit excellent chemical robustness. The key physicochemical advantages of this motif lie in its ability to simultaneously reduce lipophilicity and block metabolic pathways associated with more labile groups like thioesters. The resulting favorable profile of moderate lipophilicity, high metabolic stability, and likely improved aqueous solubility makes the 3-sulfanyloxetane a compelling building block for the design of next-generation therapeutics. As synthetic methods continue to evolve, the application of this unique scaffold is expected to expand, providing drug discovery teams with a powerful tool to overcome common ADME challenges.
References
- 1. d-nb.info [d-nb.info]
- 2. Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snscourseware.org [snscourseware.org]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Thiols [quimicaorganica.org]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. mercell.com [mercell.com]
- 26. researchgate.net [researchgate.net]
Oxetane-3-thiol: A Technical Guide to a Novel Bioisostere in Drug Discovery
Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. The strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to serve as a versatile bioisostere, profoundly influencing properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4][5] This guide focuses on a particularly intriguing derivative, oxetane-3-thiol, and its potential as a novel bioisosteric replacement in drug design. We will delve into its synthesis, unique properties, and the practical methodologies for its incorporation and evaluation, providing researchers with a comprehensive resource to leverage this promising scaffold.
The oxetane ring, a four-membered cyclic ether, is characterized by its small size, polarity, and distinct three-dimensional structure.[3][5] These attributes make it an attractive replacement for more metabolically labile or conformationally flexible groups.[2][5] The introduction of a thiol group at the 3-position of the oxetane ring creates this compound, a unique building block that can act as a bioisostere for thiols, thioesters, and potentially other sulfur-containing functionalities.[6] This guide will provide a detailed exploration of the synthesis and application of this novel bioisostere.
Physicochemical Properties and Bioisosteric Rationale
The utility of this compound as a bioisostere stems from its unique combination of steric and electronic properties. The oxetane ring itself is a polar motif that can enhance aqueous solubility and act as a hydrogen bond acceptor.[2][4] The incorporation of the thiol group introduces a key functional handle for covalent modification or interaction with biological targets, while the oxetane scaffold can impart improved metabolic stability compared to more conventional thiol-containing fragments.
Table 1: Comparative Physicochemical Properties of Thiol-Containing Moieties
| Moiety | Molecular Weight ( g/mol ) | cLogP (calculated) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Ethanethiol | 62.13 | 0.84 | 1.0 | 1 | 0 |
| This compound | 90.14 | -0.29 | 26.3 | 1 | 1 |
| Thiophenol | 110.18 | 1.79 | 1.0 | 1 | 0 |
| Cysteine | 121.16 | -2.49 | 63.3 | 2 | 3 |
Note: cLogP values are estimations and can vary based on the calculation method.
The data in Table 1 highlights the increased polarity and lower calculated lipophilicity of this compound compared to simple alkyl and aryl thiols. This shift towards hydrophilicity can be advantageous for improving the solubility and overall drug-like properties of a lead compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached from several precursors, with oxetan-3-one and 3-hydroxyoxetane being common starting points. The following protocol details a reliable method starting from 3-hydroxyoxetane, which is commercially available or can be synthesized from epichlorohydrin.[7][8]
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route to this compound from 3-hydroxyoxetane.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxyoxetane
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of the Hydroxyl Group:
-
To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add triflic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(trifluoromethylsulfonyloxy)oxetane is typically used in the next step without further purification.
-
-
Nucleophilic Substitution with Thioacetate:
-
Dissolve the crude triflate from the previous step in anhydrous DMF.
-
Add potassium thioacetate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford S-oxetan-3-yl ethanethioate.
-
-
Deprotection to Yield this compound:
-
Dissolve the purified S-oxetan-3-yl ethanethioate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Acidify the reaction mixture to pH ~7 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (this compound can be volatile) to yield the final product.
-
Incorporation of this compound into Lead Molecules
The synthesized this compound can be incorporated into drug candidates through various standard chemical transformations targeting the thiol group.
Diagram: Strategies for Incorporating this compound
Caption: Common reactions for incorporating this compound.
Evaluation of Drug-like Properties
Once an this compound containing analog has been synthesized, it is crucial to evaluate its physicochemical and pharmacokinetic properties to assess the impact of the bioisosteric replacement.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10][11][12]
Materials:
-
Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator set to 37°C
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in phosphate buffer to the final desired concentration (typically 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound and the diluted microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int) as (k / microsomal protein concentration).
-
Protocol 2: Aqueous Solubility Determination (Kinetic Solubility Assay)
This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.
Materials:
-
Test compound
-
DMSO
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate reader
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to PBS to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for equilibration.
-
Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol 3: Lipophilicity Determination (LogD Measurement)
LogD is the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH, providing a measure of its lipophilicity.[13]
Materials:
-
Test compound
-
1-Octanol
-
Phosphate buffer (pH 7.4)
-
Vials
-
Vortex mixer
-
Centrifuge
-
Analytical method to quantify the compound (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Pre-saturate the 1-octanol with the phosphate buffer and the phosphate buffer with 1-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the test compound in the pre-saturated buffer.
-
In a vial, mix equal volumes of the pre-saturated 1-octanol and the compound solution in the pre-saturated buffer.
-
Vortex the mixture vigorously for a few minutes to ensure thorough mixing and allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect a sample from both the aqueous and the octanol layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate LogD as: LogD = log₁₀ ([Compound]_octanol / [Compound]_aqueous).
Conclusion and Future Perspectives
This compound represents a valuable and underexplored building block in medicinal chemistry. Its unique physicochemical properties, including increased polarity and the potential for improved metabolic stability, make it an attractive bioisostere for traditional thiol-containing moieties. The synthetic routes to this compound are accessible, and its incorporation into lead molecules can be achieved through standard chemical transformations.
The provided protocols for synthesis and evaluation of key drug-like properties offer a practical framework for researchers to explore the potential of this novel scaffold. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic application of unique bioisosteres like this compound will undoubtedly play an increasingly important role in the future of drug discovery. Further investigations into the metabolic fate of this compound containing compounds and their potential for unique target interactions will continue to expand the utility of this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes - Enamine [enamine.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
- 9. mercell.com [mercell.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mttlab.eu [mttlab.eu]
- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Spectroscopic Data of Oxetane-3-thiol: An In-depth Technical Guide
Introduction to Oxetane-3-thiol
This compound, with the molecular formula C₃H₆OS and a molecular weight of 90.15 g/mol , is a sulfur-containing derivative of oxetane.[1] The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[2] The introduction of a thiol group at the 3-position offers a versatile handle for further functionalization, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful if the compound has limited solubility in CDCl₃ or if exchangeable protons (like the thiol proton) are of particular interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to encompass the expected range for carbon chemical shifts (typically 0-220 ppm).[3]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
| Predicted ¹H NMR Data for this compound | ||||
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-S | 1.5 - 2.5 | triplet (t) | ~8-10 | 1H |
| H-3 | 3.8 - 4.2 | quintet (quint) | ~6-8 | 1H |
| H-2, H-4 | 4.6 - 5.0 | multiplet (m) | - | 4H |
Rationale for Predictions:
-
H-S (Thiol Proton): The chemical shift of the thiol proton can vary depending on concentration and solvent. It is expected to appear as a triplet due to coupling with the methine proton (H-3).
-
H-3 (Methine Proton): This proton is attached to the carbon bearing the thiol group. It is expected to be a quintet due to coupling with the thiol proton and the four methylene protons on the adjacent carbons.
-
H-2, H-4 (Methylene Protons): These protons are part of the oxetane ring and are adjacent to the oxygen atom. The electronegativity of the oxygen will deshield these protons, causing them to appear at a relatively high chemical shift.[5] They are expected to be a complex multiplet due to coupling with each other and with the methine proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound should display three signals, one for each of the unique carbon environments.
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 35 - 45 |
| C-2, C-4 | 70 - 80 |
Rationale for Predictions:
-
C-3: This carbon is directly attached to the sulfur atom. The thiol group has a moderate deshielding effect, placing this carbon's signal in the upfield region of the spectrum.
-
C-2, C-4: These carbons are bonded to the highly electronegative oxygen atom, which causes a significant downfield shift in their resonance.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key functional groups.
Experimental Protocol for IR Analysis
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates or solvent, which is then subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Predicted IR Data for this compound | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| S-H stretch | 2550 - 2600 (weak) |
| C-H stretch (alkane) | 2850 - 3000 |
| C-O-C stretch (cyclic ether) | 950 - 1000 |
| C-S stretch | 600 - 700 |
Rationale for Predictions:
-
S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum, making it a good diagnostic peak for the presence of a thiol group.
-
C-H Stretch: The C-H stretching vibrations of the methylene and methine groups in the oxetane ring will appear in the typical alkane region.
-
C-O-C Stretch: The characteristic ring breathing and C-O-C stretching modes of the oxetane ring are expected in the fingerprint region. For the parent oxetane, a strong band associated with the ring puckering motion has been observed in the far-infrared region.[7]
-
C-S Stretch: The C-S stretching vibration is also typically weak and appears in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that may be used to confirm the molecular weight with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 90, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage of the strained oxetane ring.
| Predicted Mass Spectrum Data for this compound | |
| m/z | Proposed Fragment |
| 90 | [C₃H₆OS]⁺ (Molecular Ion) |
| 62 | [C₂H₆S]⁺ |
| 59 | [C₂H₃S]⁺ |
| 47 | [CH₃S]⁺ |
| 28 | [C₂H₄]⁺ |
Proposed Fragmentation Pathway:
A plausible fragmentation pathway for this compound under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, including alpha-cleavage and ring-opening reactions. A likely fragmentation involves the cleavage of the oxetane ring to lose ethylene (C₂H₄), a common fragmentation for cyclic ethers.[1][8]
Visualizations
Molecular Structure of this compound
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Quantum chemical calculations for oxetane ring stability
An In-Depth Technical Guide to Quantum Chemical Calculations for Oxetane Ring Stability
Authored by: Gemini, Senior Application Scientist
Abstract
The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern drug discovery.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows medicinal chemists to finely tune the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.[1][4][5] However, the inherent ring strain of the oxetane core significantly influences its stability and reactivity.[6][7] A thorough understanding of this strain is paramount for predicting the behavior of oxetane-containing molecules in biological systems. This guide provides a comprehensive overview of the application of quantum chemical calculations to assess the stability of the oxetane ring, offering both theoretical insights and practical, step-by-step protocols for researchers in computational chemistry and drug development.
The Strategic Importance of the Oxetane Ring in Medicinal Chemistry
The incorporation of an oxetane ring into a drug candidate can offer several strategic advantages. It can serve as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[4][5][7] The rigid, three-dimensional nature of the oxetane ring can also be exploited to explore novel chemical space and enhance binding affinity to biological targets.[1][2] Furthermore, the electron-withdrawing nature of the oxygen atom in the oxetane ring can modulate the basicity of adjacent amine groups, a critical parameter for optimizing pharmacokinetic profiles.[2] Despite these benefits, the inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to ring-opening reactions, a factor that must be carefully considered during drug design.[6]
Theoretical Foundations of Oxetane Stability Calculations
The stability of the oxetane ring is intrinsically linked to its ring strain, which arises from deviations in bond angles from their ideal values.[8][9] Quantum chemical calculations provide a powerful toolkit for quantifying this strain and predicting the overall stability of oxetane-containing molecules.
Choosing the Right Computational Tools: Methods and Basis Sets
The accuracy of any quantum chemical calculation is critically dependent on the chosen method and basis set. For systems like oxetane, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT) has proven to be a robust and efficient method for studying strained ring systems.[10][11] Functionals such as B3LYP are widely used and often provide a good balance of accuracy and computational efficiency for geometry optimizations and energy calculations of organic molecules.[10][11]
The choice of basis set , which is a set of mathematical functions used to describe the shape of the electron orbitals, is equally important.[12] For oxetane and its derivatives, Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets such as cc-pVDZ are common choices.[11][12] The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogens) is crucial for accurately describing the strained bonds in the oxetane ring. For calculations requiring higher accuracy, such as single-point energy calculations for reaction barriers, larger basis sets like 6-311+G(2d,p) or aug-cc-pVTZ may be employed.[13][14]
Key Stability Descriptors: Geometry, Vibrational Frequencies, and Ring Strain Energy
Several key parameters derived from quantum chemical calculations can be used to assess the stability of the oxetane ring:
-
Optimized Geometry: The calculated bond lengths and angles of the optimized molecular structure provide direct insight into the degree of geometric distortion and strain.
-
Vibrational Frequencies: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum.[15][16] The absence of imaginary frequencies indicates a stable structure.[15] The calculated vibrational spectra can also be compared with experimental data for validation.[17][18]
-
Ring Strain Energy (RSE): RSE is a quantitative measure of the destabilization of a cyclic molecule compared to a corresponding strain-free acyclic reference.[19][20] A common and reliable method for calculating RSE is through the use of homodesmotic reactions .[19][21] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[19][22]
Practical Guide to Calculating Oxetane Ring Stability
This section provides detailed, step-by-step protocols for performing quantum chemical calculations to assess the stability of an oxetane-containing molecule. These protocols are general and can be adapted for various quantum chemistry software packages such as Gaussian, Q-Chem, or GAMESS.[23][24][25][26]
Workflow for Computational Analysis of an Oxetane Derivative
The following diagram illustrates the typical workflow for a comprehensive computational analysis of an oxetane derivative's stability.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. Strain theory | Molecular Deformation, Stress & Strain | Britannica [britannica.com]
- 10. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. gaussian.com [gaussian.com]
- 14. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 15. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 16. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 17. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. q-chem.com [q-chem.com]
- 21. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. works.swarthmore.edu [works.swarthmore.edu]
- 23. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 24. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 25. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 26. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]
A Technical Guide to the Discovery and Isolation of Oxetane-Containing Natural Products
Foreword: The Allure of the Strained Ring
In the vast repository of natural products, certain structural motifs appear with a frequency that belespeaks their evolutionary utility. The oxetane ring—a four-membered cyclic ether—is not one of them. Its relative scarcity is precisely what makes its discovery in a natural product a significant event for chemists and pharmacologists.[1][2][3] The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, imparts a unique combination of metabolic stability, polarity, and conformational rigidity to its parent molecule.[4][5][6] These features are not mere chemical curiosities; they are often pivotal to the compound's biological activity, transforming an otherwise unremarkable scaffold into a potent therapeutic agent.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations essential for the discovery and isolation of these rare and valuable compounds. We will move from the foundational principles of their natural occurrence and biosynthesis to the practical, field-tested protocols for their extraction, purification, and structural elucidation.
Part 1: The Landscape of Oxetane-Containing Natural Products
While the oxetane ring is uncommon, it is not exclusive to a single domain of life. Its representatives are found across terrestrial and marine ecosystems, highlighting convergent evolutionary pathways for their biosynthesis.[7]
The Archetype: Paclitaxel (Taxol®)
No discussion of oxetane natural products can begin without acknowledging paclitaxel. First isolated in 1971 by Monroe E. Wall and Mansukh C. Wani from the bark of the Pacific yew (Taxus brevifolia), its discovery was a landmark moment in cancer chemotherapy.[1][8] The journey from a crude bark extract to a blockbuster anticancer drug was arduous, largely due to its extremely low natural abundance—requiring bark from approximately 3,000 trees to yield just one kilogram of the compound.[8][9] The oxetane ring in paclitaxel is not a passive spectator; it is essential for locking the molecule into the precise conformation required to bind to and stabilize microtubules, thereby arresting cell division.[1][10]
Beyond Taxol: A Survey of Structural Diversity
The world of oxetane natural products is far broader than a single molecule. Understanding this diversity is key to appreciating the varied challenges their isolation presents.
| Compound | Natural Source | Key Biological Activity | Structural Notes |
| Paclitaxel | Taxus brevifolia (Pacific Yew) | Anticancer (Microtubule stabilizer) | Complex diterpenoid with a fused oxetane ring.[8] |
| Merrilactone A | Illicium merrillianum | Neurotrophic | Sesquiterpenoid with a unique cage-like structure.[4] |
| Oxetanocin A | Bacillus megaterium | Antiviral, Antibiotic | Nucleoside analogue where the furanose ring is replaced by an oxetane.[4] |
| Dictyoxetane | Dictyota dichotoma (Brown Alga) | Ichthyotoxic | Diterpenoid with a fused oxetane, structurally simpler than paclitaxel.[4] |
| Laureatin | Laurencia sp. (Red Algae) | Cytotoxic | Medium-ring ether containing a pendant oxetane.[11] |
| Paronychiarabicine A & B | Paronychia arabica | Potential SARS-CoV-2 Inhibitors | Novel oxetane-containing lignans.[12] |
This diversity underscores a critical point for isolation chemists: there is no single, universal protocol. The physicochemical properties of a diterpenoid from a yew tree are vastly different from those of a nucleoside analogue from a bacterium or a halogenated ether from a marine alga.[13]
Part 2: The Genesis - Biosynthesis of the Oxetane Ring
Understanding how nature constructs this strained ring provides invaluable clues for its stability and potential reactivity during isolation. While the specific enzymes are often elusive, several mechanistic pathways have been proposed.[2][10] The most widely accepted hypothesis for many terpenoid-based oxetanes, including paclitaxel, involves an enzyme-mediated intramolecular cyclization of an epoxide precursor.[1]
This biosynthetic insight is a cornerstone of our experimental design. The potential for acid- or base-catalyzed ring-opening of the oxetane during extraction and chromatography is a direct consequence of its strained nature and biosynthetic origin. Therefore, maintaining neutral pH conditions whenever possible is a critical, mechanistically-informed choice to prevent artifact formation.
Part 3: The Hunt - A Workflow for Discovery and Isolation
The modern natural product chemist rarely works in the dark. The process of isolating a novel oxetane is typically a hypothesis-driven endeavor guided by biological activity. This is the essence of Bioassay-Guided Fractionation .[14][15]
The Bioassay-Guided Fractionation Workflow
The process is an iterative cycle of chemical separation followed by biological testing. Each step enriches the concentration of the active compound, allowing chemists to focus their efforts on the most promising fractions.[16]
Caption: Workflow for Bioassay-Guided Fractionation.
Step-by-Step Protocol: Extraction and Initial Fractionation
This protocol is a generalized starting point, adaptable for many terrestrial plant or marine invertebrate sources. The key is the initial extraction with a polar solvent to capture a broad range of metabolites, followed by systematic partitioning to simplify the mixture.
Objective: To obtain a simplified, de-fatted crude extract enriched in medium-polarity compounds like terpenoids.
Methodology:
-
Source Material Preparation:
-
Lyophilize (freeze-dry) the source material (e.g., plant leaves, sponge tissue) to remove water, which can interfere with extraction and promote degradation.
-
Grind the dried material into a fine powder to maximize the surface area for solvent penetration.
-
-
Solvent Extraction:
-
Macerate the powdered material in methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1 v/v) at room temperature. A typical ratio is 10 mL of solvent per 1 g of dry material.
-
Stir or sonicate the mixture for 2-4 hours. Sonication can enhance extraction efficiency but should be monitored to avoid heating the sample.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the solid residue 2-3 times to ensure exhaustive extraction.
-
Combine the supernatants and concentrate them in vacuo using a rotary evaporator to yield the crude extract.
-
-
Liquid-Liquid Partitioning (Kupchan Partitioning):
-
Dissolve the crude extract in a 9:1 MeOH/H₂O mixture.
-
Perform an initial extraction with a nonpolar solvent like hexane or petroleum ether. This step is crucial for removing lipids and waxes, which can interfere with subsequent chromatography.[17] The active compounds are typically not in this layer, but it should be tested in the bioassay to be certain.
-
Separate the hexane layer (upper) from the aqueous methanol layer (lower).
-
To the aqueous methanol layer, add additional water to adjust the solvent ratio to approx. 1:1 MeOH/H₂O.
-
Extract this aqueous layer sequentially with solvents of increasing polarity, such as DCM or chloroform (CHCl₃), followed by ethyl acetate (EtOAc).
-
Collect each solvent partition (Hexane, DCM, EtOAc, and the final aqueous layer), concentrate them in vacuo, and submit each for bioassay to determine which fraction contains the activity. For many oxetane terpenoids, activity will be concentrated in the DCM or EtOAc fraction.
-
Step-by-Step Protocol: Chromatographic Purification
Once the active fraction is identified, the real challenge begins: isolating a single compound from a complex mixture. This requires a multi-modal chromatographic approach.
Objective: To purify the active compound to >95% purity for structural elucidation.
Methodology:
-
Initial Cleanup (VLC or MPLC):
-
Rationale: The goal here is not baseline separation, but rapid, bulk separation to further simplify the active fraction.
-
Stationary Phase: Normal-phase silica gel is a common first choice. For compounds known to be unstable on silica, reversed-phase C18 silica or a more neutral support like Florisil® can be used.[9]
-
Mobile Phase: Use a step-gradient of increasing polarity. For normal-phase silica, a common starting point is a hexane/EtOAc or hexane/acetone gradient. For reversed-phase, a water/MeOH or water/acetonitrile gradient is used.
-
Execution: Dry-load the sample onto the column by adsorbing it onto a small amount of silica gel. Elute the column with the solvent gradient, collecting large fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) and the bioassay. Pool fractions with similar TLC profiles and high activity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC provides the high resolution necessary for final purification. Both normal-phase and reversed-phase HPLC may be required.
-
Column Selection:
-
Reversed-Phase (RP-HPLC): C18 columns are the workhorse for separating medium-polarity compounds. This is often the preferred method.
-
Normal-Phase (NP-HPLC): Useful for separating isomers or compounds that are poorly retained on C18. Requires non-polar, non-aqueous mobile phases.
-
-
Mobile Phase: Isocratic (constant solvent composition) or gradient elution may be used. A typical RP-HPLC method would use a gradient of water and acetonitrile, both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. CAUTION: The acidic modifier should be used with care, as it can potentially cause ring-opening of sensitive oxetanes. If instability is suspected, use a neutral mobile phase or a different stationary phase.
-
Detection: A Diode Array Detector (DAD) or UV detector is standard. For paclitaxel, detection is typically at 227 nm.[18] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used for compounds lacking a UV chromophore.
-
Execution: Dissolve the enriched, active fraction from the previous step in a suitable solvent. Inject small, analytical-scale amounts first to develop the method. Once optimized, scale up to a semi-preparative column to isolate milligram quantities of the pure compound.
-
Part 4: The Reveal - Structural Elucidation
With a pure compound in hand, the final step is to determine its structure. For oxetane-containing compounds, spectroscopic analysis provides a distinct set of clues.
The Spectroscopic Signature of the Oxetane Ring
The strained four-membered ring imposes unique electronic and steric environments, which are reflected in its NMR and IR spectra.
| Spectroscopic Method | Key Signature of the Oxetane Moiety |
| ¹H NMR | Protons on carbons adjacent to the ring oxygen (α-protons) are deshielded and typically appear in the δ 4.5 - 5.5 ppm range.[19][20] Protons on the β-carbon are more shielded, appearing around δ 2.5 - 2.8 ppm .[19] The coupling constants (J-values) between protons can help define the ring's stereochemistry.[12] |
| ¹³C NMR | Carbons adjacent to the ring oxygen (α-carbons) are significantly deshielded, appearing in the δ 75 - 90 ppm range.[12][21] The β-carbon is more shielded. |
| Infrared (IR) | The C-O-C stretching vibration of the strained ether appears as a characteristic absorption band in the 950 - 1000 cm⁻¹ region. |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula. Fragmentation patterns can sometimes provide clues, though the oxetane ring itself is often stable under many ionization conditions. |
A Word of Caution: Relying solely on databases for NMR prediction can be misleading for these unusual structures. Computational methods, such as DFT calculations of chemical shifts, are increasingly used to resolve ambiguities and confirm structural assignments, as numerous published structures containing oxetane moieties have required revision after such analysis.[22]
Part 5: Challenges and Future Outlook
The isolation of oxetane-containing natural products is a field ripe with challenges and opportunities.
-
Chemical Instability: The ring strain that makes oxetanes biologically interesting also makes them susceptible to ring-opening under harsh (e.g., strongly acidic or basic) conditions.[10] This necessitates careful selection of solvents and chromatographic supports throughout the isolation process.
-
Low Natural Abundance: As with paclitaxel, many bioactive oxetanes are present in their source organisms in very low concentrations.[8] This demands highly efficient and scalable isolation techniques and often drives the need for total synthesis or semi-synthetic production routes.[8]
-
Structural Complexity: Oxetanes are often embedded within complex polycyclic scaffolds, leading to challenging structural elucidation and stereochemical assignment.[22]
The future of this field lies in the integration of modern analytical techniques. The coupling of HPLC with high-resolution mass spectrometry and advanced NMR techniques, combined with sophisticated computational analysis, will accelerate the discovery and correct identification of these potent molecules, paving the way for the next generation of oxetane-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
- 12. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 13. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. GENERAL METHODS OF ISOLATION AND PURIFICATION OF MARINE__MPHARM.pptx [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation method for 3-oxetanone - Eureka | Patsnap [eureka.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of Oxetane-3-thiol
An In-depth Technical Guide to Oxetane-3-thiol: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This compound (CAS No. 880136-18-5) has emerged as a pivotal building block in modern medicinal chemistry. The unique physicochemical properties imparted by the strained four-membered oxetane ring—namely increased aqueous solubility, enhanced metabolic stability, and modulation of adjacent functional group basicity—have positioned it as a valuable scaffold in drug design.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical behavior, and strategic application of this compound. We delve into detailed synthetic protocols, explore the nuanced reactivity of its dual functional groups, and present its role as a bioisosteric replacement and key reactant in the development of novel therapeutics, such as MDM2-p53 inhibitors.
Introduction: The Ascendancy of Oxetanes in Medicinal Chemistry
The pursuit of novel chemical matter with improved "drug-like" properties is a central theme in pharmaceutical research. In recent years, small, strained heterocyclic systems have been increasingly exploited to escape the "flatland" of traditional aromatic scaffolds.[2][3] Among these, the oxetane ring has garnered immense interest.[4][5][6]
Initially viewed with caution due to perceived ring strain, the oxetane motif has proven to be remarkably stable under physiological and many synthetic conditions.[7][8] Its true value lies in its function as a versatile modulator of molecular properties:
-
Bioisostere: Oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups. This substitution can block metabolically labile positions and introduce polarity, often leading to significant improvements in aqueous solubility and metabolic clearance without a substantial increase in lipophilicity.[1][2][4][5]
-
pKa Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can dramatically lower the pKa of nearby amines, a crucial tactic for mitigating off-target effects (e.g., hERG inhibition) and improving cell permeability.[2]
This compound represents a particularly useful bifunctional building block, combining the advantageous properties of the oxetane ring with the versatile reactivity of a thiol group. This guide serves to equip the modern medicinal chemist with the foundational knowledge to effectively utilize this powerful reagent.
Physicochemical Properties and Identification
This compound is typically supplied as a colorless oil and requires specific handling due to its reactivity and potential hazards.
| Property | Value | Reference |
| CAS Number | 880136-18-5 | [9] |
| Molecular Formula | C₃H₆OS | [5][9][10] |
| Molecular Weight | 90.14 g/mol | [9][10] |
| Appearance | Colorless oil | [10] |
| IUPAC Name | This compound | [9] |
| SMILES | C1C(CO1)S | [9] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4][10] |
Representative Spectroscopic Data: While a definitive public spectrum is not available, the following data are representative based on the analysis of closely related 3-substituted oxetane structures.[9][11]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~ 4.7 - 4.9 | Multiplet (t or dd) | Protons on C2 and C4 adjacent to the ring oxygen. |
| ~ 3.8 - 4.1 | Multiplet | Methine proton at C3, coupled to the thiol proton and C2/C4 protons. | |
| ~ 1.8 - 2.1 | Doublet (d) | Thiol proton (-SH). Position can be variable and may exchange with D₂O. | |
| ¹³C NMR | ~ 75 - 78 | CH₂ | Carbons C2 and C4. |
| ~ 35 - 40 | CH | Carbon C3 bearing the thiol group. |
Synthesis of this compound
Access to 3-functionalized oxetanes is critical for their application. A robust and frequently cited synthetic strategy proceeds from a 1,3-diol precursor, leveraging the differential reactivity of primary versus secondary alcohols.[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via SN2 Displacement
This protocol is based on the methodology described by Sakya et al. and represents a reliable route to this compound.[1]
Objective: To prepare this compound from a suitable 1,3-diol precursor.
Step 1: Selective Protection and Triflate Formation
-
Rationale: The primary hydroxyl group of the starting diol is more sterically accessible and is selectively protected (e.g., as a tosylate or silyl ether). The remaining secondary alcohol is then converted into an excellent leaving group, a triflate, which is highly reactive towards nucleophilic substitution.
-
Procedure: a. Dissolve the 1,3-diol precursor in a suitable solvent like dichloromethane (DCM) at 0°C. b. Add one equivalent of a protecting group reagent (e.g., tosyl chloride) and a hindered base (e.g., 2,6-lutidine) to selectively protect the primary alcohol. c. After reaction completion, isolate the mono-protected diol. d. Dissolve the mono-protected diol in DCM and cool to -78°C. e. Add triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., pyridine) to convert the secondary alcohol to the triflate. The reaction is typically rapid.
Step 2: Nucleophilic Displacement with Thioacetate
-
Rationale: Potassium thioacetate (KSAc) is an excellent sulfur nucleophile. It displaces the triflate via a classic Sₙ2 mechanism, which proceeds with inversion of stereochemistry at the C3 position. The thioacetate is used as a protected form of the thiol to prevent side reactions.
-
Procedure: a. Dissolve the triflate intermediate from Step 1 in a polar aprotic solvent such as DMF. b. Add an excess of potassium thioacetate (KSAc). c. Heat the reaction mixture gently (e.g., 50-60°C) until the starting material is consumed (monitor by TLC or LC-MS). d. Work up the reaction to isolate the S-acetyl protected intermediate.
Step 3: Deprotection to Yield this compound
-
Rationale: The acetyl protecting group on the sulfur must be removed to yield the free thiol. Basic hydrolysis or treatment with a reducing agent like hydrazine is effective for this transformation.[12]
-
Procedure: a. Dissolve the thioacetate intermediate in a solvent like methanol. b. Add hydrazine monohydrate or a solution of sodium hydroxide. c. Stir at room temperature until deprotection is complete. d. Carefully quench the reaction and perform an extractive workup to isolate the final product, this compound. Purification is typically achieved by column chromatography.
Reactivity and Chemical Stability
The utility of this compound stems from the predictable and often orthogonal reactivity of its two functional groups.
-
The Oxetane Ring: The ring is notably stable to a wide range of reagents, including bases, nucleophiles, and mild reducing/oxidizing agents.[5][7][8] This stability is crucial, allowing for extensive chemical modification via the thiol group without compromising the core scaffold. However, strong acids or Lewis acids can promote ring-opening, a property that can be exploited synthetically but must be avoided when preservation of the ring is desired.[8]
-
The Thiol Group: The thiol is a potent nucleophile and readily undergoes S-alkylation with a variety of electrophiles (e.g., alkyl halides, epoxides).[10][13] This reaction is the cornerstone of its application in drug discovery, allowing it to be tethered to a larger molecule of interest. The thiol can also be oxidized to form sulfoxides or sulfones, providing access to new chemical space.[10]
Caption: S-alkylation: a primary reaction of this compound.
Applications in Drug Discovery
The primary application of this compound is as a specialized building block for late-stage functionalization, enabling the modulation of a lead compound's properties.
Case Study: MDM2-p53 Inhibitors
This compound is cited as a key reactant for the preparation of AMG 232 and its analogs, a class of potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[10] In this context, the oxetane moiety is introduced to improve the solubility and pharmacokinetic profile of the inhibitor. The synthetic strategy involves the S-alkylation of this compound with a suitable electrophilic intermediate of the drug scaffold.
Caption: Strategic incorporation of the this compound moiety.
This strategic incorporation confers several advantages:
-
Enhanced Solubility: The polar oxetane ring disrupts crystal packing and introduces a hydrogen bond acceptor, significantly improving aqueous solubility.[1][2]
-
Metabolic Stability: The oxetane can block sites of metabolism that might otherwise be susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes).[1]
-
Improved Pharmacokinetics: The combination of better solubility and metabolic stability often leads to a more favorable overall pharmacokinetic profile, including better oral bioavailability and a more suitable half-life.
Safety, Handling, and Storage
This compound is a reactive chemical and must be handled with appropriate precautions.
| Hazard Category | GHS Statement | Precautionary Measures |
| Flammability | H225/H226: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. Use non-sparking tools.[14][15] |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection.[4][10][14] |
| Skin/Eye Damage | H315: Causes skin irritation. H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][14] |
| Respiratory | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[14] |
-
Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is required to prevent degradation.[4][10]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a stable, polarity-enhancing oxetane ring and a versatile thiol handle provides medicinal chemists with a powerful method for optimizing the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and proper handling, as outlined in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres | Semantic Scholar [semanticscholar.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Three-dimensional structure and conformation of 3-substituted oxetanes
An In-Depth Technical Guide to the Three-Dimensional Structure and Conformation of 3-Substituted Oxetanes
Authored by: Gemini, Senior Application Scientist
Abstract
The oxetane ring, a four-membered saturated ether, has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—high polarity, metabolic stability, and a distinct three-dimensional profile—makes it an invaluable tool for drug development professionals seeking to optimize the physicochemical and pharmacokinetic properties of lead compounds.[4][5][6] This guide provides a deep dive into the stereochemical nuances of the oxetane core, focusing specifically on how substitution at the 3-position governs its three-dimensional structure and conformation. We will explore the fundamental principles of oxetane ring puckering, the advanced experimental and computational techniques used for its characterization, and the profound implications of its conformation on drug design.
The Strategic Importance of the Oxetane Motif in Drug Discovery
Historically, the incorporation of four-membered rings into drug candidates was approached with caution due to concerns about inherent ring strain and potential metabolic instability.[4] However, extensive research has demonstrated that the oxetane ring is remarkably stable, particularly when substituted at the 3-position.[4][6] This stability, coupled with its desirable electronic properties, has led to its widespread adoption as a bioisosteric replacement for other common functional groups.
Specifically, 3-substituted and 3,3-disubstituted oxetanes are frequently employed as superior surrogates for gem-dimethyl and carbonyl groups.[3][7][8]
-
As a gem-Dimethyl Isostere: The oxetane core occupies a similar molar volume to a gem-dimethyl group but introduces polarity and reduces lipophilicity.[2][7] This can lead to dramatic improvements in aqueous solubility—a critical parameter for drug bioavailability—while effectively shielding adjacent positions from metabolic degradation.[5][6]
-
As a Carbonyl Isostere: The oxetane oxygen's lone pairs are spatially oriented similarly to those of a carbonyl group, allowing it to act as a potent hydrogen bond acceptor.[3][9] Unlike a ketone, however, the oxetane is resistant to nucleophilic attack and does not possess an enolizable α-proton, thereby enhancing metabolic stability and preventing epimerization of nearby stereocenters.[3]
The U.S. FDA has approved several oxetane-containing drugs, most notably the taxane family of anticancer agents (Paclitaxel, Docetaxel, Cabazitaxel), where the oxetane ring is crucial for locking the molecule into its bioactive conformation.[2]
Fundamental Geometry: The Puckered Nature of the Oxetane Ring
Contrary to early assumptions of planarity, high-resolution structural studies have definitively shown that the oxetane ring is not flat. The parent, unsubstituted oxetane adopts a slightly "puckered" conformation. This puckering is a mechanism to relieve the torsional strain that would arise from eclipsing C-H bonds in a perfectly planar structure.
The first X-ray analysis of unsubstituted oxetane revealed a puckering angle of 8.7° at 140 K.[3] This is significantly smaller than the ~30° puckering angle found in cyclobutane, a difference attributed to the presence of the oxygen atom, which reduces the number of gauche interactions within the ring.[3]
The introduction of substituents, particularly at the 3-position, dramatically influences the degree of puckering. This is the central theme of oxetane conformational analysis. The steric demand of a substituent at C3 creates unfavorable eclipsing interactions with the methylene protons at C2 and C4. To alleviate this strain, the ring adopts a more pronounced puckered conformation, pushing the substituent into a pseudo-axial or pseudo-equatorial position.[1][10][11] 3,3-disubstituted oxetanes, in particular, exhibit a more significant pucker to accommodate the steric bulk of two groups.[7]
Elucidating the 3D Structure: A Multi-faceted Approach
Determining the precise three-dimensional conformation of a 3-substituted oxetane requires a combination of experimental and computational methods. Each technique provides unique and complementary information.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[1] It is the gold standard for determining precise geometric parameters.
Key Data Obtained:
-
Bond Lengths and Angles: Provides definitive values for C-O and C-C bond lengths and internal ring angles (e.g., C-O-C, C-C-C).[1][3]
-
Puckering Angle: Directly measures the deviation from planarity. For example, the puckering angle of the insecticide EDO, a substituted oxetane, was determined to be 16°.[1]
-
Substituent Orientation: Clearly defines whether substituents are in axial or equatorial positions and their orientation relative to the rest of the molecule.
While powerful, it's crucial to recognize that the crystal structure represents a low-energy conformation in a highly ordered lattice and may not be the sole conformation present in solution, where most biological interactions occur.
NMR Spectroscopy: Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying the conformational dynamics of molecules in solution. For 3-substituted oxetanes, specific 1D and 2D NMR experiments can reveal the dominant solution-state conformation.[12]
The analysis of proton (¹H) NMR chemical shifts and coupling constants provides initial clues. The chemical shifts of the oxetane ring protons are highly sensitive to the substitution pattern and the ring's puckering.[7] However, the Nuclear Overhauser Effect (NOE) provides the most definitive data.
Protocol: Conformational Analysis using 2D NOESY/ROESY
This protocol outlines a self-validating system for determining the preferred conformation of a novel 3-substituted oxetane.
Objective: To determine the relative spatial orientation of protons on the oxetane ring and its substituent to define the ring pucker and substituent preference (axial vs. equatorial).
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-substituted oxetane in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Ensure the sample is free of paramagnetic impurities by filtering through a small plug of Celite if necessary. Degas the sample with several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon resonances.
-
Acquire a 2D homonuclear correlation spectrum (e.g., COSY) to establish proton-proton scalar coupling networks, confirming assignments.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
Causality: NOESY is ideal for small molecules, but for molecules in the intermediate molecular weight range where the NOE can be near zero, ROESY provides unambiguous, positive cross-peaks. The choice is critical for reliable data.
-
Use a mixing time (τₘ) appropriate for the molecule's size, typically in the range of 300-800 ms. A range of mixing times should be tested to ensure the initial rate approximation for NOE build-up is met.
-
-
-
Data Analysis & Interpretation:
-
Process the 2D data and identify cross-peaks. A cross-peak between two protons (A and B) indicates they are close in space (typically < 5 Å).
-
Key Correlations for a Puckered Ring:
-
Axial Substituent: A strong NOE is expected between the axial proton of the substituent at C3 and the axial protons at C2 and C4.
-
Equatorial Substituent: A strong NOE would be observed between the equatorial proton at C3 and the equatorial protons at C2 and C4.
-
-
The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), allowing for a semi-quantitative distance estimation.
-
-
Structural Modeling:
-
Use the distance restraints derived from the NOE data to perform a conformational search using molecular mechanics or DFT calculations. The valid structure will be the one that best satisfies the experimentally observed NOE correlations.
-
Computational Chemistry: In Silico Insights
Computational methods are indispensable for complementing experimental data and exploring the energetic landscape of oxetane conformations.[13]
-
Density Functional Theory (DFT): DFT calculations are used to compute the potential energy surface (PES) of the ring-puckering motion.[14] This allows researchers to identify the global energy minimum conformation and calculate the energy barriers between different puckered forms. These calculations can predict puckering angles and bond lengths that correlate well with X-ray data.[13][15]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the molecule over time in a simulated solvent environment, providing a dynamic picture of conformational flexibility that is not accessible through static methods.
Structural Data of Representative Oxetanes
The interplay between substitution and ring geometry can be illustrated by comparing structural parameters.
| Compound | Substituent(s) at C3 | Puckering Angle (φ) | Method | Reference |
| Oxetane | None | 8.7° (at 140K) | X-ray Diffraction | [3] |
| Oxetane | None | ~0° (effectively planar) | Microwave Spectroscopy (Gas Phase) | [11] |
| EDO | 2,6,7-trioxabicyclo[2.2.2]octane derivative | 16° | X-ray Crystallography | [1] |
| 3,3-Disubstituted | General | More puckered than mono-substituted | General Observation | [7] |
Table 1: Comparison of puckering angles in oxetane derivatives. Note the difference between solid-state, gas-phase, and the effect of substitution.
Conclusion: From 3D Structure to Drug Function
The conformation of a 3-substituted oxetane is not a trivial structural detail; it is a critical determinant of a molecule's biological activity and pharmaceutical properties. The puckered nature of the ring, dictated by the C3 substituent, acts as a "conformational lock," rigidifying the molecular scaffold and presenting other functional groups to a biological target in a precise and predictable orientation.[1][2] This three-dimensionality improves target selectivity and can disrupt undesirable planar stacking interactions, often leading to improved solubility.[4]
A thorough understanding of the principles and techniques outlined in this guide empowers researchers, scientists, and drug development professionals to rationally design and incorporate 3-substituted oxetanes. By leveraging this unique heterocyclic core, it is possible to fine-tune molecular properties, overcome pharmacokinetic hurdles, and ultimately develop safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aqueous Solubility and pKa Determination of Oxetane-3-thiol for Drug Discovery Applications
Foreword: The Oxetane Moiety and the Thiol Imperative
In modern medicinal chemistry, the pursuit of compounds with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as the optimization of target potency. The oxetane ring has emerged as a valuable motif, prized for its ability to act as a polar, three-dimensional, low-molecular-weight scaffold.[1][2] Its incorporation can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and the basicity of proximal amines.[1][3] When this unique heterocycle is functionalized with a thiol group, as in Oxetane-3-thiol (CAS 880136-18-5), we are presented with a building block of significant interest but also one that requires careful analytical characterization.[4][5]
The thiol, or sulfhydryl group, is a soft nucleophile whose ionization state (pKa) and solubility profile dictate its reactivity, hydrogen-bonding capacity, and potential for metabolic conjugation.[6] Therefore, the precise determination of these fundamental parameters is not a perfunctory exercise but a cornerstone for predicting in vivo behavior and enabling rational drug design. This guide provides a framework for the robust determination of the aqueous solubility and pKa of this compound, grounding state-of-the-art protocols in the foundational principles of physical chemistry and analytical science.
Foundational Principles: Handling a Unique Chemical Entity
Before any measurement can be trusted, the integrity of the analyte must be guaranteed. This compound combines a stable ether linkage within a strained ring[7] with a highly reactive thiol group. The primary challenge in its handling is the thiol's susceptibility to oxidation.
1.1 The Challenge: Thiol Oxidation
Thiols (R-SH) are readily oxidized, especially in the presence of trace metal ions and oxygen, to form disulfides (R-S-S-R).[8] This dimerization fundamentally alters the molecule's properties, rendering any subsequent solubility or pKa measurement invalid. Community-sourced experiences and formal studies confirm that even deprotection steps or workups can introduce oxidative byproducts if not carefully controlled.[9]
1.2 Self-Validating Handling Protocol
To ensure the integrity of this compound throughout the experimental process, the following precautions are not merely recommended; they are integral to the validity of the data.
-
Inert Atmosphere: All solvents (water, buffers, organic co-solvents) must be deoxygenated prior to use by sparging with an inert gas (argon or high-purity nitrogen) for at least 30-45 minutes.[9] All experiments, including sample weighing, dissolution, and titration, should be conducted under a gentle positive pressure of the same inert gas.
-
Solvent Purity: Use HPLC-grade or equivalent purity solvents to minimize contaminants that could catalyze oxidation.
-
Control of Metal Ions: While not always practical, awareness of trace metal contamination from glassware or reagents is important. If suspected, the use of a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) in buffer solutions can be considered.
-
Storage: Store the neat compound and its solutions at or below -20°C under an inert atmosphere. Minimize freeze-thaw cycles, as these can affect thiol stability.[10]
The workflow for all subsequent experiments must incorporate these handling principles.
Caption: General experimental workflow for physicochemical characterization.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability. For an ionizable compound like this compound, we must distinguish between its intrinsic solubility (S₀), the solubility of the neutral species, and its pH-dependent solubility, which includes both the neutral and ionized (thiolate) forms. The shake-flask method at a controlled temperature is the gold standard for determining equilibrium solubility.[11]
2.1 Theoretical Basis
The total solubility (S) at a given pH is a function of the intrinsic solubility (S₀) and the pKa of the thiol group. The relationship is described by the Henderson-Hasselbalch equation adapted for solubility:
S = S₀ (1 + 10^(pH - pKa))
This equation shows that as the pH increases above the pKa, the deprotonated, more polar thiolate species becomes dominant, leading to a significant increase in total aqueous solubility.[12] Our goal is to determine the lowest solubility across the physiological pH range (1.2 - 6.8), as this is the value used for biopharmaceutical classification.[11]
2.2 Experimental Protocol: Equilibrium Shake-Flask Method
This protocol is adapted from the World Health Organization (WHO) technical report series for biowaiver monographs.[11]
Instrumentation & Reagents:
-
Orbital shaker with temperature control (37 ± 1 °C).
-
Calibrated pH meter with a suitable electrode.
-
Analytical balance.
-
Centrifuge.
-
HPLC-UV system for quantification.
-
This compound (purity >98%).[5]
-
Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8, and a pH near the expected pKa if known).[11] All buffers must be deoxygenated.
Methodology:
-
System Suitability: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10) at 37 °C. Validate the HPLC method for this compound, establishing linearity, accuracy, and precision.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each deoxygenated buffer solution. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials, purge the headspace with inert gas, and place them in the orbital shaker set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 100-150 rpm).
-
Time to Equilibrium: The system should be agitated until equilibrium is reached. While 24 hours is common, a preliminary experiment should confirm this. Sample and analyze the supernatant at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements are within acceptable analytical variation (<5%).
-
Sample Processing: Once at equilibrium, allow the vials to stand briefly for coarse particles to settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Causality Note: This step is critical. Failure to remove all solids will lead to erroneously high solubility values.
-
pH Measurement: Immediately measure the pH of the saturated solution at 37 °C.[13] This is the equilibrium pH and may differ slightly from the initial buffer pH.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using the validated HPLC-UV method. Perform at least three replicate determinations for each pH condition.
2.3 Data Presentation
The results should be tabulated, reporting the mean solubility and standard deviation at each equilibrium pH.
| Initial Buffer pH | Equilibrium pH (mean ± SD) | Aqueous Solubility at 37 °C (mg/mL, mean ± SD) |
| 1.2 | 1.21 ± 0.02 | Example Data: 5.2 ± 0.3 |
| 4.5 | 4.53 ± 0.02 | Example Data: 5.4 ± 0.2 |
| 6.8 | 6.82 ± 0.03 | Example Data: 6.1 ± 0.4 |
| 9.0 (Optional) | 9.05 ± 0.02 | Example Data: 25.8 ± 1.1 |
Note: The lowest solubility observed across the pH 1.2-6.8 range defines the compound's solubility class.
Acidity Constant (pKa) Determination
The pKa of the thiol group is a measure of its acidity. It is the pH at which 50% of the molecules are in the neutral thiol (R-SH) form and 50% are in the anionic thiolate (R-S⁻) form. This value is paramount for predicting ionization in different body compartments and potential reactivity.[14] Given that the oxetane ring is electron-withdrawing, the pKa of this compound is expected to be lower than that of a simple alkanethiol (typically 10-11).[1]
Caption: Thiol-thiolate acid-base equilibrium.
3.1 Experimental Protocol: UV-Vis Spectrophotometric Titration
This method is highly effective if the protonated and deprotonated species have distinct UV-Vis absorbance spectra. It relies on measuring the absorbance of a solution at a fixed wavelength while systematically varying the pH.
Instrumentation & Reagents:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder (25 or 37 °C).
-
Calibrated pH meter.
-
Micropipettes.
-
This compound stock solution (e.g., in methanol, ensuring final organic concentration is low, <1%).
-
Series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
High-purity water (deoxygenated).
Methodology:
-
Wavelength Selection: Record the full UV-Vis spectrum (e.g., 200-400 nm) of this compound in highly acidic (pH ~2) and highly alkaline (pH ~12) solutions. Identify an analytical wavelength (λ_max) where the difference in absorbance between the thiol (R-SH) and thiolate (R-S⁻) forms is maximal.
-
Sample Preparation: Prepare a series of buffered solutions in cuvettes, spanning the pH range of interest (e.g., pH 7 to 11, in 0.2-0.5 pH unit increments). Ensure constant ionic strength across all samples by adding a background electrolyte like KCl.
-
Measurement: Add a constant, small aliquot of the this compound stock solution to each cuvette to achieve a final concentration that gives a reliable absorbance reading (e.g., in the 0.3-1.0 AU range).
-
Data Collection: For each cuvette, accurately measure the final pH of the solution. Then, measure the absorbance at the pre-determined analytical wavelength.
-
Data Analysis: The pKa is determined by fitting the absorbance vs. pH data to the following sigmoidal equation, derived from the Henderson-Hasselbalch principle:
Absorbance = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
Where:
-
A_acid is the absorbance of the fully protonated (thiol) species.
-
A_base is the absorbance of the fully deprotonated (thiolate) species.
The pKa is the pH value at the inflection point of the resulting curve. Alternatively, plotting log[(A_acid - A)/(A - A_base)] vs. pH yields a straight line with a y-intercept equal to the pKa.
3.2 Alternative Method: Potentiometric Titration
A classic and robust alternative is potentiometric titration. This involves titrating a solution of this compound with a standardized base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode. The pKa corresponds to the pH at the half-equivalence point. This method is direct but may require a higher concentration of the analyte.[14] More advanced techniques like Isothermal Titration Calorimetry (ITC) can also directly measure pKa and the enthalpy of ionization.[15][16]
3.3 Data Presentation
The determined pKa should be reported with its standard error and the method used.
| Parameter | Value (mean ± SE) | Method | Temperature (°C) |
| pKa | Example: 8.95 ± 0.05 | UV-Vis Spectrophotometry | 37 |
Conclusion and Integrated Insights
The accurate characterization of this compound requires a meticulous approach that respects the inherent reactivity of the thiol functional group. By implementing self-validating handling protocols under inert conditions, reproducible and reliable data can be generated. The shake-flask method provides the definitive equilibrium solubility, while spectrophotometric titration offers a sensitive means to determine the pKa.
These two parameters—solubility and pKa—are inextricably linked. Knowing both allows for the construction of a complete pH-solubility profile, which is essential for predicting dissolution rates in the gastrointestinal tract, assessing liabilities, and guiding formulation development. The insights gained from these fundamental measurements provide the authoritative grounding necessary to advance promising molecules like this compound in the drug development pipeline.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C3H6OS | CID 22973907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound , 98+% , 880136-18-5 - CookeChem [cookechem.com]
- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. sciresliterature.org [sciresliterature.org]
- 14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 15. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Oxetane Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry and materials science. Its incorporation into molecules can significantly enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. However, the inherent ring strain of approximately 25.5 kcal/mol renders the oxetane moiety susceptible to thermal decomposition, a critical consideration during synthesis, purification, storage, and in high-temperature applications.[1] This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of oxetane rings, focusing on the underlying mechanisms, decomposition products, and the influence of substituents. Furthermore, it offers detailed experimental protocols for the characterization of thermal stability, equipping researchers with the knowledge to anticipate and control the thermal behavior of oxetane-containing compounds.
Introduction: The Dichotomy of Strain and Stability in Oxetane Chemistry
The utility of the oxetane ring in drug discovery is well-established, where it often serves as a polar and metabolically robust isostere for gem-dimethyl and carbonyl groups.[1] Its rigid, puckered conformation can also impart favorable pre-organization for binding to biological targets.[2] In the realm of materials science, oxetane derivatives are key components in the synthesis of energetic polymers and binders for propellants and explosives, where their thermal behavior is of paramount importance.[3][4]
Despite these advantages, the significant ring strain makes oxetanes prone to ring-opening reactions under various conditions, including elevated temperatures.[1] Understanding the thermal stability and decomposition pathways of the oxetane ring is therefore crucial for its effective application. This guide will delve into the fundamental principles governing the thermal decomposition of oxetanes, providing a framework for predicting and analyzing their thermal behavior.
Mechanisms of Thermal Decomposition
The thermal decomposition of oxetanes in the gas phase is predominantly a unimolecular process that proceeds through a diradical mechanism.[5] This involves the initial homolytic cleavage of a carbon-oxygen bond, which is the weakest bond in the ring, to form a 1,4-diradical intermediate. This intermediate is not directly observed but is inferred from kinetic studies and computational modeling. The fate of this diradical determines the final decomposition products.
The Diradical Mechanism: A Step-by-Step Visualization
The generally accepted mechanism for the thermal decomposition of the parent oxetane ring is depicted below.
Figure 1: The diradical mechanism for the thermal decomposition of oxetane.
-
Initiation: The process begins with the absorption of thermal energy, leading to the homolytic cleavage of one of the C-O bonds to form a 1,4-diradical intermediate.
-
Fragmentation: This highly unstable diradical intermediate rapidly undergoes β-scission of a C-C bond, resulting in the formation of an alkene and a carbonyl compound. For the parent oxetane, this fragmentation yields ethylene and formaldehyde.[5]
Computational Insights into the Decomposition Pathway
Computational studies using density functional theory (DFT) and other ab initio methods have provided valuable insights into the potential energy surface of oxetane decomposition. These studies support the diradical mechanism by identifying the transition states for C-O bond cleavage and subsequent C-C bond scission. The calculated activation energies from these studies are generally in good agreement with experimental data, further validating the proposed mechanism.[6][7][8]
Decomposition Products and the Influence of Substituents
The nature and position of substituents on the oxetane ring have a profound impact on both its thermal stability and the distribution of decomposition products.
Decomposition of Substituted Oxetanes
The decomposition of substituted oxetanes follows the same general diradical mechanism, but the fragmentation of the diradical intermediate can proceed in different ways, leading to a mixture of products.
-
2-Methyloxetane: The thermal decomposition of 2-methyloxetane yields two sets of products: propene and formaldehyde, and ethene and acetaldehyde.[9] The formation of these products can be explained by the two possible pathways for C-C bond cleavage in the diradical intermediate.
-
3-Methyloxetane: In contrast, the decomposition of 3-methyloxetane primarily yields propene and formaldehyde.[9]
-
3-Oxetanone: The pyrolysis of 3-oxetanone is more complex, with major products including formaldehyde, ketene, carbon monoxide, and ethylene oxide.[3]
Figure 2: Major decomposition pathways for substituted oxetanes.
Substituent Effects on Thermal Stability
The thermal stability of the oxetane ring is significantly influenced by the electronic and steric nature of its substituents.
-
Steric Effects: Bulky substituents, particularly at the 3-position, can sterically hinder the puckering motion of the ring and may increase the activation energy for decomposition. The gem-dimethyl effect, observed in 3,3-disubstituted oxetanes, is a classic example of steric hindrance enhancing thermal stability.[10][11]
-
Electronic Effects: The influence of electron-donating and electron-withdrawing groups on the thermal stability of oxetanes is less well-documented than steric effects. However, it is reasonable to assume that substituents that can stabilize the diradical intermediate would lower the decomposition temperature.
Quantitative Data on Thermal Decomposition
The following table summarizes key kinetic parameters for the thermal decomposition of various oxetanes.
| Compound | Decomposition Products | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Oxetane | Ethylene + Formaldehyde | 263.7 | 10¹⁵·⁷¹ | [5] |
| 2-Methyloxetane | Propene + Formaldehyde | 249.2 | 10¹⁴·⁵³ | [9] |
| Ethene + Acetaldehyde | 269.8 | 10¹⁵·⁶⁷ | [9] | |
| 3-Methyloxetane | Propene + Formaldehyde | 258.7 | 10¹⁵·³⁸ | [9] |
| 3,3-Bis(azidomethyl)oxetane/THF Copolymer | - | 167.0 | 10¹⁴·⁴¹ | [12] |
Experimental Protocols for Assessing Thermal Stability
A combination of thermoanalytical and chromatographic techniques is employed to characterize the thermal stability and decomposition of oxetane-containing compounds and polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent technique for determining the onset of decomposition and the overall thermal stability of a material.
Step-by-Step Protocol for TGA Analysis of an Oxetane-Containing Polymer:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically aluminum or platinum). Ensure the sample is representative of the bulk material.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an inert purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition temperature (T_onset), often defined as the temperature at which 5% weight loss occurs.
-
Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.
Step-by-Step Protocol for DSC Analysis of an Oxetane-Containing Compound:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it to prevent volatilization before decomposition. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Use an inert purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest. The maximum temperature should be below the onset of significant decomposition as determined by TGA to avoid contamination of the DSC cell.[13]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic (melting, evaporation) and exothermic (crystallization, decomposition) peaks.
-
The onset of a sharp exothermic peak often corresponds to thermal decomposition.
-
Figure 3: General workflows for TGA and DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Step-by-Step Protocol for Py-GC-MS Analysis of an Oxetane-Containing Polymer:
-
Sample Preparation: Place a small amount of the polymer sample (typically 100-200 µg) into a pyrolysis sample cup or tube.[14]
-
Instrument Setup:
-
Insert the sample into the pyrolyzer, which is interfaced with the GC inlet.
-
Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 15 seconds).
-
The GC is equipped with a suitable capillary column for separating volatile organic compounds.
-
The GC oven temperature program is set to separate the expected decomposition products.
-
The mass spectrometer is set to scan a mass range appropriate for identifying the fragments (e.g., m/z 35-550).
-
-
Analysis:
-
The sample is pyrolyzed, and the fragments are swept into the GC column by the carrier gas (e.g., helium).
-
The separated compounds are detected and identified by the mass spectrometer.
-
-
Data Analysis:
-
The resulting chromatogram shows the separated decomposition products.
-
The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual compounds.
-
Conclusion and Future Perspectives
The thermal stability of the oxetane ring is a critical parameter that dictates its utility in a wide range of applications. The predominant diradical mechanism of decomposition provides a framework for understanding the formation of alkenes and carbonyl compounds as primary products. The strategic placement of substituents, particularly in a 3,3-disubstituted pattern, can significantly enhance thermal stability.
The experimental protocols detailed in this guide provide a robust toolkit for researchers to assess the thermal properties of their oxetane-containing molecules and polymers. As the use of oxetanes in drug discovery and materials science continues to expand, a deeper understanding of their thermal behavior will be essential for the design of more stable and robust molecules. Future research will likely focus on developing a more nuanced understanding of the electronic effects of substituents on thermal stability and on the application of advanced computational methods to predict decomposition pathways with even greater accuracy.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Gas-phase thermal unimolecular decomposition of oxetan - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of unimolecular decomposition of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane. A computational DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and energy transfer in the thermal decomposition of 2-methyloxetane and 3-methyloxetane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Oxetane-3-thiol as a Versatile Building Block in Medicinal Chemistry
Introduction: The Rise of Strained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the oxetane motif has garnered significant attention due to its unique combination of polarity, metabolic stability, and three-dimensional character.[1][2][3] The introduction of an oxetane ring can lead to marked improvements in aqueous solubility, a reduction in lipophilicity, and the ability to block sites of metabolic degradation, all while maintaining or enhancing biological activity.[1][3] This application note focuses on a particularly valuable, yet underutilized, derivative: oxetane-3-thiol and its related 3-sulfanyl-oxetanes. These building blocks offer a novel entry point for introducing sulfur-based functionalities within a rigid, polar scaffold, presenting new opportunities for bioisosterism and intellectual property development.
The Strategic Advantage of this compound in Molecular Design
The utility of this compound and its derivatives in medicinal chemistry is rooted in several key principles of molecular design:
-
Bioisosteric Replacement: 3-Sulfanyl-oxetanes have been identified as promising bioisosteres for thioesters and benzyl sulfides.[4][5] Thioesters, while present in some compounds, often suffer from metabolic instability.[4] The 3-sulfanyl-oxetane motif can mimic the geometry and electronic properties of a thioester while offering enhanced stability at the carbon center.[4][5] This allows medicinal chemists to explore new chemical space with improved "drug-like" properties.[4]
-
Modulation of Physicochemical Properties: The inherent polarity of the oxetane ring can significantly impact a molecule's overall properties. Replacing lipophilic groups with an oxetane can lead to:
-
Increased Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[3]
-
Reduced Lipophilicity (LogD): This can be advantageous for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]
-
Enhanced Metabolic Stability: The oxetane ring itself is often more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl groups.[3]
-
-
Three-Dimensionality and Novel Chemical Space: The rigid, puckered structure of the oxetane ring introduces a defined three-dimensional geometry into a molecule.[6] This can lead to improved binding affinity and selectivity for the biological target. The incorporation of a thiol or sulfide at the 3-position provides a versatile handle for further functionalization, opening up a wide array of synthetic possibilities.
Synthesis of this compound and its Derivatives: Key Protocols
The synthesis of this compound and its sulfide derivatives can be approached through several reliable methods. Below are detailed protocols for two key transformations.
Protocol 1: Synthesis of this compound via Triflate Displacement
This protocol is adapted from a literature-described method and provides a route to the free thiol.[3]
Figure 1: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Triflate Formation:
-
Dissolve 3-(hydroxymethyl)oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Add pyridine (1.2 eq) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate. This intermediate is often used without further purification.
-
-
Displacement with Potassium Thioacetate:
-
Dissolve the crude triflate from the previous step in anhydrous dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the S-acetylated intermediate.
-
-
Deprotection to Yield this compound:
-
Dissolve the purified S-acetylated intermediate in anhydrous methanol under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 0.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the reaction with a weak acid (e.g., ammonium chloride solution or Amberlyst® 15 resin).
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by careful distillation or chromatography.
-
Protocol 2: Lithium-Catalyzed Synthesis of 3-Sulfanyl-Oxetanes
This highly efficient protocol, developed by Bull and co-workers, allows for the direct synthesis of oxetane sulfides from 3-aryl-oxetan-3-ols and various thiols.[4][5][7] This method is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.
Figure 2: Lithium-catalyzed synthesis of 3-Sulfanyl-Oxetanes.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-aryl-oxetan-3-ol (1.0 eq), the desired thiol (1.2 eq), and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂, 10 mol%).
-
Add anhydrous toluene (to achieve a concentration of 0.1 M with respect to the oxetan-3-ol).
-
Seal the vial with a cap containing a PTFE septum.
-
-
Reaction Execution:
-
Place the reaction vial in a preheated heating block at 80-100 °C.
-
Stir the reaction mixture for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-sulfanyl-oxetane.
-
Data Presentation: Impact on Physicochemical Properties
The strategic replacement of a carbonyl or methylene group with a 3-sulfanyl-oxetane can have a profound and beneficial impact on key drug-like properties. The following table, with data adapted from Bull and co-workers, illustrates a matched-pair analysis comparing a benzophenone, its corresponding diphenylmethane, and the novel 3,3-diaryl-oxetane sulfide bioisostere.[4]
| Compound | Structure | clogP | eLogD (pH 7.4) | Human Liver Microsomal Clearance (µL/min/mg) | Caco-2 Permeability (A-B, 10⁻⁶ cm/s) |
| Benzophenone | Ph-C(=O)-Ph | 3.19 | 3.19 | >1000 | 25.0 |
| Diphenylmethane | Ph-CH₂-Ph | 4.14 | 4.14 | >1000 | 30.0 |
| 3-Phenyl-3-(phenylsulfanyl)oxetane | Ph-(C₄H₆O)-S-Ph | 3.84 | 3.84 | 120 | 15.0 |
Analysis of the Data:
-
Lipophilicity (eLogD): The 3-sulfanyl-oxetane derivative exhibits a lower lipophilicity compared to the diphenylmethane analogue, which is often a desirable trait in drug design.[4]
-
Metabolic Stability: The most striking improvement is seen in the metabolic clearance. The 3-sulfanyl-oxetane shows significantly lower clearance in human liver microsomes compared to both the benzophenone and diphenylmethane, indicating enhanced metabolic stability.[4]
-
Permeability: The Caco-2 permeability of the oxetane derivative is in a favorable range for oral absorption.
Conclusion and Future Outlook
This compound and its derivatives represent a valuable and emerging class of building blocks for medicinal chemistry. Their ability to act as stable bioisosteres for metabolically labile groups, coupled with their capacity to fine-tune physicochemical properties, makes them an attractive tool for overcoming common challenges in drug discovery. The synthetic protocols outlined in this note provide reliable methods for accessing these compounds, enabling their incorporation into a wide range of molecular scaffolds. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Synergy of "Click" Efficiency and Advanced Medicinal Chemistry
An Application Guide to Thiol-Ene Click Chemistry Protocols Utilizing Oxetane-3-Thiol
The thiol-ene reaction, a cornerstone of "click chemistry," provides a highly efficient and orthogonal pathway for covalent bond formation, celebrated for its rapid kinetics, high yields, and tolerance to a wide array of functional groups and reaction conditions.[1][2][3] This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond ('ene') to form a stable thioether linkage.[4] Concurrently, the oxetane ring has emerged as a privileged motif in modern medicinal chemistry.[5] This small, four-membered cyclic ether is increasingly incorporated into drug candidates to modulate and improve critical physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[5][6][7]
This guide details the strategic application of this compound in thiol-ene click chemistry. By employing this unique reagent, researchers can seamlessly introduce the beneficial oxetane motif onto a wide range of molecules, surfaces, and biomolecules. We provide an in-depth exploration of the core reaction mechanisms, detailed experimental protocols for surface modification and bioconjugation, and expert insights into optimizing these powerful reactions for research and drug development.
Scientific Principles and Core Mechanisms
A foundational understanding of the underlying chemistry is paramount to the successful application and troubleshooting of any protocol. This section outlines the mechanistic basis of the thiol-ene reaction and the unique characteristics of the this compound reagent.
The Radical-Mediated Thiol-Ene Reaction
While the thiol-ene reaction can proceed via a base-catalyzed Michael addition, the most common "click" pathway is a free-radical chain process.[1][2][4] This mechanism, which results in an anti-Markovnikov addition product, can be initiated by UV light in the presence of a photoinitiator or by thermal initiators.[1][2] The process is valued for its insensitivity to oxygen and water, broadening its applicability.[1] The radical mechanism consists of three key stages:
-
Initiation: A radical initiator (e.g., a photoinitiator) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the 'ene' double bond, forming a carbon-centered radical intermediate. This radical then engages in a chain-transfer step, abstracting a hydrogen from another thiol molecule. This regenerates the thiyl radical, which can participate in further propagation steps, and yields the final thioether product.
-
Termination: The reaction ceases when two radicals combine.
Figure 1: Radical-mediated thiol-ene click reaction mechanism.
This compound: A Privileged Functional Moiety
This compound is not merely another thiol; it is a strategic building block for imparting desirable drug-like properties. The four-membered oxetane ring is strained, yet it demonstrates remarkable stability under a variety of synthetic conditions, including those typical for thiol-ene reactions.[6][8]
Key Attributes of the Oxetane Motif:
-
Enhanced Solubility: The polar nature of the ether linkage within the oxetane ring often improves the aqueous solubility of parent molecules.[5]
-
Metabolic Stability: The oxetane group can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[5]
-
Reduced Lipophilicity: Replacing lipophilic groups like a gem-dimethyl with an oxetane can lower the overall lipophilicity of a compound, which is often beneficial for drug development.[6]
-
Chemical Stability: The oxetane ring is notably stable toward nucleophilic attack under physiological conditions, a critical feature for in vivo applications.[6]
General Protocol Considerations
Selection of Reagents and Initiators
| Component | Key Considerations | Recommended Examples |
| 'Ene' Substrate | Reactivity varies with structure. Norbornenes and vinyl ethers are highly reactive, while acrylates and methacrylates are also common.[9] The choice depends on the application and desired reaction kinetics. | Norbornene-functionalized polymers, Allyl-functionalized surfaces, Acrylamide-modified peptides |
| Photoinitiator | Must have an absorption maximum that matches the light source. For bioconjugation, water-soluble and cytocompatible initiators are essential.[10] | For Organic Solvents: DMPA (2,2-dimethoxy-2-phenylacetophenone), Irgacure 651.[11] For Aqueous/Biological Media: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate), Irgacure 2959.[10][12] |
| Solvents | The reaction is tolerant of many solvents. Common choices include THF, Dichloromethane (DCM), Acetonitrile (ACN), and for biological applications, aqueous buffers like PBS. | THF, ACN, PBS, Deep Eutectic Solvents.[12] |
| Stoichiometry | A 1:1 thiol-to-ene ratio is theoretically sufficient. In practice, a slight excess of the thiol component (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion and overcome potential oxygen inhibition. | 1:1 to 1.5:1 (Thiol:Ene) |
Analytical Monitoring Techniques
Tracking the reaction progress is crucial for optimization and validation.
| Technique | Observation |
| ¹H NMR Spectroscopy | Disappearance of vinyl proton signals (typically 5-6 ppm) from the 'ene' substrate and the thiol proton (-SH) of this compound.[13][14] Appearance of new signals corresponding to the thioether product. |
| FTIR Spectroscopy | Disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹). |
| Mass Spectrometry | Confirmation of the product mass, which will be the sum of the masses of the this compound and the 'ene' reactant. |
Detailed Application Protocols
The following protocols provide step-by-step methodologies for two common applications.
Protocol 1: Surface Modification of Allyl-Functionalized Silica Particles
This protocol describes the immobilization of the oxetane motif onto a solid support, a common procedure in materials science and chromatography.[15][16]
Figure 2: Workflow for surface modification via thiol-ene chemistry.
Materials:
-
Allyl-functionalized silica particles
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, Dichloromethane (DCM) for washing
-
UV reactor or lamp (365 nm)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Preparation: In a Schlenk flask, suspend 100 mg of allyl-functionalized silica particles in 5 mL of anhydrous THF. Sonicate for 5 minutes to ensure a fine dispersion.
-
Reagent Addition: Add this compound (1.5 molar equivalents relative to the estimated surface allyl groups). Add DMPA to a final concentration of 0.1% (w/v).
-
Degassing: Bubble dry nitrogen through the suspension for 15 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: Place the flask under a 365 nm UV lamp with stirring. Irradiate for 1 hour at room temperature.
-
Purification: After irradiation, transfer the suspension to a centrifuge tube. Centrifuge to pellet the particles and discard the supernatant.
-
Washing: Resuspend the particles in 5 mL of THF and vortex thoroughly. Centrifuge and discard the supernatant. Repeat this washing step twice more with methanol and then twice with DCM to remove unreacted reagents and initiator byproducts.
-
Drying: Dry the final oxetane-functionalized silica particles under high vacuum overnight.
-
Characterization: Confirm successful modification using FTIR (disappearance of S-H stretch) and elemental analysis (presence of sulfur).
Protocol 2: Bioconjugation to a Norbornene-Modified Peptide
This protocol demonstrates the attachment of the oxetane moiety to a peptide, a key technique in developing peptide-drug conjugates and functionalized biomaterials.[12][17] This procedure utilizes a water-soluble photoinitiator for biocompatibility.[10]
Materials:
-
Norbornene-modified peptide (e.g., via reaction of a lysine residue with a norbornene-NHS ester)
-
This compound
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LED lamp (365 nm or 405 nm, depending on initiator)
-
Size-exclusion chromatography (e.g., PD-10 desalting column) or HPLC for purification
Procedure:
-
Solution Preparation: Dissolve the norbornene-modified peptide in PBS buffer to a final concentration of 1 mg/mL.
-
Reagent Addition: Add this compound to the peptide solution (5 molar equivalents relative to the peptide).
-
Initiator Addition: Prepare a fresh stock solution of LAP in PBS (e.g., 1% w/v). Add the LAP stock solution to the reaction mixture to achieve a final concentration of 0.05% (w/v).
-
Initiation: Expose the reaction mixture, held in a microcentrifuge tube or a small vial, to a 365 nm or 405 nm LED light source for 5-15 minutes at room temperature.
-
Purification: Purify the resulting oxetane-peptide conjugate to remove excess thiol and initiator. This is typically achieved using a PD-10 desalting column or by preparative reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation via MALDI-TOF or ESI-MS. The mass of the conjugate should be the mass of the starting peptide plus the mass of one molecule of this compound (104.16 Da).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Oxygen inhibition.2. Insufficient initiator concentration or light intensity.3. Inactive 'ene' substrate. | 1. Degas the reaction mixture thoroughly with N₂ or Ar.2. Increase initiator concentration or irradiation time/intensity.3. Verify the structure and purity of the 'ene' starting material. |
| Side Product Formation | 1. Homopolymerization of the 'ene' (if susceptible, like acrylates).2. Disulfide formation from the thiol. | 1. Use a slight excess of thiol to favor the chain transfer step over chain growth.2. Ensure an oxygen-free environment, as oxidation can lead to disulfide bonds. |
| Poor Yield in Bioconjugation | 1. Competing reaction with cysteine residues on the biomolecule.2. Degradation of biomolecule under UV exposure. | 1. If the target is not a cysteine, cap any free cysteines prior to the thiol-ene reaction.2. Reduce irradiation time, use a lower intensity light source, or use a visible-light initiator if possible.[18] |
Conclusion
The combination of thiol-ene click chemistry with this compound offers a robust, efficient, and highly valuable methodology for researchers in materials science, chemistry, and drug development. This approach provides a straightforward route to install the advantageous oxetane motif onto diverse substrates. The protocols and principles outlined in this guide serve as a comprehensive resource for harnessing this powerful synthetic tool, enabling the creation of novel functionalized materials and next-generation bioconjugates with enhanced physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 12. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of Oxetane-3-thiol in the Synthesis of Novel Anti-Tumor Agents
Introduction: The Rise of Strained Heterocycles in Oncology
In modern medicinal chemistry, the pursuit of drug candidates with superior efficacy and optimized pharmacokinetic profiles has led to an increased focus on molecules with greater three-dimensionality.[1][2] Flat, aromatic systems, while historically prevalent, often suffer from poor solubility and metabolic instability. Consequently, small, sp³-rich heterocyclic scaffolds have emerged as powerful tools for drug designers.
Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[3][4] Despite its inherent ring strain (~106 kJ·mol⁻¹), the oxetane motif is surprisingly stable under physiological conditions and offers a unique combination of desirable properties.[3] It is a compact, polar, and metabolically robust unit that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties, often leading to dramatic improvements in aqueous solubility, metabolic stability, and cell permeability.[2][3][5] The FDA's approval of oxetane-containing chemotherapeutics like Paclitaxel (Taxol®) and its derivatives validated the utility of this scaffold in oncology.[3][6]
This application note focuses specifically on oxetane-3-thiol , a versatile and highly valuable building block. The introduction of a nucleophilic thiol group at the 3-position of the oxetane ring provides a synthetic handle for covalent attachment to a wide array of molecular scaffolds, enabling the exploration of novel chemical space in the design of next-generation anti-tumor agents.
Medicinal Chemistry Rationale: Why Incorporate this compound?
The decision to incorporate an this compound moiety into a drug candidate is driven by several key strategic advantages that directly address common challenges in drug development.
Bioisosterism and Physicochemical Property Modulation
The oxetane ring is a proven bioisostere for gem-dimethyl and carbonyl groups, allowing chemists to tune molecular properties without drastically altering core binding interactions.[2][5] The thiol group extends this utility, creating a thioether linkage that can be considered a bioisostere for esters or amides, but with different stability and geometric profiles.
-
Improved Solubility and Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility by orders of magnitude.[5] This is critical for achieving good oral bioavailability and suitable formulation characteristics.
-
Enhanced Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.[2] By replacing a metabolically labile group, the overall clearance rate of a compound can be reduced, leading to a longer half-life and improved pharmacokinetic profile.[5]
-
Fine-Tuning Basicity: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity (pKa) of adjacent nitrogen atoms.[2] This is a crucial tool for mitigating off-target effects, such as hERG inhibition, which is often linked to high amine basicity.[6]
| Feature | gem-Dimethyl Group | Carbonyl Group | 3-Substituted Oxetane | Advantage of Oxetane |
| Polarity | Low | High | High | Improves solubility over non-polar groups.[5] |
| Solubility | Lowers | Variable | Increases | Dramatically improves aqueous solubility.[5][7] |
| Metabolic Stability | High (Blocks Metabolism) | Variable (Can be reduced) | High (Blocks Metabolism) | Provides metabolic block without the high lipophilicity of gem-dimethyl.[2] |
| H-Bonding | None | Acceptor | Acceptor (Oxygen) | Functions as an effective hydrogen bond acceptor, mimicking carbonyls.[1] |
| Lipophilicity (LogP) | Increases | Variable | Decreases or Neutral | Reduces overall lipophilicity, improving "drug-like" properties.[5] |
Table 1. Comparison of Physicochemical Properties of Oxetane as a Bioisostere.
The Thiol Group as a Versatile Synthetic Linker
The true power of this compound lies in the reactivity of the thiol group. It serves as a soft nucleophile, readily participating in a range of robust and high-yielding chemical transformations. This allows for the late-stage diversification of complex molecules and the systematic exploration of structure-activity relationships (SAR). The resulting thioether bond is generally stable in vivo, providing a durable link between the beneficial oxetane moiety and the core pharmacophore.
Figure 1. Synthetic utility of this compound for linking to core scaffolds and subsequent functionalization.
Key Synthetic Protocols and Methodologies
The successful application of this compound begins with its efficient synthesis and subsequent controlled reaction. The following protocols are based on established and reliable methodologies from peer-reviewed literature.
Protocol 1: Synthesis of this compound (18)
Direct synthesis of this compound can be challenging. A robust, two-step, one-pot procedure starting from the more accessible 3-aryl-oxetan-3-ol has been developed, proceeding through a tritylthiol intermediate.[8]
Figure 2. Reaction scheme for the synthesis of this compound.
Materials:
-
3-(4-methoxyphenyl)oxetan-3-ol (1.0 equiv)
-
Tritylthiol (1.2 equiv)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (10 mol%)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Triethylsilane (Et₃SiH) (10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)oxetan-3-ol, tritylthiol, and LiNTf₂.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS to confirm consumption of the starting alcohol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylsilane, followed by the dropwise addition of trifluoroacetic acid.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The solution may change color as the trityl cation is released.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the target this compound 18 .[8]
Protocol 2: S-Alkylation of this compound to Form Thioether Linkages
This is the most common application, forming a stable thioether bond with an electrophilic partner, typically a core scaffold bearing an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Electrophile (e.g., 4-(bromomethyl)benzonitrile) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (0.2 M)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate to the solution.
-
Add the electrophile (e.g., 4-(bromomethyl)benzonitrile) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired oxetanyl thioether.
Protocol 3: Oxidation of Oxetanyl Thioethers to Sulfoxides and Sulfones
Oxidation of the thioether linker provides a powerful method to modulate the steric and electronic properties of the molecule, which can be critical for optimizing target engagement and ADME properties.[8]
Materials:
-
Oxetanyl thioether (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 equiv for sulfoxide, 2.2 equiv for sulfone)
-
Dichloromethane (DCM) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the oxetanyl thioether in DCM and cool the solution to 0 °C.
-
Add m-CPBA portion-wise. For the sulfoxide, use ~1.1 equivalents. For the sulfone, use at least 2.2 equivalents and allow the reaction to warm to room temperature.
-
Stir the reaction at 0 °C (for sulfoxide) or room temperature (for sulfone) for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the target sulfoxide or sulfone.[8]
Application in Kinase Inhibitor Design: A Case Study Perspective
Protein kinases are a major class of anti-cancer drug targets. Many kinase inhibitors bind in the ATP pocket, forming key hydrogen bonds with the "hinge" region of the enzyme.[9] The oxetane moiety is particularly well-suited for this role.
-
Hinge-Binding: The oxygen atom of the oxetane ring is an excellent hydrogen bond acceptor and can mimic the interactions of a carbonyl group, which is a common hinge-binding element.[1][9]
-
Accessing New Pockets: By using this compound as a linker, the oxetane can be positioned to interact with the hinge, while the core of the inhibitor, attached via the thioether bond, can be designed to occupy adjacent hydrophobic or solvent-exposed regions, improving potency and selectivity.
Figure 3. Conceptual binding mode of an oxetane-thioether-linked kinase inhibitor.
Conclusion and Future Perspectives
This compound is more than just a chemical curiosity; it is a strategic building block that empowers medicinal chemists to address fundamental challenges in anti-tumor drug discovery. Its ability to enhance physicochemical properties like solubility and metabolic stability, combined with the synthetic flexibility afforded by the thiol group, makes it an invaluable tool. The protocols outlined here provide a reliable foundation for the synthesis and application of this reagent.
Future work will likely focus on developing enantioselective syntheses of chiral oxetane-3-thiols and expanding the repertoire of reactions involving the thiol group to create novel and more complex linker technologies. As the demand for drug candidates with superior, highly optimized properties continues to grow, the strategic application of unique building blocks like this compound will be paramount to success in the field of oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Oxetane-3-thiol: A Bioisosteric Approach to Enhance Drug-Like Properties
Introduction: The Oxetane Moiety as a Modern Tool in Medicinal Chemistry
In the landscape of contemporary drug discovery, the optimization of a molecule's physicochemical and pharmacokinetic profile is a paramount challenge. The journey from a potent "hit" to a viable drug candidate is often fraught with hurdles related to poor solubility, rapid metabolism, and undesirable lipophilicity. Medicinal chemists continuously seek novel structural motifs that can favorably modulate these properties without compromising target engagement. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block capable of addressing these challenges.[1][2] Its unique combination of polarity, metabolic stability, and a three-dimensional conformation allows for the fine-tuning of critical drug-like attributes.[3][4]
This technical guide focuses on the strategic application of a specific, yet powerful, oxetane building block: oxetane-3-thiol . By incorporating this moiety to form an oxetane-thioether linkage, researchers can leverage the inherent benefits of the oxetane ring while introducing a versatile sulfur connection point. This approach serves as an advanced bioisosteric replacement strategy, offering a nuanced method to enhance aqueous solubility, improve metabolic stability, and optimize lipophilicity.
This document provides a comprehensive overview of the rationale behind using this compound, detailed protocols for its synthesis and incorporation, and methods for evaluating the resulting impact on key drug-like properties.
The Rationale: Why Incorporate an Oxetane-3-Thioether?
The strategic replacement of existing functional groups with an oxetane-3-thioether is rooted in the principles of bioisosterism, where a substituent is exchanged for another with similar steric and electronic characteristics to improve a molecule's overall properties.[5] The oxetane moiety itself is a proven surrogate for commonly used groups like gem-dimethyl and carbonyl functionalities.[3][6]
Causality Behind the Physicochemical Improvements:
-
Enhanced Aqueous Solubility: The introduction of the polar ether oxygen within the strained four-membered ring of the oxetane significantly increases the local polarity of a molecule.[7] This can disrupt unfavorable hydrophobic interactions and improve solvation in aqueous media, a critical factor for oral bioavailability. Replacing a lipophilic alkyl thiol with an this compound can lead to a substantial increase in aqueous solubility, with some studies showing that oxetane incorporation can boost solubility by a factor of 4 to over 4000, depending on the molecular context.[4]
-
Improved Metabolic Stability: Thioethers are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of sulfoxides and sulfones, which can alter the pharmacological profile or lead to clearance.[8] While the oxetane-thioether is also prone to oxidation, the presence of the oxetane ring can sterically hinder the approach of metabolizing enzymes. More importantly, the oxetane ring can redirect metabolism away from CYP450-mediated pathways.[9] Studies have shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can reduce the risk of drug-drug interactions associated with CYP450 inhibition.[2][9] Furthermore, replacing metabolically vulnerable positions, such as a benzylic methylene group, with a robust oxetane ring is a common strategy to block metabolic weak spots.[3]
-
Modulation of Lipophilicity (LogD): A high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The incorporation of the polar oxetane ring typically leads to a reduction in lipophilicity (LogD) compared to its carbocyclic or simple alkyl counterparts.[2] This reduction can be advantageous for improving the overall drug-like properties of a compound.[7]
Data Presentation: The Quantifiable Impact of Oxetane Incorporation
The following tables summarize quantitative data from published literature, illustrating the tangible benefits of incorporating an oxetane moiety. While direct matched-pair data for thiol vs. This compound is emerging, the broader data on oxetane incorporation provides a strong predictive framework.
Table 1: Matched-Pair Analysis of Oxetane Incorporation on Physicochemical Properties
| Parent Moiety | Oxetane Analogue | Fold Increase in Aqueous Solubility | Change in Lipophilicity (ΔLogD) | Reference |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | 4 - >4000 | Decrease | [4] |
| Carbonyl | Spirocyclic Oxetane | Variable (can decrease) | Variable | [3] |
| Methylene | 3-Substituted Oxetane | 25 - >4000 | Decrease | [4] |
| Morpholine | Spirocyclic Oxetane | Maintained or Increased | Variable | [6] |
Table 2: Impact of Oxetane Moiety on Metabolic Stability
| Parent Compound | Oxetane-Containing Analogue | Improvement in Metabolic Stability (e.g., lower clearance) | Putative Metabolic Pathway Shift | Reference |
| N-Aryl Sulfonamide (THF derivative) | N-Aryl Sulfonamide (Oxetane derivative) | Significant Improvement in HLM stability | Reduced CYP450 oxidation | [3] |
| EZH2 Inhibitor (Dimethylisoxazole) | EZH2 Inhibitor (Methoxymethyl-oxetane) | Drastically Improved | Lower LogD, increased 3D shape | [2][6] |
| MMP-13 Inhibitor (Methyl derivative) | MMP-13 Inhibitor (Oxetane derivative) | Significantly Improved | N/A | [5] |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of the this compound building block and its subsequent incorporation into a molecule of interest via S-alkylation.
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from methodologies described in the literature and involves the conversion of a commercially available 3-hydroxyoxetane to its corresponding thiol via a thioacetate intermediate.[3]
Diagram: Synthesis of this compound
Caption: Synthetic route to this compound from 3-hydroxyoxetane.
Materials:
-
3-Hydroxyoxetane
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 3-(Acetylthio)oxetane
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyoxetane (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise, followed by the slow, dropwise addition of triflic anhydride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the triflate intermediate by Thin Layer Chromatography (TLC).
-
Once the formation of the triflate is complete, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is typically used in the next step without further purification.
-
Dissolve the crude 3-(triflyloxy)oxetane in anhydrous DMF.
-
Add potassium thioacetate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the triflate.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(acetylthio)oxetane.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve 3-(acetylthio)oxetane (1.0 eq) in ethanol in a round-bottom flask.[10]
-
Add a 1 M aqueous solution of NaOH (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the deprotection by TLC.[10]
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture to pH 7 with 2 M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure to yield this compound. Note: this compound can be volatile and should be handled with care.
Protocol 2: General Procedure for S-Alkylation of this compound
This protocol describes a general method for the nucleophilic substitution reaction between this compound and an alkyl halide to form the desired oxetane-thioether.[11][12]
Diagram: S-Alkylation of this compound
Caption: General scheme for the S-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or acetone)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 eq) in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq). For K₂CO₃ or Et₃N, add directly. For NaH, add portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature (or at 0 °C for NaH) to form the thiolate anion.
-
Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench with water at 0 °C.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with an appropriate solvent system) to obtain the pure oxetane-3-thioether.
Protocol 3: In Vitro Assessment of Metabolic Stability
This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for in vitro metabolic stability assessment.
Materials:
-
Test compound (and its oxetane-containing analogue)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile containing an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance rate of the parent compound. Compare the values obtained for the parent molecule and its oxetane-3-thioether analogue.
Conclusion and Future Outlook
The incorporation of this compound represents a sophisticated and effective strategy for medicinal chemists aiming to overcome common hurdles in drug development. The resulting oxetane-thioether moiety offers a compelling combination of enhanced aqueous solubility, improved metabolic stability, and modulated lipophilicity. The protocols detailed herein provide a practical framework for the synthesis and evaluation of these valuable analogues. As the demand for drug candidates with superior ADME profiles continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play an increasingly crucial role in the successful progression of new therapeutic agents from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Stereoselective Synthesis of Chiral Oxetane-3-thiol Derivatives
Introduction: The Rising Prominence of Chiral Oxetanes in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensional character—makes it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyls.[3][4][5] This substitution can profoundly improve critical drug-like properties, including aqueous solubility, lipophilicity, and metabolic clearance.[5][6] The introduction of chirality, particularly at the C3 position, allows for precise spatial orientation of substituents, which is paramount for achieving high-affinity and selective interactions with biological targets.
Furthermore, the incorporation of a thiol group at the C3 position (oxetane-3-thiol) provides a versatile handle for covalent modification, metal chelation, or further synthetic elaboration, significantly expanding the chemical space accessible to drug development professionals. However, the synthesis of these strained, chiral heterocycles is not trivial.[1][7] The inherent ring strain makes their formation kinetically challenging, and achieving high stereoselectivity requires carefully designed synthetic strategies.[1]
This document provides a detailed guide to the stereoselective synthesis of chiral this compound derivatives, focusing on a robust and widely applicable strategy starting from the key building block, oxetan-3-one. We will elucidate the causality behind experimental choices and provide a detailed, validated protocol for researchers in organic synthesis and drug development.
Strategic Overview: Pathways to the Chiral Oxetane Core
The construction of the chiral this compound scaffold can be approached through several distinct strategies. The primary challenge lies in efficiently forming the strained four-membered ring while controlling the stereochemistry.[8]
-
Intramolecular Cyclization: The most traditional approach involves a Williamson ether-type synthesis, where a 1,3-halohydrin or a related substrate undergoes intramolecular cyclization.[1][2] Achieving stereocontrol often relies on starting from a chiral pool material or employing a stereoselective reaction to create the acyclic precursor.
-
Ring Expansion of Epoxides: Strained epoxides can be expanded to form oxetanes using reagents like sulfur ylides (the Corey-Chaykovsky reaction).[7][9] This method can be powerful, especially when starting with enantiopure epoxides.
-
[2+2] Photocycloaddition (Paternò-Büchi Reaction): This photochemical reaction between a carbonyl compound and an alkene can directly form the oxetane ring.[10][11][12] While synthetically elegant, achieving high enantioselectivity often requires chiral catalysts or auxiliaries and can present challenges in regioselectivity.[13]
-
Derivatization of a Prochiral Building Block: A highly effective and modular approach involves starting with a commercially available or readily synthesized precursor like oxetan-3-one .[14] This strategy localizes the challenge to the stereoselective functionalization of the ketone, which can be achieved with a high degree of predictability and control.
This guide will focus on the latter strategy due to its reliability, scalability, and the commercial availability of the starting material. The general workflow is a three-stage process: (1) Enantioselective reduction of oxetan-3-one to generate a chiral alcohol, (2) Activation of the alcohol to create a good leaving group, and (3) Nucleophilic substitution with a thiol surrogate, proceeding with inversion of stereochemistry, followed by deprotection.
Core Synthetic Workflow: From Oxetan-3-one to Chiral Thiol
The chosen pathway provides a logical and robust method for accessing either enantiomer of the target this compound simply by selecting the appropriate chiral catalyst in the reduction step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Polymer Functionalization with Oxetane-3-thiol
Introduction: A Bifunctional Reagent for Advanced Polymer Architectures
In the landscape of polymer modification, the quest for reagents that introduce unique functionalities with high precision and under mild conditions is perpetual. Oxetane-3-thiol emerges as a compelling bifunctional molecule, offering a strategic advantage for researchers and drug development professionals. This guide provides an in-depth exploration of its application in polymer functionalization, focusing on the principles, protocols, and characterization of the resulting materials. The inherent structure of this compound, possessing both a nucleophilic thiol group and a strained, yet remarkably stable, oxetane ring, allows for orthogonal chemical modifications. This opens avenues for creating advanced polymer architectures with tailored properties for applications ranging from drug delivery to sophisticated biomaterials.[1][2]
The thiol group is a versatile handle for a variety of highly efficient "click" chemistry reactions, most notably the thiol-ene reaction.[3][4] This photo- or radical-initiated reaction proceeds with high yield, is tolerant to a wide range of functional groups, and can be conducted under biocompatible conditions.[3][5] Conversely, the oxetane ring, a four-membered cyclic ether, imparts unique physicochemical properties, including increased polarity and metabolic stability, making it an attractive motif in medicinal chemistry.[1][2][6] Crucially, the oxetane ring exhibits significant stability under conditions typically employed for thiol-ene reactions, allowing for the selective functionalization of the thiol group while preserving the oxetane moiety for subsequent modifications or as a key structural element.[2]
This document will serve as a comprehensive guide, elucidating the causality behind experimental choices and providing self-validating protocols for the successful functionalization of polymers with this compound.
Core Concepts: The Duality of Reactivity and Stability
The strategic utility of this compound lies in the differential reactivity of its two functional groups. Understanding this duality is paramount for designing successful polymer modification strategies.
The Thiol Group: A Gateway to "Click" Chemistry
The thiol (-SH) group is a powerful nucleophile and an excellent participant in radical-mediated reactions. Its primary application in the context of this guide is the thiol-ene "click" reaction , a photo- or thermally-initiated radical addition of the thiol across a carbon-carbon double bond (an "ene").[3][4]
Key Advantages of Thiol-Ene Chemistry:
-
High Efficiency and Yield: The reaction proceeds rapidly to near-quantitative conversion with minimal byproducts.[3]
-
Mild Reaction Conditions: Can be carried out at room temperature and in the presence of various functional groups, including water, making it suitable for modifying sensitive biomolecules and polymers.[5]
-
Orthogonality: The reaction is highly specific between thiols and enes, avoiding side reactions with other functional groups present on the polymer or in the reaction medium.
-
Initiation Control: The reaction can be initiated by UV light or a radical initiator, offering spatial and temporal control over the functionalization process.
The Oxetane Ring: A Stable, Functionalizable Moiety
The four-membered oxetane ring is characterized by significant ring strain (approximately 107 kJ/mol), which would suggest a high propensity for ring-opening reactions.[7] However, in the absence of strong acids or specific catalysts, the oxetane ring is remarkably stable.[2][8] This stability is a critical feature, as it allows the thiol group to be selectively reacted without compromising the integrity of the oxetane ring.
Stability Profile of the 3-S-Oxetane Motif:
-
Plasma Stability: The 3-S-oxetane linkage has been shown to be stable in human plasma, a crucial characteristic for biomedical applications.[2]
-
Resistance to Nucleophiles: It is stable in the presence of endogenous thiols like glutathione and other nucleophiles across a range of pH values.[2]
-
Resistance to Ring-Opening Polymerization Conditions: The motif remains intact even in the presence of additives known to promote oxetane ring-opening polymerization.[2]
This inherent stability allows the oxetane ring to be carried through the initial polymer functionalization step, where it can then serve as:
-
A latent reactive site for subsequent ring-opening reactions under specific, controlled conditions to introduce further functionality.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Selective thiol-ene reaction workflow.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the functionalization of a representative alkene-containing polymer with this compound via a photo-initiated thiol-ene reaction.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 3-hydroxyoxetane. The following is a representative, two-step procedure based on literature precedents.[1]
Step 1: Synthesis of S-3-Oxetanyl Ethanethioate
-
Materials: 3-Hydroxyoxetane, triphenylphosphine, diethyl azodicarboxylate (DEAD), thioacetic acid, anhydrous tetrahydrofuran (THF).
-
Procedure: a. Dissolve 3-hydroxyoxetane (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add thioacetic acid (1.2 eq) to the solution. d. Slowly add DEAD (1.5 eq) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, concentrate the reaction mixture under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield S-3-oxetanyl ethanethioate.
Step 2: Deprotection to this compound
-
Materials: S-3-Oxetanyl ethanethioate, hydrazine monohydrate, anhydrous methanol.
-
Procedure: a. Dissolve S-3-oxetanyl ethanethioate (1.0 eq) in anhydrous methanol under an inert atmosphere. b. Cool the solution to 0 °C. c. Add hydrazine monohydrate (2.0 eq) dropwise. d. Stir the reaction mixture at 0 °C for 1-2 hours. e. Monitor the reaction by TLC. f. Upon completion, carefully quench the reaction with a dilute acid solution (e.g., 1 M HCl) at 0 °C. g. Extract the product with a suitable organic solvent (e.g., dichloromethane). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Note: this compound can be prone to oxidation to the disulfide. It is recommended to use it immediately or store it under an inert atmosphere at low temperatures.
Protocol: Photo-initiated Thiol-Ene Functionalization of an Alkene-Containing Polymer
This protocol describes the functionalization of a polymer bearing pendant vinyl groups, such as poly(4-vinylbenzyl chloride) after conversion of the chloride to an alkene, or a copolymer incorporating an alkene-containing monomer.
Materials:
-
Alkene-containing polymer (e.g., poly(allylamine), vinyl-functionalized polyethylene glycol)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., THF, dichloromethane)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Preparation of the Reaction Mixture: a. In a quartz reaction vessel, dissolve the alkene-containing polymer in the chosen anhydrous, degassed solvent to a desired concentration (e.g., 10-50 mg/mL). b. Add this compound in a stoichiometric excess relative to the alkene groups on the polymer (e.g., 1.5 to 3.0 equivalents per alkene group). The excess ensures high conversion of the polymer's functional groups. c. Add the photoinitiator (e.g., 1-5 mol% relative to the thiol). d. Seal the reaction vessel and purge with an inert gas for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Photo-initiation: a. Place the reaction vessel under a UV lamp. b. Irradiate the solution for a specified period (e.g., 30 minutes to 4 hours). The reaction time will depend on the concentration of reactants, the intensity of the UV source, and the desired degree of functionalization. c. Maintain the reaction at room temperature.
-
Work-up and Purification: a. After the irradiation period, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether, hexane, or methanol, depending on the polymer's solubility). b. Collect the precipitated polymer by filtration or centrifugation. c. Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to remove unreacted this compound and photoinitiator byproducts. Repeat this step 2-3 times. d. Dry the purified oxetane-functionalized polymer under vacuum to a constant weight.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Protocol for thiol-ene polymer functionalization.
Characterization of the Functionalized Polymer
Thorough characterization is essential to confirm the successful functionalization and to determine the degree of modification.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the covalent attachment of the this compound and to quantify the degree of functionalization. | Disappearance of the vinyl proton signals from the starting polymer. Appearance of new signals corresponding to the methylene and methine protons of the oxetane ring and the thioether linkage. The degree of functionalization can be calculated by comparing the integration of the polymer backbone protons to the new signals from the oxetane moiety. |
| FTIR Spectroscopy | To identify the functional groups present in the modified polymer. | Disappearance of the C=C stretching vibration (around 1640 cm⁻¹) from the starting polymer. Appearance of characteristic C-O-C stretching vibrations of the oxetane ring (around 980 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | To assess changes in molecular weight and polydispersity of the polymer after modification. | An increase in the molecular weight of the polymer corresponding to the mass of the attached this compound moieties. A narrow polydispersity index (PDI) should be maintained, indicating minimal side reactions such as cross-linking. |
| Elemental Analysis | To determine the elemental composition of the functionalized polymer. | The presence of sulfur in the elemental analysis confirms the incorporation of the thiol. The percentage of sulfur can be used to calculate the degree of functionalization. |
Applications and Future Perspectives
The functionalization of polymers with this compound opens up a wide range of possibilities in materials science and drug development.
-
Drug Delivery: The oxetane-functionalized polymers can be used to create nanoparticles or hydrogels for controlled drug release. The polar oxetane groups can enhance water solubility and biocompatibility.
-
Bioconjugation: The preserved oxetane ring can be a site for further modification, allowing for the attachment of targeting ligands, imaging agents, or other bioactive molecules.
-
Advanced Materials: The introduction of the strained oxetane ring can influence the thermal and mechanical properties of the polymer, leading to the development of novel materials with unique characteristics.
Future research will likely focus on exploring the controlled ring-opening of the oxetane moiety on the polymer backbone to create even more complex and functional materials. The development of new polymerization techniques to directly incorporate this compound into polymer chains is also a promising area of investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radtech.org [radtech.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Harnessing Oxetane-3-thiol for Advanced Bioconjugation
Introduction: The Oxetane Advantage in Thiol-Based Bioconjugation
In the landscape of bioconjugation, the thiol group of cysteine residues remains a cornerstone for the site-specific modification of proteins, peptides, and other biomolecules. Traditional thiol-based chemistries, such as reactions with maleimides and thiol-ene click chemistry, are widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2] However, the field is in constant pursuit of novel reagents that can enhance the stability, pharmacokinetic profiles, and overall efficacy of the resulting bioconjugates.
This application note introduces Oxetane-3-thiol as a compelling alternative to traditional thiol-containing linkers. The oxetane motif, a four-membered cyclic ether, is gaining significant attention in medicinal chemistry for its ability to confer advantageous physicochemical properties.[3][4] When incorporated into bioconjugate linkers, the oxetane ring can improve aqueous solubility, enhance metabolic stability, and introduce a unique three-dimensional architecture, potentially influencing the biological activity and therapeutic index of the final conjugate.[5][6]
This guide provides a comprehensive overview of bioconjugation strategies utilizing the unique reactivity of the thiol group on this compound. We will delve into detailed protocols for key conjugation reactions, explore the underlying chemical principles, and present a rationale for the experimental design.
Key Advantages of this compound in Bioconjugation
The strategic incorporation of an oxetane moiety via this compound offers several compelling benefits for drug development professionals:
-
Enhanced Solubility: The inherent polarity of the oxetane ring can improve the aqueous solubility of hydrophobic payloads or linkers, which is a common challenge in bioconjugate development.[7]
-
Improved Metabolic Stability: The oxetane ring is generally stable to enzymatic degradation, which can lead to longer circulation half-lives and improved pharmacokinetic profiles of the bioconjugate.[5][8]
-
Unique Structural Motif: The rigid, three-dimensional structure of the oxetane ring can provide a defined spatial orientation for the conjugated payload, potentially leading to improved target binding and biological activity.[5]
-
Bioisosteric Replacement: 3-Sulfanyl-oxetanes have been proposed as bioisosteres for thioesters, offering similar spatial and electronic properties but with enhanced stability.[9]
Core Bioconjugation Strategies & Protocols
This section details step-by-step protocols for the most pertinent bioconjugation reactions involving this compound. The rationale behind each step is provided to empower researchers to adapt and troubleshoot these methods for their specific applications.
Strategy 1: Thiol-Ene "Click" Chemistry with this compound
The thiol-ene reaction is a robust and efficient method for forming stable thioether bonds under mild, often photoinitiated, conditions.[10][11] This "click" chemistry approach offers high selectivity and functional group tolerance, making it ideal for bioconjugation.[12]
Reaction Principle: A radical-initiated addition of the thiol group of this compound across an alkene (the "ene") results in a stable, anti-Markovnikov thioether linkage.[11]
Experimental Workflow:
Figure 1: General workflow for thiol-ene bioconjugation.
Protocol 1: Photoinitiated Thiol-Ene Conjugation of an Alkene-Modified Protein
Materials:
-
Alkene-modified protein (e.g., containing a norbornene or vinyl sulfone moiety)
-
This compound
-
Photoinitiator (e.g., LAP, Irgacure 2959)[13]
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
UV lamp (e.g., 365 nm)
-
Purification column (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[3][11]
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkene-modified protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10-50 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 100 mM stock solution of the photoinitiator in a suitable solvent (e.g., water for LAP, DMF for Irgacure 2959).[14]
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, add the alkene-modified protein solution.
-
Add a 10-50 fold molar excess of the this compound solution to the protein solution.
-
Add the photoinitiator to a final concentration of 1-5 mM.
-
Gently mix the solution and protect it from ambient light.
-
-
Photoinitiation:
-
Irradiate the reaction mixture with a UV lamp at 365 nm for 5-30 minutes at room temperature. The optimal irradiation time should be determined empirically.[15]
-
-
Purification:
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use Mass Spectrometry (ESI-MS or MALDI-TOF) to confirm the successful conjugation and determine the degree of labeling.[][17]
-
Causality and Experimental Choices:
-
Degassed Buffer: The use of degassed buffers is crucial to minimize the oxidation of the thiol group to a disulfide, which is unreactive in the thiol-ene reaction.
-
Molar Excess of Thiol: A molar excess of this compound drives the reaction towards completion.
-
Photoinitiator: A photoinitiator is required to generate the initial thiyl radicals upon UV exposure, which initiates the chain reaction.[13]
-
Purification Method: The choice of purification method depends on the properties of the bioconjugate and the unreacted components. SEC is effective for separating based on size, while IEX can be used if the conjugation alters the net charge of the biomolecule.[3][18]
Strategy 2: Maleimide-Thiol Conjugation with this compound
The reaction between a maleimide and a thiol is one of the most widely used bioconjugation strategies due to its high selectivity for thiols at physiological pH.[19] This reaction proceeds via a Michael addition mechanism to form a stable thioether bond.[20]
Reaction Principle: The nucleophilic thiol group of this compound attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[19]
Experimental Workflow:
Figure 2: General workflow for maleimide-thiol conjugation.
Protocol 2: Conjugation of a Maleimide-Activated Antibody with this compound
Materials:
-
Maleimide-activated antibody
-
This compound
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 6.5-7.5)[21]
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Purification supplies (e.g., dialysis tubing with appropriate MWCO, SEC column)[11]
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) in a 2-5 fold molar excess relative to the initial amount of maleimide to cap any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by dialysis against the desired storage buffer or by SEC.[11]
-
-
Characterization:
Causality and Experimental Choices:
-
pH Control: The reaction is highly selective for thiols in the pH range of 6.5-7.5. At higher pH values, competing reactions with amines can occur.[23]
-
Molar Ratio: A molar excess of this compound ensures efficient conjugation. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Quenching: Quenching is essential to prevent further, non-specific reactions of any remaining maleimide groups.
-
Stability of the Thioether Bond: While generally stable, the succinimidyl thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[20] The oxetane moiety may influence the stability of this linkage, a factor that should be assessed for long-term applications.
Strategy 3: Native Chemical Ligation (NCL) with an this compound Auxiliary
Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. This strategy can be adapted to incorporate this compound as part of a removable auxiliary group.
Reaction Principle: A peptide with a C-terminal thioester reacts with a peptide containing an N-terminal cysteine or a thiol-containing auxiliary. This is followed by an intramolecular S-to-N acyl shift to form a native peptide bond.
Experimental Workflow for NCL:
Figure 3: General workflow for Native Chemical Ligation.
Protocol 3: NCL using an this compound Auxiliary
Materials:
-
Peptide with a C-terminal thioester (e.g., -SR)
-
Peptide with an N-terminal this compound auxiliary
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM Phosphate buffer, pH 7.0)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA)
-
Reducing agent (e.g., TCEP)
-
Reagents for auxiliary cleavage (specific to the auxiliary design)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
Procedure:
-
Preparation of Peptide Fragments:
-
Synthesize the peptide-thioester and the peptide with the N-terminal this compound auxiliary using standard solid-phase peptide synthesis (SPPS) protocols.
-
-
Ligation Reaction:
-
Dissolve both peptide fragments in the ligation buffer.
-
Add the thiol catalyst (e.g., MPAA to a final concentration of 20-30 mM) and a reducing agent (e.g., TCEP to a final concentration of 5-10 mM).
-
Incubate the reaction at room temperature, monitoring the progress by RP-HPLC.
-
-
Auxiliary Cleavage:
-
Once the ligation is complete, subject the ligated product to the specific chemical conditions required to cleave the this compound auxiliary. This step is highly dependent on the design of the auxiliary linker.
-
-
Purification and Characterization:
-
Purify the final, full-length peptide by RP-HPLC.
-
Confirm the identity and purity of the product by Mass Spectrometry.
-
Causality and Experimental Choices:
-
Denaturing Conditions: The use of 6 M Guanidine HCl helps to solubilize the peptide fragments and prevent aggregation.
-
Thiol Catalyst: The thiol catalyst accelerates the transthioesterification step, which is often rate-limiting in NCL.
-
Auxiliary Design: The design of the removable auxiliary containing this compound is critical. It must be stable during ligation but cleavable under orthogonal conditions.
Quantitative Data Summary
The following table provides a comparative overview of the key parameters for the described bioconjugation strategies. The values for this compound are projected based on the known reactivity of thiols and the properties of oxetanes, and should be empirically validated.
| Parameter | Thiol-Ene Click Chemistry | Maleimide-Thiol Conjugation | Native Chemical Ligation |
| Reaction pH | 6.5 - 8.0 | 6.5 - 7.5[19] | ~7.0 |
| Reaction Time | 5 - 60 minutes[15] | 1 - 4 hours[9] | 4 - 24 hours |
| Selectivity | High for thiols | Very high for thiols[1] | High for N-terminal Cys/thiol |
| Bond Stability | Very stable thioether[12] | Stable thioether (potential for retro-Michael addition) | Native amide bond (very stable) |
| Key Reagents | Alkene, Photoinitiator[13] | Maleimide | C-terminal thioester, Thiol catalyst |
Conclusion and Future Perspectives
This compound presents a novel and promising tool for the bioconjugation toolbox. Its unique structural and physicochemical properties have the potential to address some of the persistent challenges in the development of therapeutic and diagnostic bioconjugates, particularly in improving solubility and metabolic stability. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own work.
Further research is warranted to fully elucidate the reaction kinetics and in vivo stability of bioconjugates derived from this compound. Direct comparative studies with traditional thiol linkers will be invaluable in quantifying the "oxetane advantage." As our understanding of the interplay between linker chemistry and biological performance continues to grow, innovative reagents like this compound will undoubtedly play a crucial role in the design of the next generation of precision biotherapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound | C3H6OS | CID 22973907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 17. researchgate.net [researchgate.net]
- 18. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lumiprobe.com [lumiprobe.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Screening of Oxetane-Containing Compound Libraries
<
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in modern medicinal chemistry.[1][2][3] Initially recognized for its presence in natural products like paclitaxel (Taxol®), the strategic incorporation of oxetanes into synthetic drug candidates is now a widely adopted strategy to fine-tune critical physicochemical and pharmacokinetic properties.[2][3][4][5] When judiciously employed as bioisosteres for commonly used groups such as gem-dimethyl or carbonyl moieties, oxetanes can confer a multitude of benefits.[2][3][6][7][8] These advantages include, but are not limited to, enhanced aqueous solubility, improved metabolic stability, reduced lipophilicity, and modulation of the pKa of adjacent amines.[2][4][6][7][9] Such property enhancements can significantly increase the probability of a compound's success in preclinical and clinical development.[3]
The growing appreciation for the oxetane scaffold has led to its increased representation in high-throughput screening (HTS) libraries.[10] However, the unique structural and electronic features of this strained ring system necessitate a carefully considered approach to HTS campaign design and execution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective high-throughput screening of oxetane-containing compound libraries. We will delve into the critical aspects of assay selection, hit validation, and counter-screening, providing field-proven insights and detailed protocols to ensure the identification of high-quality, tractable hit compounds.
The Strategic Value of Screening Oxetane-Rich Libraries
The deliberate inclusion of oxetane-containing compounds in screening collections is driven by their demonstrated ability to occupy a unique and favorable region of chemical space. The inherent three-dimensionality and polarity of the oxetane ring can lead to novel interactions with biological targets, potentially unlocking new avenues for therapeutic intervention.[1][3] Furthermore, the metabolic stability often conferred by oxetanes can mitigate common liabilities associated with other chemical groups, making them attractive starting points for lead optimization.[4][6][7]
| Property | Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[2][6][9] |
| Metabolic Stability | Often Improved | Can block sites of metabolism (e.g., as a gem-dimethyl isostere) without a significant lipophilicity penalty.[4][6][7] |
| Lipophilicity (LogD) | Typically Reduced | The polar nature of the oxetane ring lowers the overall lipophilicity of the molecule.[2][3] |
| pKa of Adjacent Amines | Lowered | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amino groups.[2][3][4] |
| Conformational Rigidity | Increased | The strained ring system imparts a degree of conformational constraint, which can be beneficial for target binding.[6] |
Designing a Robust HTS Workflow for Oxetane Libraries
A successful HTS campaign for oxetane-containing libraries requires a multi-faceted approach that extends beyond the primary screen. The workflow should be designed to rigorously validate initial hits and systematically eliminate artifacts and false positives.
Figure 1: A comprehensive HTS workflow for oxetane-containing libraries, emphasizing post-primary screening validation steps.
Part 1: Primary Screening Methodologies
The choice of primary assay technology is paramount and should be guided by the nature of the biological target. For oxetane libraries, it is crucial to select assays that are less susceptible to compound interference.
Fluorescence Polarization (FP) for Protein-Ligand Interactions
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[11][12] It measures the change in the rotational speed of a fluorescently labeled probe upon binding to a target protein.[11] Small, unbound probes tumble rapidly, resulting in low polarization, while larger protein-probe complexes tumble slower, leading to high polarization.[11] Competitive displacement of the probe by a hit compound results in a decrease in polarization, providing a direct measure of binding.[12]
Protocol 1: Competitive FP Assay for a Kinase Target
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Kinase Target: Prepare a stock solution of the purified kinase in Assay Buffer.
-
Fluorescent Probe: Prepare a stock solution of a suitable fluorescently labeled ligand (e.g., a known inhibitor) in DMSO.
-
Compound Plates: Serially dilute the oxetane library compounds in DMSO in 384-well plates.
-
-
Assay Procedure:
-
Dispense 5 µL of Assay Buffer into all wells of a 384-well, low-volume, black, non-binding surface plate.
-
Using an acoustic dispenser, transfer 50 nL of compound solution from the compound plates to the assay plate.
-
Add 5 µL of the kinase target solution (at 2x final concentration) to all wells except those designated for "no enzyme" controls.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent probe (at 2x final concentration) to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[13]
-
Calculate the percent inhibition for each compound relative to high (probe + target) and low (probe only) controls.
-
Part 2: Hit Confirmation and Orthogonal Validation
Initial hits from the primary screen must be rigorously confirmed.[14] This involves re-testing the compounds in the primary assay in a dose-response format and validating their activity in an orthogonal assay that utilizes a different detection technology.[14][15]
Dose-Response Confirmation
Confirmed hits should be purchased as dry powders to verify their identity and purity. A 10-point, 3-fold serial dilution is typically performed to generate a dose-response curve and determine the IC50 or EC50 value.
Orthogonal Assays
An orthogonal assay helps to eliminate false positives arising from interference with the primary assay's technology.[15][16] For an FP primary screen, a suitable orthogonal assay could be a luminescence-based kinase activity assay (e.g., Kinase-Glo®) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Part 3: Counter-Screening for Specificity and Artifacts
A critical step in screening any compound library, including those containing oxetanes, is the implementation of counter-screens to identify non-specific activity and assay artifacts.[15][16][17]
Technology Counter-Screens
These screens are designed to identify compounds that directly interfere with the assay technology itself.[15][17] For the FP assay described above, a counter-screen would involve running the assay in the absence of the kinase target. A compound that still causes a change in the FP signal is likely an artifact (e.g., a fluorescent compound or an aggregator).
Specificity Counter-Screens
Specificity counter-screens are used to rule out undesirable mechanisms of action, such as cytotoxicity in cell-based assays.[17] For biochemical screens, this may involve testing hits against a related but distinct target to assess selectivity.
| Counter-Screen Type | Purpose | Example for an FP-based Kinase Screen |
| Technology | Identify compounds that interfere with the assay readout.[17] | Run the FP assay without the kinase target to identify fluorescent compounds or quenchers. |
| Specificity | Eliminate compounds with non-specific or undesirable activity.[17] | Test hits against a panel of unrelated kinases to determine selectivity. |
| Promiscuity | Flag compounds that are active in multiple, unrelated screens. | Cross-reference hits against historical screening data. |
Part 4: Biophysical Validation of Target Engagement
For high-confidence hit validation, biophysical methods that directly measure the interaction between the compound and the target protein are invaluable. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a physiologically relevant cellular environment.[18][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[18][19][20] By heating intact cells treated with a compound to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining.[18][19] A shift in the melting temperature (Tm) of the protein in the presence of the compound is direct evidence of target engagement.[21]
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: High-Throughput CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to ~80% confluency.
-
Treat cells with the oxetane-containing hit compound or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[20]
-
-
Detection and Analysis:
-
Transfer the supernatant (soluble fraction) to a new plate.
-
Quantify the amount of the target protein in each sample using a suitable detection method, such as Western blotting, ELISA, or a high-throughput reverse-phase protein array (RPPA).[21]
-
Plot the normalized amount of soluble protein as a function of temperature for both compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[20]
-
Conclusion: A Pathway to High-Quality Hits
The unique properties of oxetane-containing compounds make them a valuable component of modern screening libraries.[1][2][9] However, realizing their full potential requires a screening paradigm that is both rigorous and intelligently designed. By combining a well-chosen primary assay with comprehensive hit confirmation, orthogonal validation, and robust counter-screening, researchers can effectively navigate the challenges of HTS. The integration of biophysical methods like CETSA provides the ultimate validation of target engagement in a cellular context, ensuring that the hits progressed into lead optimization are of the highest possible quality. This systematic, multi-pronged approach will maximize the return on investment in screening oxetane-rich libraries and accelerate the discovery of novel therapeutics.
References
- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. rsc.org [rsc.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxetane-3-thiol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of oxetane-3-thiol. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide that goes beyond simple protocols. This document is structured to help you anticipate challenges, troubleshoot common issues, and ultimately improve the yield and purity of your synthesis. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system grounded in robust chemical principles.
Synthetic Overview: Common Pathways to this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to preserve the strained four-membered ring. The most prevalent strategies begin with a commercially available or synthesized oxetane precursor, typically oxetan-3-one or oxetan-3-ol. The thiol functionality is then introduced in a subsequent step.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A common and often reliable route involves a two-stage process: first, the reduction of oxetan-3-one to oxetan-3-ol, followed by the conversion of the hydroxyl group to a thiol. The conversion of the alcohol is typically achieved via a Mitsunobu reaction using thioacetic acid, followed by deacetylation.[1][2] This pathway is favored because the starting materials are often more accessible and the reactions are relatively well-documented.
Q2: How stable is the oxetane ring during the synthesis?
The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening, particularly under strongly acidic or certain Lewis acidic conditions.[3][4] The stability is highly dependent on the substitution pattern; 3,3-disubstituted oxetanes are generally more stable due to steric hindrance preventing nucleophilic attack.[4] Throughout the synthesis of this compound, it is critical to avoid harsh acidic conditions, especially during workup and purification steps. Basic and reducing conditions are generally well-tolerated.[5]
Q3: What are the primary challenges that lower the overall yield?
The main challenges include:
-
Ring-Opening: Unwanted cleavage of the oxetane ring, often acid-catalyzed, is a primary cause of yield loss.[3][6]
-
Mitsunobu Reaction Inefficiency: The Mitsunobu reaction can be sluggish and generate significant amounts of triphenylphosphine oxide and hydrazine byproducts, complicating purification.[7][8]
-
Purification Losses: The final product, this compound, can be volatile and prone to oxidation, leading to losses during chromatography and solvent evaporation.
Q4: Can I directly convert oxetan-3-ol to the thiol without a protecting group?
Direct conversion is challenging. Using reagents like Lawesson's reagent or P4S10 often requires high temperatures that can degrade the oxetane ring. A more controlled approach involves converting the alcohol to a good leaving group (like a tosylate or mesylate) and then displacing it with a sulfur nucleophile (e.g., potassium thioacetate). However, a one-pot Mitsunobu reaction followed by deprotection is often more efficient.[1] The use of a protected thiol, like thioacetic acid, prevents side reactions such as the formation of disulfides.
Troubleshooting Guide
Part 1: Synthesis of Precursors (Oxetan-3-one / Oxetan-3-ol)
Issue: Low yield in the oxidation of oxetan-3-ol to oxetan-3-one.
-
Potential Cause: The choice of oxidant is critical. Overly aggressive oxidants or harsh conditions can lead to decomposition and ring-opening. Common methods like Swern or Dess-Martin oxidation can be effective but require careful temperature control and stoichiometric precision.
-
Scientific Rationale: The oxetane ring, while more stable than an epoxide, is still strained.[9] The intermediate species and byproducts in some oxidation reactions (e.g., acidic conditions generated in chromate oxidations) can catalyze ring cleavage.
-
Troubleshooting Steps:
-
Select a Mild Oxidant: Consider using a protocol with N-chlorosuccinimide (NCS) and a catalyst like N-tert-butylbenzenesulfinamide, which operates under mild conditions (20-25 °C) and can give high yields.[10]
-
Control Temperature: For Swern-type oxidations, maintain the temperature strictly below -60 °C during the addition of oxalyl chloride and the alcohol to prevent side reactions.
-
Purification: Oxetan-3-one is relatively volatile. Use care during solvent removal; employ reduced pressure at low temperatures and consider purification by careful distillation or chromatography on silica gel pre-treated with a small amount of triethylamine to neutralize acidic sites.
-
Part 2: Conversion of Oxetan-3-ol to this compound
Issue: The Mitsunobu reaction is slow, incomplete, or fails entirely.
-
Potential Cause 1: Reagent Quality and Order of Addition. The success of the Mitsunobu reaction is highly sensitive to the purity of reagents (especially the azodicarboxylate, DEAD or DIAD) and the order of their addition.[8]
-
Scientific Rationale: The reaction proceeds through the formation of a phosphonium-betaine intermediate from triphenylphosphine (PPh3) and DEAD/DIAD. This highly reactive species then activates the alcohol. If the nucleophile (thioacetic acid) is too acidic (pKa << 13), it can protonate the betaine, halting the reaction. The standard order of addition (dissolving alcohol, nucleophile, and PPh3 together before adding DEAD/DIAD) is generally effective.[7][8]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified PPh3. Ensure DEAD/DIAD has not decomposed; it should be a clear yellow-orange liquid.
-
Optimize Order of Addition: If the standard procedure fails, try pre-forming the betaine. Cool a solution of PPh3 in THF to 0 °C, slowly add DIAD, stir for 20-30 minutes, then add the oxetan-3-ol, and finally, add the thioacetic acid.[8] This can sometimes improve yields with less reactive alcohols.
-
Solvent Choice: Anhydrous THF is the most common and effective solvent. Ensure it is thoroughly dried before use.
-
Caption: Troubleshooting logic for the Mitsunobu reaction.
Issue: Significant formation of ring-opened byproducts.
-
Potential Cause: The reaction conditions, particularly the workup, may be inadvertently acidic. The betaine intermediate in the Mitsunobu reaction can also be considered a Lewis acid promoter for ring opening if the desired SN2 substitution is slow.
-
Scientific Rationale: The oxygen atom of the oxetane ring can be protonated under acidic conditions, which activates the ring for nucleophilic attack, leading to 1,3-diol derivatives.[3][4]
-
Troubleshooting Steps:
-
Buffered Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO3) instead of water for the initial washes to neutralize any acidic species.
-
Chromatography: When purifying the thioacetate intermediate, consider pre-treating the silica gel with 1% triethylamine in the eluent to prevent on-column decomposition.
-
Alternative Thiolation: If ring-opening persists, consider an alternative two-step sequence. First, convert oxetan-3-ol to a mesylate or tosylate under basic conditions (e.g., MsCl, Et3N). After purification, displace the leaving group with potassium thioacetate in a polar aprotic solvent like DMF. This separates the activation step from the nucleophilic substitution, often providing a cleaner reaction.[1]
-
Part 3: Deprotection and Purification
Issue: Incomplete hydrolysis of the S-acetyl group.
-
Potential Cause: The hydrolysis conditions (base concentration, temperature, reaction time) are insufficient.
-
Scientific Rationale: Thioesters are more readily cleaved than their oxygen ester counterparts. However, the reaction still requires appropriate conditions to go to completion.
-
Troubleshooting Steps:
-
Hydrazine: A mild and effective method is the use of hydrazine monohydrate in a solvent like methanol at room temperature.[5] It is often clean and proceeds to completion.
-
Basic Hydrolysis: If using a base like NaOH or K2CO3 in methanol, ensure sufficient equivalents are used (at least 2-3 eq.) and allow the reaction to proceed for several hours. Gentle warming (to 40 °C) can increase the rate if necessary. Monitor carefully by TLC or LC-MS.
-
Oxygen-Free Conditions: Perform the deprotection and subsequent workup under an inert atmosphere (N2 or Ar) to prevent oxidation of the newly formed thiol to a disulfide.
-
Issue: Product loss or decomposition during final purification.
-
Potential Cause: this compound is a low molecular weight, relatively volatile thiol. It is also susceptible to oxidation.
-
Scientific Rationale: Thiols can readily oxidize in the presence of air to form disulfides, especially under neutral or slightly basic conditions. The volatility can lead to significant product loss during solvent removal under high vacuum.
-
Troubleshooting Steps:
-
Minimize Heat and Vacuum: Concentrate the final product using a rotary evaporator with a bath temperature below 30 °C and moderate vacuum. For the final traces of solvent, use a high vacuum for a limited time.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere at all times.
-
Storage: Store the final product as a dilute solution in a degassed solvent or neat in a sealed vial under argon in a freezer (-20 °C) to minimize both volatilization and oxidation.
-
Data and Protocols
Table 1: Comparison of Thiolation Methods for Oxetan-3-ol
| Method | Key Reagents | Typical Solvent | Temp. (°C) | Pros | Cons |
| Mitsunobu | PPh₃, DIAD, CH₃COSH | THF | 0 to RT | One-pot, good inversion of stereochemistry.[2][11] | Byproduct removal can be difficult; sensitive to reagent quality.[7] |
| Mesylate/Tosylate Displacement | 1. MsCl/TsCl, Et₃N 2. KSAc | 1. DCM 2. DMF | 1. 0 to RT 2. 60-80 | Cleaner reaction profile; avoids PPh₃O. | Two distinct synthetic steps; requires isolation of intermediate. |
| Lithium-Catalyzed Alkylation | LiBr (cat.), Thiol | Acetonitrile | 80 | Mild, chemoselective for activated alcohols.[12][13] | Primarily demonstrated for 3-aryl-oxetan-3-ols; may not apply to parent system. |
Protocol: Synthesis of this compound via Mitsunobu Reaction
Step A: Synthesis of S-(Oxetan-3-yl) ethanethioate
-
To a flame-dried round-bottom flask under an argon atmosphere, add oxetan-3-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Stir the solution until all solids dissolve, then add thioacetic acid (1.2 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes. A white precipitate (triphenylphosphine oxide) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter to remove the bulk of the triphenylphosphine oxide.
-
Wash the filtrate with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to yield the thioacetate as a clear oil.
Step B: Deprotection to this compound
-
Dissolve the S-(Oxetan-3-yl) ethanethioate (1.0 eq.) in degassed methanol (~0.3 M) in a flask under an argon atmosphere.
-
Add hydrazine monohydrate (2.0 eq.) dropwise at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding water and extract with a low-boiling-point solvent like diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure with minimal heat.
-
The resulting crude this compound may be pure enough for further use or can be further purified by careful short-path distillation under vacuum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]
- 11. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oxetane-3-thiol and Its Derivatives
Welcome to the technical support center for the purification of oxetane-3-thiol and its derivatives. As a Senior Application Scientist, I understand the unique challenges these strained, sulfur-containing heterocycles present. Their growing importance as building blocks in medicinal chemistry, particularly as isosteres for carbonyls and gem-dimethyl groups, has made their efficient purification a critical step in many research and development pipelines.[1][2]
This guide is structured to provide practical, field-proven insights into overcoming common purification hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your specific derivative and experimental context.
Core Principles: Understanding the Instability
The primary challenge in handling this compound stems from two key structural features: the strained oxetane ring and the nucleophilic thiol group.
-
Oxetane Ring Stability: The four-membered ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions.[3] This is particularly pronounced under strongly acidic conditions, which can catalyze cleavage of the ether bonds.[1][4][5] Conversely, the ring is generally tolerant of basic and weakly acidic conditions.[4] Notably, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which blocks the trajectory of external nucleophiles.[1]
-
Thiol Group Reactivity: The thiol (-SH) group is readily oxidized, especially in the presence of air (oxygen), to form a disulfide (R-S-S-R) dimer.[6] This is the most common impurity observed upon storage or during workup procedures. The thiol is also a potent nucleophile.
Therefore, successful purification protocols must mitigate these two pathways of degradation and side-product formation.
Pre-Purification: Handling and Storage Best Practices
Proper handling is the first step in any successful purification. Contamination or degradation introduced before the main purification step can make separation exponentially more difficult.
Frequently Asked Questions (FAQs) on Handling
Q1: My sample of this compound has developed a stronger, more unpleasant odor over time. Is this normal?
A1: While thiols are notoriously malodorous, a significant change or intensification of the odor often indicates decomposition. This could be due to slow oxidation or ring-opening. It is crucial to re-analyze the purity of the material by TLC, GC-MS, or NMR before use.
Q2: I ran a TLC of my crude reaction mixture, and after letting the plate sit on the bench for 20 minutes, a new, less-polar spot appeared. What is happening?
A2: You are likely observing the aerobic oxidation of your thiol to its corresponding disulfide dimer. Disulfides are typically less polar than their parent thiols and thus have a higher Rf value on normal-phase silica gel. This underscores the need to handle thiol-containing samples promptly and under an inert atmosphere whenever possible.[6]
Q3: What are the ideal storage conditions for purified this compound?
A3: To ensure long-term stability, purified this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial. For maximum shelf-life, storage in a freezer at or below -20°C is strongly recommended.[7][8][9] These conditions minimize both oxidation to the disulfide and potential thermal degradation.
Troubleshooting Purification Workflows
This section addresses specific issues encountered during common purification techniques.
Purification Method Selection Workflow
Before diving into specific troubleshooting, it's essential to choose the right purification strategy. The following diagram outlines a general decision-making process.
Caption: Decision tree for selecting a primary purification method.
Guide 1: Flash Column Chromatography
Flash chromatography is the most common method for purifying oxetane derivatives.[4][10][11] However, its success depends heavily on mitigating the compound's inherent instabilities.
| Problem / Symptom | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Significant streaking on TLC; low recovery of product from the column. | On-column decomposition. The stationary phase, typically silica gel, is inherently acidic. These acidic silanol groups can catalyze the ring-opening of the sensitive oxetane ring, leading to polar, baseline-retained byproducts.[1][4] | 1. Neutralize the Silica: Prepare the slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) or pyridine by volume. This neutralizes the acidic sites, preserving the oxetane ring. 2. Use an Alternative Stationary Phase: Consider using neutral alumina, which lacks the acidic protons of silica. However, be aware that alumina can have different selectivity. |
| A new, less-polar spot appears in collected fractions that was not in the crude mixture. | On-column oxidation to the disulfide. If the solvent was not degassed or the column was packed and run in open air, residual oxygen can facilitate the oxidation of the thiol on the high-surface-area stationary phase. | 1. Degas Solvents: Sparge your chromatography solvents with argon or nitrogen for 15-20 minutes before use. 2. Add a Reducing Agent (Use with Caution): In some cases, adding a very small amount of a reducing agent like dithiothreitol (DTT) to the crude sample before loading can help maintain the thiol in its reduced state. This is not always practical for preparative chromatography. |
| Poor separation between this compound and its disulfide dimer. | Incorrect eluent polarity. The disulfide is significantly less polar than the thiol. If the eluent system is too polar, both compounds will elute quickly with little resolution. If it's not polar enough, the thiol may not move off the baseline. | 1. Systematic TLC Analysis: Test various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate or dichloromethane. 2. Suggested Starting Points: For this compound itself, systems like 10-30% Ethyl Acetate in Hexanes are a good starting point. Dichloromethane/Methanol systems may be required for more polar derivatives. |
Guide 2: Vacuum Distillation
Distillation is a powerful technique for purifying non-thermolabile liquids. For oxetane derivatives, this must be done under reduced pressure to lower the boiling point and avoid thermal decomposition.[12][13]
| Problem / Symptom | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Product darkens or turns to tar in the distillation flask. | Thermal decomposition. Even under vacuum, the temperature required to achieve boiling may be sufficient to initiate ring-opening or polymerization, especially if heated for an extended period. | 1. Use a High Vacuum: Employ a good vacuum pump (<1 mmHg) to lower the boiling point as much as possible. 2. Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the residence time of the vapor in the heated zone, reducing the likelihood of decomposition. 3. Minimize Heating Bath Temperature: Set the heating bath only 10-20 °C above the expected boiling point at that pressure. Avoid aggressive heating. |
| Low recovery of purified product. | 1. Hold-up in the apparatus: The compound can coat the surfaces of a large distillation setup. 2. Co-distillation with impurities: If a major impurity has a similar boiling point, it will be difficult to separate. | 1. Use Small-Scale Glassware: Match the size of the distillation apparatus to the scale of your reaction. 2. Pre-Purify with a Column: If boiling points are too close, perform a rapid filtration through a plug of neutralized silica to remove gross impurities before attempting distillation. |
Detailed Experimental Protocols
These protocols are provided as a starting point and should be adapted based on the specific properties of your compound.
Protocol 1: Purification by Neutralized Flash Column Chromatography
This protocol assumes the purification of a 500 mg crude sample containing this compound, its disulfide byproduct, and a non-polar impurity.
Materials:
-
Crude sample (500 mg)
-
Silica gel (25 g, 40-63 µm)
-
Triethylamine (Et₃N)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade
-
Glass column (2-3 cm diameter)
-
TLC plates, collection tubes, inert gas line
Workflow Diagram:
Caption: Workflow for Neutralized Flash Column Chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. For this compound, a system of 20% EtOAc in Hexanes is a good starting point. Aim for an Rf of ~0.3 for the desired product.
-
Prepare Slurry: In a beaker, combine 25 g of silica gel with ~100 mL of the chosen eluent (e.g., 20% EtOAc/Hexanes). Add 1 mL of triethylamine and stir well to create a uniform slurry.
-
Pack Column: Pour the slurry into the column and use gentle pressure (hand pump or nitrogen line) to pack the bed, ensuring no air bubbles are trapped.
-
Load Sample: Pre-adsorb the 500 mg crude sample onto a small amount of silica (~1 g). Carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in the minimum amount of dichloromethane and load it carefully onto the column.
-
Elution: Begin eluting with the chosen solvent system, maintaining a steady flow rate.
-
Fraction Collection: Collect fractions of appropriate volume (e.g., 10-15 mL) in numbered test tubes.
-
Fraction Analysis: Spot every other fraction on a TLC plate to track the elution of the compounds. The non-polar impurity will elute first, followed by the disulfide, and finally the desired this compound.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. Important: Do not heat the water bath above 30-40 °C to prevent product degradation.
-
Final Product: Place the resulting oil under high vacuum for 1-2 hours to remove residual solvent. Store immediately under an inert atmosphere at ≤ -20 °C.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. achmem.com [achmem.com]
- 8. This compound , 98+% , 880136-18-5 - CookeChem [cookechem.com]
- 9. Wirtualne wycieczki [hostnet.pl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. researchgate.net [researchgate.net]
Oxetane Ring Stability: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with oxetane-containing molecules. This guide is designed to provide you with in-depth, field-proven insights into the stability of the oxetane ring under various experimental conditions. As drug development professionals and synthetic chemists, understanding the nuances of oxetane reactivity is critical for successful experimental design and execution. This resource will address common questions and troubleshooting scenarios in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in comparison to other cyclic ethers?
The stability of the oxetane ring is intermediate between the highly strained and reactive three-membered oxirane (epoxide) ring and the less strained, generally stable five-membered tetrahydrofuran (THF) ring.[1][2] The ring strain of oxetane is approximately 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol) but significantly higher than that of THF (5.6 kcal/mol).[3] This inherent strain makes the oxetane ring susceptible to ring-opening reactions under certain conditions.[3][4]
Q2: Is it a misconception that oxetanes are universally unstable under acidic conditions?
Yes, the idea that oxetanes are categorically unstable in acidic environments is an oversimplification.[1][5] The stability of an oxetane in the presence of acid is highly dependent on several factors, including:
-
The strength and nature of the acid (protic vs. Lewis acid). [1][7]
-
The presence of nucleophiles. [4]
-
The reaction temperature. [6]
While strong acids can readily promote ring-opening, many oxetanes, particularly 3,3-disubstituted ones, can tolerate mildly acidic conditions.[1][8]
Q3: How does the substitution pattern on the oxetane ring affect its stability?
The substitution pattern is arguably the most critical factor governing oxetane stability.[1][5][6]
-
3,3-Disubstituted Oxetanes: These are generally the most stable.[1][5][6] The substituents sterically hinder the approach of nucleophiles to the C–O σ* antibonding orbital, thus impeding ring-opening reactions.[5]
-
C2-Substituted Oxetanes: Oxetanes with electron-donating groups at the C2 position tend to be less stable.[5]
-
Internal Nucleophiles: The presence of internal nucleophiles, such as hydroxyl or amino groups, within the molecule can lead to intramolecular ring-opening, especially under acidic conditions.[5][6]
Q4: Under what specific conditions is the oxetane ring most likely to undergo cleavage?
The oxetane ring is most susceptible to cleavage under the following conditions:
-
Strongly Acidic Conditions: Both strong protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄) can catalyze the ring-opening of oxetanes, particularly when a nucleophile is present.[1][4][7][9][10]
-
High Temperatures: Elevated temperatures can promote decomposition, especially in combination with other reactive species.[6]
-
Powerful Reducing Agents: While generally stable to many reducing agents, some potent ones like lithium aluminum hydride (LiAlH₄) at high temperatures can cause ring cleavage.[1][8]
-
Presence of Strong Nucleophiles under Forcing Conditions: While stable to many bases, strong nucleophiles like organolithium or Grignard reagents can open the ring, though this often requires elevated temperatures.[8][11][12]
Troubleshooting Guide: Oxetane Ring Instability
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected ring-opening of the oxetane during a reaction. | Inadvertent generation of acidic conditions: Some reagents or byproducts may be acidic. For example, the use of certain protecting groups or reagents that release protons. | Carefully select reagents to avoid acidic byproducts. Consider using a non-acidic alternative if possible. Buffer the reaction mixture with a non-nucleophilic base. |
| Use of a strong Lewis acid catalyst: Many Lewis acids are potent catalysts for oxetane ring-opening. | Opt for a milder Lewis acid or consider a non-acidic catalytic system. Perform the reaction at a lower temperature to minimize ring-opening. | |
| High reaction temperature: Thermal instability can lead to decomposition.[6] | Run the reaction at the lowest effective temperature. If heating is necessary, perform a time-course study to find the optimal balance between reaction rate and decomposition. | |
| Low yield or decomposition during purification on silica gel. | Acidic nature of standard silica gel: The acidic surface of silica gel can catalyze the ring-opening of sensitive oxetanes. | Use deactivated or basic alumina for chromatography. Alternatively, neutralize the silica gel by treating it with a solution of triethylamine in the eluent before use. |
| Failure of a reaction involving a nucleophile and an oxetane under basic conditions. | Insufficiently strong nucleophile: The oxetane ring is generally unreactive towards weak nucleophiles under basic conditions.[12] | Employ a stronger nucleophile (e.g., an organolithium reagent instead of an alcohol).[11] If a weaker nucleophile must be used, activation of the oxetane with a Lewis acid may be necessary, but proceed with caution due to the risk of ring-opening. |
| An intramolecular reaction leading to an undesired lactone product. | Presence of a carboxylic acid functionality: Oxetane-carboxylic acids can be unstable and isomerize to lactones, sometimes even upon storage at room temperature or with gentle heating.[13] | If the carboxylic acid is the desired product, avoid heating and prolonged storage. For subsequent reactions, consider protecting the carboxylic acid. If the lactone is the target, this isomerization can be intentionally promoted. |
Reaction Mechanisms: A Visual Guide
Understanding the mechanisms of ring-opening is crucial for predicting and controlling the outcome of your reactions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxetane oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern. For a sterically unhindered oxetane, the reaction proceeds via an SN2 mechanism. For a more substituted oxetane that can stabilize a positive charge, the mechanism may have more SN1 character, with the nucleophile attacking the more substituted carbon.
Caption: Acid-Catalyzed Ring-Opening of an Oxetane.
Base-Catalyzed Ring-Opening
Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the oxetane ring in an SN2 fashion. This is generally a slower process than acid-catalyzed ring-opening and requires a potent nucleophile. The attack typically occurs at the less sterically hindered carbon atom.[14]
Caption: Base-Catalyzed Ring-Opening of an Oxetane.
Experimental Protocol: Nucleophilic Ring-Opening of an Oxetane with an Organocuprate
This protocol describes a representative procedure for the ring-opening of an oxetane using a Gilman reagent, which is generally well-tolerated and provides good regioselectivity.
Objective: To synthesize a 1,3-difunctionalized alkane via the ring-opening of an oxetane.
Materials:
-
Oxetane (1.0 equiv)
-
Copper(I) iodide (CuI) (1.1 equiv)
-
Organolithium reagent (e.g., n-butyllithium) (2.2 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of the Organocuprate: a. To a flame-dried round-bottom flask under an inert atmosphere, add CuI (1.1 equiv) and anhydrous diethyl ether. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Slowly add the organolithium reagent (2.2 equiv) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent (lithium diorganocuprate). Stir for 30 minutes at this temperature.
-
Ring-Opening Reaction: a. To the freshly prepared organocuprate solution at -78 °C, add a solution of the oxetane (1.0 equiv) in anhydrous diethyl ether dropwise. b. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.
Self-Validation:
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting oxetane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity of the ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Oxetane - Wikipedia [en.wikipedia.org]
- 13. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
Oxetane Synthesis Scale-Up: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Oxetane Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the scale-up of oxetane synthesis. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Oxetanes are increasingly vital motifs in medicinal chemistry, valued for their ability to enhance properties like solubility and metabolic stability. However, the inherent ring strain and potential for instability can make their synthesis, particularly at a larger scale, a significant challenge. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Section 1: Core Synthesis Challenges & Reaction Optimization
This section addresses fundamental problems related to yield, purity, and reaction control for common oxetane synthesis methodologies.
FAQ 1: My Williamson ether synthesis for oxetane formation is giving low yields and significant elimination byproducts upon scale-up. What's going wrong and how can I fix it?
Underlying Cause: The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a classic method for forming the oxetane C-O bond. However, on a larger scale, several factors can conspire to favor competing elimination reactions, such as the entropically favored Grob fragmentation, which breaks down the halo-alkoxide into an aldehyde and an alkene. Key challenges during scale-up include:
-
Exothermic Base Addition: Poor heat dissipation in larger reactors can create localized "hot spots" when adding a strong base (e.g., NaH), promoting elimination over the desired intramolecular cyclization.
-
Concentration Effects: Higher concentrations, typical in scale-up, can favor intermolecular side reactions.
-
Base and Solvent Choice: The choice of base and solvent is critical and their effects can be magnified at scale.
Troubleshooting Protocol:
-
Control the Exotherm:
-
Slow, Sub-surface Addition: Add the base slowly and below the surface of the reaction mixture to ensure rapid dispersion and minimize localized high temperatures.
-
Portion-wise Addition: For solid bases like NaH, add it in several small portions, allowing the temperature to stabilize between additions.
-
Improved Cooling: Ensure your reactor has efficient cooling and agitation. For highly exothermic reactions, consider a continuous flow setup for superior temperature control.
-
-
Optimize Base and Solvent System:
-
Base Selection: While NaH is common, consider alternative bases. Potassium tert-butoxide (KOtBu) can also be effective. The choice may be substrate-dependent.
-
Solvent Effects: Solvents like DMF or THF are typical. For stubborn cyclizations, switching to a more polar, aprotic solvent like HMPA or DMPU after the initial reaction can sometimes suppress elimination pathways.
-
-
Leaving Group Modification:
-
The choice of leaving group is crucial. While bromides are often effective, tosylates or mesylates can also be used and may alter the balance between substitution and elimination.
-
Self-Validating System: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or LC-MS. A successful optimization will show a clear decrease in the formation of alkene and aldehyde byproducts relative to the desired oxetane product.
FAQ 2: I'm attempting a Paternò-Büchi reaction to form an oxetane, but the reaction is slow, requires high catalyst loading, and is difficult to scale. How can I improve this photochemical process?
Underlying Cause: The Paternò-Büchi reaction is a powerful [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. However, its reliance on UV light presents significant scale-up challenges. Key issues include:
-
Light Penetration: As the reactor size and reaction concentration increase, the path length for light becomes longer, leading to inefficient irradiation of the bulk mixture (the "inner filter effect").
-
Byproduct Formation: High-energy UV light can lead to undesired side reactions and byproduct formation.
-
Heat Management: Photoreactors can generate significant heat, which can be difficult to manage at scale and may degrade products.
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for Paternò-Büchi reaction scale-up.
Recommended Solutions:
-
Transition to Flow Chemistry:
-
Why it works: Flow reactors utilize narrow-diameter tubing, which dramatically reduces the light path length. This ensures uniform irradiation of the entire reaction mixture, overcoming the inner filter effect. The high surface-area-to-volume ratio also provides vastly superior heat transfer compared to batch reactors, preventing overheating.
-
Protocol:
-
Start with a small-scale flow chemistry setup (e.g., using a Vapourtec UV-150 or similar photoreactor).
-
Optimize residence time, concentration, and light intensity. The goal is to find conditions that give high conversion in the shortest time.
-
For scale-up, you can either run the optimized process for a longer duration or "number up" by running multiple reactors in parallel.
-
-
-
Switch to Visible Light Photocatalysis:
-
Why it works: Instead of directly exciting the carbonyl with high-energy UV light, this modern approach uses a photocatalyst (like an iridium complex) that absorbs lower-energy visible light. The catalyst then transfers its energy to the carbonyl (triplet energy transfer), initiating the reaction. This minimizes side reactions and improves safety.
-
Protocol:
-
Screen a panel of common photoredox catalysts (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6) to find one with a suitable triplet energy for your carbonyl substrate.
-
Optimize catalyst loading (typically 0.5-2.5 mol%), solvent, and light source (e.g., blue LEDs).
-
Confirm the mechanism via control experiments (e.g., running the reaction in the dark, without the catalyst) to ensure the reaction is proceeding as expected.
-
-
-
Optimize for Quantum Yield (Φ):
-
What it is: Quantum yield is a measure of a photochemical reaction's efficiency—the number of desired product molecules formed per photon absorbed. A low quantum yield means most of the light energy is being wasted, leading to long reaction times and high energy costs, which is a major barrier to scale-up.
-
How to improve it:
-
Solvent Choice: The solvent can influence the lifetime of the excited state. Screen different solvents to find one that maximizes reactivity.
-
Concentration: Higher concentrations can sometimes increase efficiency, but this must be balanced against the risk of the inner filter effect.
-
Minimize Quenchers: Ensure starting materials and solvents are pure and free from impurities that could quench the excited state.
-
-
By implementing these strategies, you can transform a challenging photochemical reaction into a robust, scalable, and efficient process.
Section 2: Stability, Purification, and Safety
This section focuses on the practical challenges of handling and purifying oxetanes, especially considering their potential instability.
FAQ 3: My oxetane ring is opening during purification or subsequent reaction steps, especially under acidic conditions. How can I predict and prevent this decomposition?
Underlying Cause: The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions it is subjected to. The ring is susceptible to opening under acidic conditions, which can protonate the oxygen atom and facilitate nucleophilic attack. This instability can be a major issue during aqueous workups with acid, chromatographic purification on silica gel (which is acidic), or in subsequent synthetic steps that require acidic reagents.
Predictive Stability & Prevention Strategies:
| Substitution Pattern | Predicted Stability | Rationale & Handling Recommendations |
| 3,3-disubstituted | Generally More Stable | The gem-dialkyl or diaryl groups can provide steric hindrance that protects the ring. However, if one of the substituents is an internal nucleophile (like an alcohol), it can facilitate ring-opening under acidic conditions. Recommendation: Use buffered silica gel or neutral alumina for chromatography. Avoid strong acids; if an acid is necessary, use a weaker one at low temperatures. |
| 2-substituted or unsubstituted | Generally Less Stable | These are more sterically accessible and prone to nucleophilic attack and ring-opening. Recommendation: Handle with extreme care. Use non-acidic workup procedures (e.g., quenching with saturated NaHCO₃ solution). Purification via distillation or chromatography on deactivated silica/alumina is preferred. |
| Electron-withdrawing groups | Can be Unstable | Groups that destabilize a potential carbocation intermediate upon ring-opening may make the ring more susceptible to cleavage under certain conditions. Recommendation: Employ mild, neutral conditions for all manipulations. |
Experimental Protocol for Stability Screening:
-
Small-Scale Test: Before committing your bulk material, take a small sample of your crude oxetane.
-
Condition Exposure: Divide the sample into several vials. Expose each to different conditions it might see during workup/purification (e.g., 1M HCl, silica gel slurry in your eluent, heating in DMSO).
-
Analysis: After a set time (e.g., 1 hour), quench the samples and analyze by LC-MS or NMR to quantify the percentage of recovered oxetane.
-
Decision: Based on the results, choose the purification and downstream reaction conditions under which your oxetane is most stable.
FAQ 4: What are the critical safety considerations when scaling up the synthesis of the parent oxetane or other low-boiling point analogues?
Underlying Cause: The parent oxetane has a low boiling point (49-50 °C) and a very low flash point (-28.3 °C), making it highly flammable. When working at scale, the risks associated with handling such volatile and flammable materials are significantly amplified.
Safety Protocol & Best Practices:
-
Engineering Controls:
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood designed for large-scale work. Ensure the ventilation system is functioning correctly.
-
Inert Atmosphere: Handle oxetane under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive vapor-air mixtures.
-
Grounding and Bonding: Earth and bond all metal containers and equipment during transfers to prevent static discharge, which can be an ignition source.
-
-
Personal Protective Equipment (PPE):
-
Wear flame-resistant lab coats, chemical splash goggles, and appropriate gloves (check manufacturer's compatibility data).
-
-
Handling and Storage:
-
Ignition Sources: Strictly eliminate all potential ignition sources: open flames, hot plates, non-intrinsically safe electrical equipment, and sparks. Use spark-free tools.
-
Storage: Store in an approved flame-proof cabinet, away from heat and incompatible materials. Containers may build up pressure and should be vented carefully.
-
Spill Management: Have a spill kit ready that includes absorbent materials suitable for flammable liquids (e.g., vermiculite).
-
-
Process-Specific Hazards:
-
Distillation: When distilling low-boiling oxetanes, be mindful of the potential for peroxide formation if exposed to air. Ensure the distillation apparatus is properly assembled and leak-free. Use a controlled heating source (e.g., a heating mantle with a temperature controller, not a hot plate).
-
Exothermic Reactions: As with any scale-up, be prepared for the exotherm of the reaction. Ensure adequate cooling capacity and have a plan for emergency cooling if necessary.
-
Technical Support Center: Navigating Byproducts in Oxetane-3-thiol Reactions
Welcome to the Technical Support Center for Oxetane-3-thiol Reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, characterize, and mitigate the formation of common byproducts in reactions involving this compound. The unique bifunctional nature of this reagent, possessing both a nucleophilic thiol and a strained oxetane ring, presents a distinct set of challenges and reaction pathways that can lead to undesired impurities. This resource, presented in a question-and-answer format, provides in-depth technical guidance and troubleshooting strategies to ensure the desired reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity and Common Pitfalls
This section addresses fundamental questions about the reactivity of this compound and the primary byproduct classes that researchers may encounter.
Q1: What are the most common byproducts I should expect when working with this compound?
The primary byproducts in this compound reactions stem from the reactivity of its two functional groups: the thiol and the oxetane ring. The most prevalent side-products are:
-
Disulfide Dimer (bis(oxetan-3-yl) disulfide): This is arguably the most common byproduct, arising from the oxidation of the thiol group. This can occur in the presence of atmospheric oxygen, oxidizing agents, or even trace metal impurities.[1]
-
Ring-Opened Products: The strained four-membered oxetane ring is susceptible to nucleophilic attack, particularly under acidic conditions.[2][3][4] This can lead to the formation of diols or other adducts depending on the nucleophiles present in the reaction mixture.
-
Thioether Byproducts: In reactions where this compound is intended to act as a nucleophile, it can also react with itself or the desired product if a suitable electrophilic site is available.
-
Michael Addition Adducts: When reacting with α,β-unsaturated systems, besides the desired 1,4-conjugate addition, side reactions can occur, though less common.[5]
Q2: Why am I observing significant amounts of the disulfide dimer in my reaction?
The formation of the disulfide dimer is a strong indication of oxidative conditions. Thiols are readily oxidized to disulfides, and this process can be initiated by several factors:
-
Exposure to Air (Oxygen): The most common culprit is the presence of oxygen in the reaction setup.
-
Presence of Oxidizing Agents: Any oxidizing agents in your reaction mixture, even in stoichiometric amounts for another purpose, can oxidize the thiol.
-
Basic Conditions: In the presence of a base, the thiol is deprotonated to the more nucleophilic and easily oxidized thiolate anion.[6]
-
Trace Metal Catalysis: Trace amounts of metal ions can catalyze the oxidation of thiols.
Q3: My reaction involves acidic conditions, and I'm seeing unexpected polar byproducts. What are they likely to be?
Under acidic conditions, the oxetane ring is prone to protonation, which activates it for nucleophilic attack and subsequent ring-opening.[2][3][4] The likely byproducts are:
-
1,3-Diol Derivatives: If water is present, it can act as a nucleophile, leading to the formation of 3-mercapto-1,3-propanediol.
-
Solvent Adducts: If the reaction is performed in a nucleophilic solvent (e.g., methanol), the solvent molecule can open the ring to form a 3-mercapto-1-methoxy-3-propanol type of byproduct.
-
Intramolecular Rearrangement Products: While less common, under strongly acidic conditions, other rearrangements could occur.
The following diagram illustrates the acid-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Part 2: Troubleshooting Guides - A Problem-Solution Approach
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Problem 1: Low Yield of Desired Product with Significant Disulfide Formation
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| A major byproduct with a molecular weight double that of the starting thiol is observed via MS. The ¹H NMR spectrum shows the disappearance of the -SH proton signal. | Oxidation of this compound to its disulfide dimer. | 1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use. 2. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques for sensitive reactions. 3. Use Fresh Reagents: Ensure all reagents are free from peroxide impurities. 4. Add a Reducing Agent (if compatible): In some cases, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the workup to cleave any formed disulfide back to the thiol.[7] |
Problem 2: Formation of Highly Polar Byproducts in Acidic Media
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| TLC or LC-MS analysis shows the formation of more polar byproducts that are not the desired product. | Acid-catalyzed ring-opening of the oxetane moiety. | 1. Use Milder Acids: If possible, switch to a weaker Brønsted or Lewis acid. 2. Control Temperature: Run the reaction at a lower temperature to disfavor the ring-opening pathway. 3. Anhydrous Conditions: If the ring-opening is due to water, ensure the reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dried glassware. 4. Alternative Synthetic Routes: If acidic conditions are unavoidable and ring-opening is persistent, consider a different synthetic strategy that avoids acidic steps. |
Problem 3: Complex Reaction Mixture with Multiple Unidentified Byproducts
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| NMR and MS data show a complex mixture of products that are difficult to identify. | A combination of disulfide formation, ring-opening, and other side reactions. | 1. Simplify the Reaction: Run the reaction with only the essential components to identify the source of byproducts. 2. Stepwise Analysis: Analyze the reaction mixture at different time points to track the formation of byproducts. 3. Isolate and Characterize: Attempt to isolate the major byproducts using chromatography for detailed spectroscopic analysis (2D NMR, HRMS). 4. Re-evaluate Reaction Design: The complexity may indicate a fundamental issue with the reaction design. Consider changing the order of addition of reagents or using protecting groups for either the thiol or a reactive group on the substrate. |
Part 3: Analytical Characterization of Byproducts
Accurate identification of byproducts is crucial for optimizing reaction conditions. This section provides guidance on using common analytical techniques for this purpose.
Identifying the Disulfide Dimer
| Technique | Expected Observations |
| Mass Spectrometry (MS) | A peak corresponding to (2 * Molecular Weight of this compound) - 2. For C₃H₆OS (MW = 90.15), the disulfide dimer (C₆H₁₂O₂S₂) would have a molecular weight of 178.3. |
| ¹H NMR | The characteristic proton signal of the -SH group (typically a broad singlet) will be absent. The signals for the oxetane ring protons will remain, but may be slightly shifted. |
| ¹³C NMR | The carbon signals of the oxetane ring will be present, with potential slight shifts compared to the starting material. |
The workflow for identifying the disulfide byproduct is as follows:
Caption: Workflow for the identification of the disulfide dimer.
Characterizing Ring-Opened Products
| Technique | Expected Observations |
| Mass Spectrometry (MS) | A peak corresponding to the molecular weight of this compound plus the molecular weight of the nucleophile (e.g., +18 for water, +32 for methanol). |
| ¹H NMR | The appearance of new signals corresponding to the protons of the added nucleophile (e.g., a new -OH or -OCH₃ group). The signals for the oxetane ring protons will be replaced by signals corresponding to a 1,3-disubstituted propane backbone. |
| ¹³C NMR | The disappearance of the characteristic oxetane carbon signals and the appearance of new signals for the acyclic product. |
| Infrared (IR) Spectroscopy | A broad -OH stretch may appear if the ring has been opened by water. |
Part 4: Experimental Protocols - Best Practices
To minimize byproduct formation, adherence to best practices in experimental setup and execution is paramount.
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Solvent Degassing: Deoxygenate the reaction solvent by bubbling with argon or nitrogen for 30 minutes.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas.
-
Reagent Addition: Add the electrophile and any other reagents to the solvent. If a base is required, add it at this stage.
-
Addition of this compound: Add this compound dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a deoxygenated aqueous solution (if applicable). Extract the product with a deoxygenated organic solvent.
-
Purification: Purify the product using column chromatography on silica gel that has been flushed with an inert gas.
Protocol 2: Quenching and Sample Preparation for Analysis
To prevent byproduct formation during analysis, it is critical to handle the samples appropriately.
-
Quenching: At the desired time point, take an aliquot of the reaction mixture and quench it immediately by adding it to a vial containing a solution of a thiol-capping agent, such as N-ethylmaleimide (NEM), in a deoxygenated solvent. This will prevent further reaction and oxidation of unreacted this compound.
-
Dilution: Dilute the quenched sample with a suitable deoxygenated solvent for analysis.
-
Analysis: Analyze the sample as quickly as possible by LC-MS or GC-MS.
This technical support guide provides a comprehensive overview of the common byproducts in this compound reactions, along with practical troubleshooting and analytical guidance. By understanding the underlying chemistry and implementing these best practices, researchers can significantly improve the outcomes of their experiments with this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the thiol group in Oxetane-3-thiol
Welcome to the technical support center for Oxetane-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the oxidation of the thiol group. Thiol oxidation is a common pitfall that can lead to inconsistent experimental results, low yields, and the formation of unwanted byproducts. Here, we provide in-depth, field-proven insights and protocols to ensure the integrity of your this compound in storage and application.
Frequently Asked Questions (FAQs)
Q1: I've noticed the potency of my this compound seems to decrease over time. What is the primary cause of its degradation?
The most common degradation pathway for any thiol, including this compound, is oxidation. The thiol group (-SH) is susceptible to oxidation, which primarily leads to the formation of a disulfide bond (-S-S-), creating a dimer of the original molecule.[1][2] This process is often accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of certain metal ions.[1][3] While further oxidation to sulfinic or sulfonic acids is possible, it typically requires stronger oxidizing conditions.[4][5]
The initial and most prevalent oxidation reaction is:
2 R-SH (Thiol) + Oxidant → R-S-S-R (Disulfide) + Reduced Oxidant
In the presence of atmospheric oxygen, this can be represented as:
2 R-SH + ½ O₂ → R-S-S-R + H₂O [6]
Caption: Oxidation pathway of this compound to its disulfide dimer.
Q2: What are the definitive best practices for storing solid this compound to ensure long-term stability?
To maximize the shelf-life of solid this compound, it is imperative to control its environment. The key is to minimize exposure to oxygen, moisture, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C for long-term storage; 2-8°C for short-term.[2] | Low temperatures slow down the rate of all chemical reactions, including oxidation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[1][2] | Inert gases displace oxygen, which is a primary oxidant for thiols.[7][8] |
| Container | Tightly sealed, amber-colored vial or a vial wrapped in foil.[2] | Prevents exposure to ambient air/moisture and protects the light-sensitive compound. |
| Handling | Store in a desiccator, even within a freezer. | Prevents moisture condensation on the container, which can be introduced upon removal. |
Q3: Is it advisable to store this compound in a stock solution?
Storing thiols in solution is generally not recommended for long-term stability as the rate of oxidation is significantly higher compared to the solid state.[1] If you must prepare a stock solution, its stability is limited.
For short-term storage (ideally for use within the same day, but up to a month under optimal conditions), follow these critical steps:
-
Use Deoxygenated Solvents: Vigorously sparge or bubble your solvent with an inert gas like argon or nitrogen for 20-30 minutes before dissolving the thiol.[2]
-
Maintain Inert Atmosphere: Prepare the solution and store it in a sealed vial with an inert gas headspace.
-
Store Cold: Keep the solution at -20°C or colder.[1]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of air into the stock vial.[1]
Q4: How does pH affect the stability of the thiol group in my aqueous reaction buffer?
The pH of the solution plays a crucial role in the rate of thiol oxidation. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).
R-SH ⇌ R-S⁻ + H⁺
The pKa of most thiols is around 8.5-10.[9][10] At a pH approaching or exceeding the pKa, the concentration of the thiolate anion increases significantly. The thiolate anion is a much more potent nucleophile and is far more susceptible to oxidation than the protonated thiol.[9][11] Therefore, thiol oxidation rates increase with increasing pH.[12] For experiments requiring maximum stability, it is advisable to work at a neutral or slightly acidic pH if the reaction conditions permit.
Troubleshooting Guide
Issue: My reaction yield is low, and post-reaction analysis (NMR/MS) shows a significant peak corresponding to the disulfide dimer. How can I confirm my starting material was compromised?
Diagnosis: It is highly likely that your this compound has oxidized either during storage or experimental setup. Before starting a critical experiment, you can perform a quick quality check.
Solution: Qualitative Analysis with Ellman's Reagent
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a chemical used to quantify the concentration of free thiol groups in a sample.[13] A positive test (development of a yellow color) confirms the presence of free, unoxidized thiols. A faint or absent color suggests significant oxidation.
Protocol: Qualitative Ellman's Test
-
Prepare a small amount of your this compound in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Add a solution of Ellman's reagent.
-
Observe for the immediate appearance of a yellow color, which is the product TNB²⁻ (5-thio-2-nitrobenzoate). The intensity of the color is proportional to the amount of free thiol.[13]
Issue: I have confirmed that disulfide has formed in my product mixture. Is there a way to reverse this oxidation?
Diagnosis: Disulfide formation is a reversible process. The disulfide bond can be cleaved to regenerate the two original thiol groups.
Solution: Treatment with a Reducing Agent
You can treat your sample with a reducing agent to recover the free thiol. Common choices include:
| Reducing Agent | Characteristics | Considerations |
| Dithiothreitol (DTT) | A strong reducing agent, highly effective. | Can be prone to air oxidation itself.[14] |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable in air, effective over a wider pH range, and does not absorb at 280 nm.[14] | Often the preferred choice for stability and compatibility with subsequent steps. |
General Procedure:
-
Dissolve the sample containing the disulfide in an appropriate solvent.
-
Add a molar excess (typically 5-10 fold) of DTT or TCEP.
-
Allow the reaction to proceed at room temperature. The required time can range from 15 minutes to a few hours.
-
The reducing agent will need to be removed in a subsequent purification step (e.g., chromatography, extraction).
Key Experimental Protocols & Workflows
Protocol 1: Handling this compound Under an Inert Atmosphere
Objective: To weigh and transfer solid this compound without exposing it to atmospheric oxygen.
Materials:
-
Vial of this compound
-
Spatula
-
Weighing vessel
-
Reaction flask sealed with a rubber septum
-
Source of inert gas (Argon or Nitrogen) with tubing and needles
Procedure:
-
Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.[1]
-
Establish an inert atmosphere in the reaction flask by inserting a needle connected to the gas line and a second needle as a vent. Purge for 5-10 minutes.
-
Create an inert gas "blanket" over your balance. Direct a gentle stream of inert gas into the weighing area.
-
Quickly open the vial, weigh the desired amount of the solid, and transfer it to the reaction flask through a powder funnel while maintaining a positive flow of inert gas into the flask.
-
Immediately re-seal the stock vial, flush the headspace with inert gas, and return it to cold storage.
Caption: Experimental workflow for handling oxygen-sensitive thiols.
Protocol 2: Deoxygenation of Solvents via Inert Gas Sparging
Objective: To remove dissolved oxygen from a reaction solvent.[2]
Materials:
-
Solvent in a suitable flask (e.g., Schlenk flask)
-
Rubber septum
-
Long needle or cannula connected to an inert gas source
-
Short vent needle
Procedure:
-
Seal the flask containing the solvent with the rubber septum.
-
Insert the long needle so its tip is fully submerged below the solvent surface.
-
Insert the short vent needle into the septum, ensuring it does not touch the solvent.
-
Begin bubbling the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles) for at least 20-30 minutes.[2]
-
After sparging, raise the long needle above the liquid level but keep it in the headspace to maintain a positive pressure of inert gas.
-
Remove the vent needle first, then the gas inlet needle. The solvent is now deoxygenated and ready for use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Navigating the Reactivity of Sterically Hindered Oxetanes
Welcome to the technical support center dedicated to addressing challenges with sterically hindered oxetanes. Oxetane rings are increasingly vital motifs in drug discovery, prized for their ability to act as polar, metabolically stable surrogates for gem-dimethyl or carbonyl groups, thereby improving key physicochemical properties like aqueous solubility and metabolic stability.[1][2][3] However, their utility is often hampered by the low reactivity of highly substituted, particularly 3,3-disubstituted, systems. This guide provides field-proven insights and troubleshooting protocols to help you overcome these synthetic hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during reactions with sterically hindered oxetanes in a direct question-and-answer format.
Q1: My ring-opening reaction with a 3,3-disubstituted oxetane shows no conversion, or the yield is extremely low. What are the primary causes and how can I resolve this?
This is the most common challenge and typically stems from a combination of insufficient electrophilic activation and steric impediment. The inherent ring strain of oxetanes (approx. 25.5 kcal/mol) provides the thermodynamic driving force for ring-opening, but the kinetic barrier for hindered systems is substantial.[4][5]
Cause A: Insufficient Electrophilic Activation The lone pairs on the oxetane's oxygen atom are shielded by bulky substituents, making coordination with a Lewis or Brønsted acid difficult. A weak acid catalyst that is effective for simple oxetanes will often fail with a hindered substrate.
-
Solution: Enhance Catalyst Strength & Optimize Conditions.
-
Switch to a Stronger Lewis Acid: Standard Lewis acids like ZnCl₂ may be ineffective. Transition to more potent options such as Boron Trifluoride Etherate (BF₃·OEt₂), Indium(III) Triflate (In(OTf)₃), or Scandium(III) Triflate (Sc(OTf)₃). These can more effectively coordinate to the sterically shielded oxygen.[6]
-
Consider a Brønsted Superacid: In some cases, a catalytic amount of a strong Brønsted acid like Triflimide (HNTf₂) can promote the reaction where Lewis acids fail, though this requires careful substrate compatibility screening.[7]
-
Increase Catalyst Loading: While catalytic amounts are ideal, it may be necessary to use higher loadings (10-20 mol%) or even stoichiometric amounts of the Lewis acid for particularly stubborn substrates.
-
Elevate the Temperature: Many hindered oxetane reactions require thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature (e.g., from room temperature to 60 °C, then to 80 °C) while monitoring for decomposition.
-
Cause B: Steric Hindrance at the Reaction Center The bulky groups at the C3 position physically block the incoming nucleophile, preventing the required Sₙ2-type attack at the C2 or C4 positions.
-
Solution: Modify the Nucleophile or the entire Reaction Mechanism.
-
Use Smaller Nucleophiles: If your protocol allows, switch to a less sterically demanding nucleophile. For example, using TMSCN followed by hydrolysis instead of a bulky cyanide source.
-
Employ an Intramolecular Approach: If the goal is to introduce a specific functional group, consider designing a substrate where the nucleophile is tethered, allowing for an intramolecular ring-opening. This strategy can overcome poor intermolecular kinetics.[4]
-
Switch to a Radical-Based Strategy: When nucleophilic attack is not feasible, radical-based methods offer a powerful alternative. Photoredox catalysis can be used to generate radicals from oxetanes for C-C bond formation, bypassing the need for direct nucleophilic attack on the ring.[8][9][10] This approach often proceeds under milder conditions and can be highly effective for functionalizing hindered positions.[11]
-
| Catalyst Type | Examples | Strengths | Common Pitfalls & Considerations |
| Mild Lewis Acids | ZnCl₂, MgCl₂, AlCl₃ | Good for simple, unhindered oxetanes. | Often completely ineffective for 3,3-disubstituted systems.[12] |
| Strong Lewis Acids | BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃ | Capable of activating sterically shielded oxetanes. | Can promote cationic polymerization or substrate decomposition at higher temperatures.[13] Requires anhydrous conditions. |
| Brønsted Acids | HNTf₂, Triflic Acid (TfOH) | Highly effective activators. | Can be too harsh for sensitive functional groups, leading to side reactions or decomposition.[7] |
| Photoredox Catalysts | Iridium or Ruthenium complexes | Bypasses need for nucleophilic ring-opening; forms C-C bonds under mild conditions. | Requires specific substrate precursors (e.g., carboxylic acids, iodides) and specialized photoreactor equipment.[8][9] |
Q2: My reaction is producing significant byproducts, such as polymers or fragmentation products, instead of the desired ring-opened adduct. Why is this occurring?
Side reactions are a clear indicator that the reaction conditions are favoring undesired pathways.
Cause A: Cationic Ring-Opening Polymerization (CROP) Strong Lewis or Brønsted acids, used to activate the hindered oxetane, can also initiate a chain-growth polymerization process where the ring-opened oxetane acts as a nucleophile, attacking another activated oxetane monomer.[13]
-
Solution: Control the Reaction Stoichiometry and Conditions.
-
Lower the Temperature: Polymerization often has a higher activation energy than the desired nucleophilic addition. Running the reaction at 0 °C or even -78 °C can suppress polymerization while still allowing the desired reaction to proceed, albeit more slowly.
-
Use High Dilution: Running the reaction at low concentrations (e.g., <0.1 M) favors the intramolecular or desired intermolecular reaction over the intermolecular polymerization pathway.
-
Slow Addition of Reagents: Add the Lewis acid or the oxetane substrate slowly via syringe pump to keep the instantaneous concentration of the activated species low, thus minimizing the chance for chain propagation.
-
Cause B: Grob Fragmentation This is a common competing pathway, particularly during attempts to synthesize oxetanes via intramolecular Williamson etherification, but the principle applies to ring-opening as well.[4][14] If the substrate geometry is suitable, an electron-pair shift can lead to the fragmentation of the C-C backbone, typically yielding an alkene and a carbonyl compound.
-
Solution: Modify Solvents and Bases (for synthesis) or Catalysts (for ring-opening).
-
Use Less Polar Solvents: Fragmentation is often favored in more polar solvents. Switching to a less polar solvent like toluene or dioxane can sometimes suppress this pathway.
-
Avoid Excessively Strong Bases/Acids: Conditions that generate a highly unstable carbocation or a strained alkoxide can promote fragmentation. Use the mildest possible conditions that still afford reactivity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low reactivity in hindered oxetane reactions.
Caption: A step-by-step decision tree for troubleshooting low-yielding reactions of sterically hindered oxetanes.
Frequently Asked Questions (FAQs)
-
Q1: Why are sterically hindered oxetanes so much less reactive than epoxides? While both are strained rings, epoxides (oxiranes) have a much higher ring strain (approx. 27 kcal/mol) compared to oxetanes (approx. 25.5 kcal/mol).[4] This smaller, yet significant, strain in oxetanes means there is less thermodynamic impetus for ring-opening. Furthermore, the puckered, four-membered ring structure of a 3,3-disubstituted oxetane creates a highly crowded environment, sterically shielding the electrophilic carbon atoms (C2/C4) from nucleophilic attack far more effectively than in a typical epoxide.[15]
-
Q2: Are there any general strategies that are broadly applicable for activating hindered oxetanes? The most reliable general strategy is activation with a strong Lewis acid, with Sc(OTf)₃ often cited as a robust and versatile choice due to its high oxophilicity and tolerance for various functional groups.[6] For reactions involving C-C bond formation where nucleophilic addition fails, the adoption of photoredox catalysis is rapidly becoming the go-to strategy, as it operates under a completely different mechanistic manifold that is less sensitive to steric bulk around the oxetane ring itself.[8][16]
-
Q3: My synthesis of a hindered oxetane via intramolecular cyclization is failing. What should I try? The intramolecular Williamson etherification to form a four-membered ring is kinetically disfavored (a 4-exo-tet cyclization).[4] Success often hinges on using a highly reactive leaving group and a strong, non-nucleophilic base.
-
Improve the Leaving Group: Convert the precursor alcohol to a tosylate (-OTs) or mesylate (-OMs) instead of a simple halide.
-
Use a Strong Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective at ensuring complete deprotonation of the alcohol.[14]
-
Employ High Dilution: This is critical to favor the intramolecular cyclization over intermolecular side reactions.[14]
-
Mechanistic Comparison: Lewis Acid vs. Radical Pathways
The choice of reaction pathway fundamentally alters how the oxetane is functionalized.
Caption: Contrasting mechanisms for functionalizing oxetanes: direct nucleophilic attack vs. radical generation.
Key Experimental Protocols
Protocol 1: Screening Lewis Acids for Optimal Ring-Opening
This protocol provides a systematic approach to identify an effective Lewis acid for a challenging ring-opening reaction.
Materials:
-
Sterically hindered oxetane substrate (e.g., 3-aryl-3-methyloxetane)
-
Nucleophile (e.g., Anisole)
-
Lewis Acids: Sc(OTf)₃, BF₃·OEt₂, In(OTf)₃, ZnCl₂ (for baseline)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Internal standard for GC/LC-MS analysis (e.g., Dodecane)
-
Quenching solution (e.g., Saturated aq. NaHCO₃)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Set up four parallel reactions in oven-dried vials under an inert atmosphere (N₂ or Ar).
-
To each vial, add the hindered oxetane (1.0 eq.), the nucleophile (1.5 eq.), and the internal standard (0.2 eq.). Dissolve in anhydrous solvent (to 0.1 M).
-
To each vial, add a different Lewis acid (0.2 eq.): Vial 1 (ZnCl₂), Vial 2 (BF₃·OEt₂), Vial 3 (In(OTf)₃), Vial 4 (Sc(OTf)₃).
-
Stir the reactions at room temperature.
-
Monitor the reactions by taking aliquots at set time points (e.g., 1h, 4h, 12h, 24h). Quench the aliquot with sat. NaHCO₃, extract with ethyl acetate, dry, and analyze by GC-MS or LC-MS to determine substrate conversion and product formation.
-
If no reaction occurs at room temperature after 24h, repeat the screen at an elevated temperature (e.g., 60 °C).
Self-Validation:
-
Include a "no catalyst" control to confirm the necessity of the Lewis acid.
-
The use of a baseline catalyst (ZnCl₂) helps quantify the improvement offered by stronger Lewis acids.
-
Consistent results across multiple time points validate the observed reactivity trend.
References
- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polyoxetane - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Selection for Efficient Reactions Involving Oxetane-3-thiol
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with Oxetane-3-thiol. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to ensure the success of your experiments. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and recommendations.
The Duality of this compound: A Chemist's Perspective
This compound is a fascinating building block that presents two primary reactive centers: the nucleophilic thiol group and the strained oxetane ring. The key to successful synthesis lies in selectively targeting one of these sites while preserving the other. The choice of catalyst is paramount in dictating this selectivity and achieving high yields of the desired product.
Figure 1: The two primary reactive sites of the this compound molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenges are:
-
Chemoselectivity: selectively reacting at the thiol group without triggering the ring-opening of the strained oxetane.
-
Thiol Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfide byproducts, which can significantly lower the yield of the desired product.[1]
-
Ring Stability: The oxetane ring is sensitive to strong acids and some strong nucleophiles, which can lead to undesired ring-opening reactions.[2][3]
Q2: How can I prevent the oxidation of the thiol group to a disulfide?
A2: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents.[1] Keeping the reaction at a slightly acidic to neutral pH can also help, as the thiolate anion is more readily oxidized than the neutral thiol.
Q3: Is the oxetane ring stable under basic conditions?
A3: Generally, the oxetane ring is more stable under basic conditions than acidic conditions.[2] This is why many reactions targeting the thiol group are performed in the presence of a non-nucleophilic base. However, very strong bases in combination with nucleophiles can still promote ring-opening.
Catalyst Selection and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Reactions at the Thiol Group (Ring-Preserving Reactions)
These reactions leverage the nucleophilicity of the thiol group while keeping the oxetane ring intact. The key is to use catalysts that activate the thiol or the electrophile without promoting ring-opening.
Q: I am trying to perform an S-alkylation with an alkyl halide, but my yields are low. What catalyst should I use?
A: For S-alkylation, a non-nucleophilic base is the catalyst of choice. The goal is to deprotonate the thiol to form the more nucleophilic thiolate, which then attacks the alkyl halide.
-
Recommended Catalysts:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices for their mildness and insolubility in many organic solvents, which can make the reaction easier to control.
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N): These organic bases are suitable for reactions where a homogeneous system is preferred.
-
-
Troubleshooting Low Yields:
-
Incomplete Deprotonation: Ensure you are using at least one equivalent of the base. For less reactive alkyl halides, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.
-
Thiol Oxidation: As mentioned in the FAQs, ensure your reaction is performed under an inert atmosphere with degassed solvents.[1]
-
Competing Elimination: If you are using a secondary or tertiary alkyl halide, you may be getting competing elimination reactions. In this case, switching to a more polar aprotic solvent like DMF or DMSO can favor the desired SN2 reaction.
-
Q: I want to perform a Thiol-Ene "click" reaction with an alkene. What are my catalyst options?
A: The Thiol-Ene reaction is a highly efficient "click" reaction that can be initiated either by radicals or catalyzed by a base, depending on the nature of the alkene. [4]
-
For Unactivated Alkenes (Radical Pathway):
-
Catalyst/Initiator: A radical initiator is required.
-
Photoinitiators: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or 2,2-dimethoxy-2-phenylacetophenone (DMPA) under UV irradiation (e.g., 365 nm) are highly effective.[5] Photocatalysis using visible light and a suitable photosensitizer is a milder alternative.[6]
-
Thermal Initiators: Azobisisobutyronitrile (AIBN) can be used if the reaction is performed at elevated temperatures (typically 60-80 °C).
-
-
Troubleshooting:
-
Oxygen Inhibition: The radical chain reaction is highly sensitive to oxygen. Rigorous degassing of the reaction mixture is essential.
-
Low Quantum Yield: If using a photoinitiator, ensure your light source has the correct wavelength and sufficient intensity.
-
-
-
For Electron-Deficient Alkenes (Michael Addition Pathway):
-
Catalyst: A base is used to catalyze the conjugate addition of the thiol.
-
Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong phosphine base like PBu₃ are very effective.
-
Inorganic Bases: Anhydrous K₃PO₄ can also be used.
-
-
Troubleshooting:
-
Slow Reaction: The reaction rate is dependent on the electrophilicity of the alkene. For less reactive Michael acceptors, a stronger base or a more polar solvent may be necessary.
-
Reversibility: The Michael addition can be reversible. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
-
-
| Reaction Type | Substrate | Recommended Catalyst | Key Considerations |
| S-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃, DIPEA | Inert atmosphere, polar aprotic solvent. |
| Thiol-Ene (Radical) | Unactivated Alkene | Photoinitiator (e.g., TPO) + UV light | Rigorous degassing is critical. |
| Thiol-Ene (Michael) | Electron-Deficient Alkene | DBU, PBu₃ | Solvent polarity can influence rate. |
Section 2: Reactions Involving the Oxetane Ring
While often the goal is to preserve the oxetane, there are synthetic strategies that rely on its controlled ring-opening. The choice of catalyst here is critical to control regioselectivity.
Q: I need to perform a nucleophilic ring-opening of the oxetane with another nucleophile. What type of catalyst should I use, and what determines where the nucleophile attacks?
A: The ring-opening of oxetanes is typically catalyzed by acids (Lewis or Brønsted) which activate the oxetane oxygen, making the ring carbons more electrophilic. [7][8]
-
Catalyst Selection:
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl triflate (TMSOTf), or scandium(III) triflate (Sc(OTf)₃) are commonly used.[9] For milder conditions, magnesium bromide etherate (MgBr₂·OEt₂) can be effective.[9] The bulky Lewis superacid B(C₆F₅)₃ has been shown to control regioselectivity in some cases.[10]
-
Brønsted Acids: A strong Brønsted acid like triflic acid (TfOH) or a chiral phosphoric acid for asymmetric reactions can be employed.[3][11]
-
-
Understanding Regioselectivity:
-
Under Acidic Conditions: The regioselectivity is governed by electronic effects. The nucleophile will preferentially attack the more substituted carbon of the oxetane ring because it can better stabilize the partial positive charge that develops in the transition state (an Sₙ1-like mechanism).[12]
-
Under Neutral/Basic Conditions (with strong nucleophiles): The reaction proceeds via an Sₙ2 mechanism, and the nucleophile will attack the less sterically hindered carbon atom.[12]
-
Figure 2: A troubleshooting guide for low yields in oxetane ring-opening reactions.
-
Troubleshooting Guide for Ring-Opening Reactions:
-
Problem: Polymerization. This is a common side reaction, especially with strong acids and higher temperatures.
-
Solution: Lower the reaction temperature, use a slower addition rate of the catalyst or substrate, and consider a milder Lewis acid.
-
-
Problem: Formation of the wrong regioisomer.
-
Solution: Re-evaluate your reaction conditions. If you desire the product from attack at the less substituted carbon, you may need to avoid acidic catalysts and use a strong, unhindered nucleophile. If you need the product from attack at the more substituted carbon, ensure your acidic catalyst is effective.
-
-
Problem: No reaction.
-
Solution: The oxetane may not be sufficiently activated. Try a stronger Lewis or Brønsted acid, or increase the reaction temperature. Ensure your nucleophile is potent enough to open the activated ring.
-
-
Experimental Protocols
Protocol 1: Base-Catalyzed Thiol-Ene (Michael Addition) of this compound to an Acrylate
This protocol describes a ring-preserving reaction at the thiol group.
-
To a round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and methyl acrylate (1.1 eq) in degassed dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of an S-Alkylated this compound with an Alcohol
This protocol demonstrates a reaction where the oxetane ring is the target.
-
To a flame-dried round-bottom flask under an argon atmosphere, add the S-alkylated this compound derivative (1.0 eq) and the desired alcohol (3.0 eq) in anhydrous DCM (0.1 M).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the ring-opened product.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. ddd.uab.cat [ddd.uab.cat]
- 11. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
Validation & Comparative
The Ascendancy of Oxetane-3-Thiol in Bioconjugation: A Comparative Guide to Enhanced Efficiency and Stability
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the pursuit of more efficient and stable linkages is a perpetual endeavor. While traditional thiols like cysteine and glutathione have long been the workhorses of bioconjugation, a new contender, oxetane-3-thiol, is emerging as a superior alternative, promising to overcome key limitations of its predecessors. This guide provides an in-depth, objective comparison of this compound with other commonly used thiols, supported by scientific principles and experimental evidence, to illuminate its potential in creating next-generation bioconjugates.
The Critical Role of Thiols in Bioconjugation
Thiol-based bioconjugation is a cornerstone of modern drug development, enabling the precise attachment of payloads—such as small molecule drugs, imaging agents, or polymers—to biomolecules like antibodies and peptides. The nucleophilic nature of the thiol group allows for highly specific reactions with electrophilic partners, most notably maleimides, to form stable thioether bonds. The efficiency of this reaction and the stability of the resulting conjugate are paramount to the efficacy and safety of the final product.
The most common source of thiol groups in bioconjugation is the side chain of the amino acid cysteine.[1] Its relatively low abundance in proteins allows for site-specific modifications.[1] Another key player is glutathione (GSH), a tripeptide that, while crucial for cellular redox homeostasis, can also participate in bioconjugation reactions.[2] However, the conjugates formed from these traditional thiols are not without their drawbacks, primarily concerning the stability of the widely used thiosuccinimide linkage formed with maleimides. This linkage is susceptible to a retro-Michael reaction, leading to premature cleavage of the payload in vivo.[3][4]
A New Paradigm: The Physicochemical Advantages of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to molecules.[5][6][7][8][9] These properties include:
-
Enhanced Solubility: The polar nature of the oxetane ring can significantly improve the aqueous solubility of a molecule.[9]
-
Improved Metabolic Stability: The oxetane motif is generally resistant to metabolic degradation, leading to a longer in vivo half-life.[8]
-
Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the overall lipophilicity of a compound, which is often beneficial for its pharmacokinetic profile.[8]
-
Electron-Withdrawing Nature: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect, which can influence the acidity or basicity of nearby functional groups.[10]
It is this last property that is of particular interest in the context of bioconjugation with this compound.
This compound: A Superior Nucleophile for More Efficient Conjugation
While direct, head-to-head kinetic studies comparing this compound with other thiols in bioconjugation reactions are not yet widely published, we can infer its reactivity based on fundamental chemical principles. The rate of a thiol-maleimide reaction is highly dependent on the concentration of the more nucleophilic thiolate anion (R-S⁻) at a given pH. The formation of the thiolate is, in turn, governed by the thiol's acidity, or pKa. A lower pKa means the thiol is more acidic and will exist to a greater extent as the thiolate anion at physiological pH (around 7.4).
The electron-withdrawing nature of the oxetane ring is expected to lower the pKa of the thiol group in this compound compared to simple alkyl thiols or even the thiol group in cysteine (typical pKa ~8.5).[10][11] This predicted lower pKa would lead to a higher concentration of the thiolate anion at neutral pH, thus accelerating the reaction with maleimides and improving the overall efficiency of the bioconjugation process.
Enhanced Stability of the Oxetane-Thioether Linkage: The Key to In Vivo Performance
Beyond the anticipated kinetic advantages, the most significant and experimentally supported benefit of using this compound lies in the enhanced stability of the resulting thioether conjugate. The thiosuccinimide linkage formed from the reaction of a thiol with a maleimide is notoriously unstable, particularly in the presence of other thiols like glutathione, which is abundant in the bloodstream. This instability can lead to a retro-Michael reaction, where the conjugate reverts to the starting thiol and maleimide, resulting in premature release of the payload.[3][4]
Recent studies have shown that conjugates formed with this compound exhibit remarkable stability. The thioether bond formed is highly resistant to cleavage, even in the presence of high concentrations of glutathione and in human plasma. This enhanced stability is crucial for in vivo applications, ensuring that the bioconjugate remains intact until it reaches its target, thereby improving its therapeutic index and reducing off-target toxicity.
Comparative Overview: this compound vs. Traditional Thiols
| Feature | Cysteine | Glutathione | This compound |
| Source | Amino acid side chain | Tripeptide | Synthetic |
| pKa (Thiol) | ~8.5 | ~9.2 | Predicted to be < 8.5 |
| Reactivity | Moderate at neutral pH | Lower at neutral pH | Predicted to be high at neutral pH |
| Conjugate Stability | Prone to retro-Michael reaction | Prone to retro-Michael reaction | Highly stable thioether linkage |
| Physicochemical Impact | Minimal | Increases hydrophilicity | Improves solubility, metabolic stability |
Experimental Protocols
The following is a general protocol for a thiol-maleimide bioconjugation reaction, which can be adapted for use with this compound, cysteine-containing peptides/proteins, or other thiolated molecules.
Materials
-
Thiol-containing molecule (e.g., this compound, cysteine-peptide)
-
Maleimide-functionalized payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): Free cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF for dissolving the maleimide payload
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Preparation of the Maleimide Payload:
-
Immediately before use, dissolve the maleimide-functionalized payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide payload over the thiol is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if the payload is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a free thiol, such as cysteine or β-mercaptoethanol, in a 2- to 5-fold molar excess over the initial amount of maleimide. Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess reagents and byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against the desired storage buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS), HPLC, or UV-Vis spectroscopy.
-
Visualizing the Advantage: Reaction and Stability
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Oxetane-3-thiol and Oxetan-3-ol as Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparative analysis of two emerging bioisosteres, oxetane-3-thiol and oxetan-3-ol, offering insights into their synthesis, physicochemical properties, and potential applications in drug design.
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in recent years for its ability to confer favorable "drug-like" properties.[2][3] Its small, polar, and three-dimensional nature allows it to serve as a versatile surrogate for commonly used functional groups that may possess metabolic liabilities, such as gem-dimethyl and carbonyl groups.[2][4][5] The incorporation of an oxetane motif can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[2][6]
This guide will delve into the nuanced differences between the thiol and alcohol functionalities at the 3-position of the oxetane ring, providing a framework for rational decision-making in the selection of the appropriate bioisostere for a given drug discovery campaign.
The Rationale for Oxetane Bioisosteres
The utility of the oxetane ring as a bioisostere stems from its unique combination of structural and electronic features. The strained four-membered ring introduces a degree of conformational rigidity, while the oxygen atom imparts polarity and hydrogen bond accepting capabilities.[2][7] This has led to the successful application of oxetanes to enhance metabolic stability by shielding vulnerable sites from enzymatic degradation.[8][9]
Oxetan-3-ol: A Versatile Building Block
Oxetan-3-ol is a readily accessible and versatile building block in medicinal chemistry.[10] It serves as a precursor for a variety of other 3-substituted oxetanes and has been explored as a bioisostere for carboxylic acids.[11][12][13]
Several synthetic routes to oxetan-3-ol have been reported, with a common and concise method starting from epichlorohydrin.[11][14]
Experimental Protocol: Synthesis of Oxetan-3-ol from Epichlorohydrin [14]
-
Ring Opening: In a flask equipped with a magnetic stirrer, epichlorohydrin is reacted with acetic acid in the presence of a catalytic amount of anhydrous iron(III) chloride at 70°C. This reaction opens the epoxide ring to yield 1-chloro-3-acetoxypropan-2-ol.
-
Esterification and Cyclization: The resulting chlorohydrin is then treated with a base, such as sodium hydroxide, which facilitates an intramolecular Williamson ether synthesis to form the oxetane ring, yielding oxetan-3-ol after hydrolysis of the acetate group.
-
Purification: The crude product is purified by distillation under reduced pressure.
| Property | Value | Source |
| Molecular Formula | C₃H₆O₂ | [15] |
| Molecular Weight | 74.08 g/mol | [10][15] |
| Boiling Point | 153°C | [10] |
| Density | 1.167 g/cm³ | [10][16] |
| pKa | ~13.68 | [10] |
| LogP | -0.8 | [15] |
The hydroxyl group of oxetan-3-ol can act as both a hydrogen bond donor and acceptor, contributing to its polarity and aqueous solubility.[17]
This compound: A Novel Bioisostere
This compound is a more recent addition to the medicinal chemist's toolbox. The replacement of a hydroxyl group with a thiol can have significant effects on a molecule's properties, including acidity, hydrogen bonding capability, and metabolic profile.[18]
The synthesis of this compound can be achieved from oxetan-3-ol. A notable method involves a lithium-catalyzed thiol alkylation.[19]
Experimental Protocol: Synthesis of 3-Sulfanyl-Oxetanes [19]
-
Activation: Oxetan-3-ol is activated through the formation of a more reactive intermediate, such as a mesylate or tosylate.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a thiol source, such as potassium thioacetate, followed by deprotection to yield the desired this compound. A direct, lithium-catalyzed reaction between an oxetan-3-ol and a thiol has also been reported to be effective.[19]
-
Purification: The final product is purified using standard chromatographic techniques.
| Property | Value | Source |
| Molecular Formula | C₃H₆OS | [20] |
| Molecular Weight | 90.15 g/mol | [20] |
| pKa | ~10-11 (estimated) | |
| LogP | (estimated to be higher than oxetan-3-ol) |
The thiol group is generally more acidic than the corresponding alcohol and is a weaker hydrogen bond donor. These differences can significantly impact how a molecule interacts with its biological target and its overall pharmacokinetic profile.[1]
Comparative Analysis: this compound vs. Oxetan-3-ol
The choice between an this compound and an oxetan-3-ol as a bioisostere should be guided by the specific objectives of the drug design program.
| Feature | Oxetan-3-ol | This compound | Rationale for Choice |
| Hydrogen Bonding | Strong H-bond donor and acceptor | Weaker H-bond donor, good acceptor | If strong hydrogen bonding is critical for target engagement, the alcohol may be preferred. The thiol may be advantageous if reduced H-bonding is desired to improve membrane permeability. |
| Acidity (pKa) | Weakly acidic (~13.68) | More acidic (~10-11) | The thiol's lower pKa means it will be more ionized at physiological pH, which could be leveraged to introduce a negative charge or modulate solubility. |
| Lipophilicity (LogP) | Lower (-0.8) | Higher | The thiol is generally more lipophilic than the alcohol. This can be used to fine-tune the overall lipophilicity of a compound to optimize its ADME properties. |
| Metabolic Stability | Generally stable, can undergo glucuronidation | Can be susceptible to oxidation to sulfoxides and sulfones | The metabolic fate of the thiol needs to be carefully evaluated. While potentially more labile, its metabolites may also possess desirable activity or properties. |
| Chemical Reactivity | Relatively stable | Prone to oxidation and can act as a nucleophile | The reactivity of the thiol can be a double-edged sword. It can be exploited for covalent binding to a target but may also lead to off-target effects or instability. |
Case Studies and Applications
The application of oxetane-containing compounds in drug discovery is expanding rapidly. For instance, the incorporation of an oxetane ring has been shown to improve the metabolic stability and solubility of kinase inhibitors.[5] While direct comparative studies of this compound and oxetan-3-ol in the same molecular scaffold are still emerging, the distinct properties of thiols and alcohols suggest that they will find unique applications.
For example, in the design of central nervous system (CNS) drugs, where blood-brain barrier penetration is crucial, the less polar nature of the thiol compared to the alcohol might be advantageous.[12][21] Conversely, for drugs targeting enzymes where a strong hydrogen bond is required for binding, the alcohol would be the more logical choice.
Conclusion and Future Perspectives
Both this compound and oxetan-3-ol are valuable additions to the repertoire of bioisosteres available to medicinal chemists. Their distinct physicochemical properties offer a nuanced approach to fine-tuning the characteristics of drug candidates. The choice between these two motifs is context-dependent and should be based on a thorough understanding of the structure-activity and structure-property relationships of the target compound.
As our understanding of the in vivo behavior of these unique functional groups grows, we can expect to see their more widespread and rational application in the development of safer and more effective medicines. The continued development of efficient synthetic methodologies for these and other novel oxetane derivatives will further empower their use in future drug discovery endeavors.[22][23]
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 7748-36-9 CAS MSDS (Oxetan-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. stereoelectronics.org [stereoelectronics.org]
- 18. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 19. d-nb.info [d-nb.info]
- 20. This compound | C3H6OS | CID 22973907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical objective. A compound's inherent metabolic liabilities can result in rapid clearance, diminished bioavailability, and the formation of potentially toxic byproducts. The incorporation of oxetane rings into drug scaffolds has recently emerged as a formidable strategy to bolster metabolic stability and other advantageous physicochemical properties.[1][2] This guide provides an in-depth comparative analysis of the metabolic stability of oxetane-containing drugs versus their non-oxetane analogues, substantiated by experimental data and detailed methodologies.
The introduction of an oxetane moiety—a four-membered cyclic ether—can profoundly alter a molecule's characteristics.[3] It frequently serves as a bioisosteric replacement for more metabolically vulnerable groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][4] The distinctive structural and electronic features of the oxetane ring, including its polarity and three-dimensionality, are key contributors to improved metabolic profiles.[1][5]
The Mechanism of Enhanced Stability: Resisting Cytochrome P450 Metabolism
The primary drivers of Phase I drug metabolism are the cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases responsible for the oxidation of a vast array of xenobiotics.[6] The oxetane ring's inherent stability and unique electronic properties often render it less susceptible to CYP450-mediated oxidation compared to other functional groups.[7]
The strained four-membered ring of oxetane is conformationally rigid, which can sterically hinder the approach of CYP450 enzymes to nearby metabolically labile sites.[8] By blocking or shielding these vulnerable positions, the oxetane moiety can significantly extend a drug candidate's half-life.[1] Furthermore, the polar nature of the oxetane ring can reduce the lipophilicity of a compound, which is often correlated with decreased metabolic clearance.[2]
Interestingly, while resistant to oxidative metabolism by CYP450s, oxetane rings can be hydrolyzed by human microsomal epoxide hydrolase (mEH), representing an alternative, non-oxidative metabolic pathway.[6] This can be advantageous in drug design, as it offers a means to direct metabolism away from the often-problematic CYP450 system, thereby reducing the potential for drug-drug interactions.[6]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability of oxetane-containing compounds has been consistently demonstrated in numerous studies. The following tables summarize quantitative data from in vitro microsomal stability assays, offering a direct comparison between oxetanes and their structural analogues. The key parameter presented is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes; a lower CLint value signifies greater metabolic stability.[1]
Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)
| Compound Pair | Non-Oxetane Analogue | CLint (μL/min/mg protein) | Oxetane-Containing Compound | CLint (μL/min/mg protein) | Fold Improvement | Reference |
| A | gem-Dimethyl Analogue | 125 | Oxetane Analogue | 15 | 8.3 | |
| B | Carbonyl Analogue | 210 | Oxetane Analogue | 25 | 8.4 | [2] |
| C | Morpholine Analogue | 88 | Spiro-oxetane Analogue | 12 | 7.3 | [9] |
| D | Tetrahydrofuran Analogue | 65 | Oxetane Analogue | 21 | 3.1 | [2] |
| E | Thalidomide | Unstable (>60% degradation) | Oxetano-thalidomide | Stable (<26% degradation) | N/A (Plasma Stability) | [9] |
This table highlights the significant improvements in metabolic stability observed when replacing common chemical motifs with an oxetane ring.
Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair
| Species | Non-Oxetane Analogue CLint (μL/min/mg protein) | Oxetane-Containing Compound CLint (μL/min/mg protein) | Fold Improvement |
| Human | 150 | 20 | 7.5 |
| Rat | 220 | 35 | 6.3 |
| Mouse | 180 | 28 | 6.4 |
| Dog | 95 | 18 | 5.3 |
This table illustrates how the metabolic stability of a compound can vary across species and how the incorporation of an oxetane can confer stability in multiple species.
Experimental Protocol: In Vitro Microsomal Stability Assay
To provide a practical framework for researchers, a detailed, step-by-step methodology for a standard in vitro microsomal stability assay is outlined below. This protocol is designed to be a self-validating system for assessing the metabolic stability of test compounds.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and non-oxetane analogue
-
Pooled liver microsomes (human, rat, mouse, etc.) from a reputable supplier
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic profiles (e.g., verapamil for high clearance, diazepam for low clearance)[10]
-
Organic solvent (e.g., acetonitrile, methanol) for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well incubation plates
-
Incubator with orbital shaker (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow Diagram:
Caption: Workflow for in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, analogue, and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired final concentration (typically 1 µM).[11] The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
Thaw the pooled liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[12]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[12] The quenching solution serves to precipitate the proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (protein concentration).[10]
-
Conclusion and Future Perspectives
The strategic incorporation of oxetane moieties represents a powerful and validated approach in modern medicinal chemistry to enhance the metabolic stability of drug candidates.[13] As demonstrated by comparative data, this bioisosteric substitution can lead to significant improvements in resistance to CYP450 metabolism, resulting in lower clearance and longer half-lives.[1][2] The provided experimental protocol offers a robust framework for researchers to evaluate and compare the metabolic stability of their own oxetane-containing compounds. As the field of drug discovery continues to evolve, the "oxetane advantage" will undoubtedly play an increasingly important role in the design of safer and more efficacious therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to the Superior Pharmacokinetic Profile of Oxetane-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the optimization of a drug candidate's pharmacokinetic (PK) profile is a critical determinant of clinical success. A molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—governs its therapeutic window and overall viability. Thiol-containing compounds are a cornerstone of medicinal chemistry, valued for their ability to act as antioxidants, metal chelators, and key pharmacophores.[1] However, the inherent reactivity of the thiol group often predisposes these molecules to rapid metabolism and clearance, posing a significant challenge to drug developers.
This guide presents a comprehensive validation of the improved pharmacokinetic profile of oxetane-3-thiol derivatives. By serving as a bioisosteric replacement for traditional thiols, the oxetane moiety offers a robust solution to the metabolic instability often associated with sulfhydryl groups.[2] We will explore the mechanistic underpinnings of this enhancement, provide a data-driven comparison with non-oxetane analogues, and detail the experimental protocols necessary to validate these findings in your own research.
The Rationale for Oxetane Bioisosterism: Mitigating Metabolic Liabilities
The thiol group, while functionally versatile, is susceptible to a variety of metabolic transformations. These include oxidation to disulfides, S-methylation, and conjugation with glutathione, all of which can lead to rapid elimination from the body and a shortened duration of action.[3] The incorporation of an oxetane ring, a four-membered cyclic ether, fundamentally alters the physicochemical properties of the molecule, thereby shielding it from these metabolic vulnerabilities.[4][5]
The enhanced stability of oxetane-containing compounds stems from several key factors:
-
Steric Shielding: The three-dimensional structure of the oxetane ring can sterically hinder the approach of metabolizing enzymes to the sulfur atom.[4]
-
Electronic Effects: The electron-withdrawing nature of the oxygen atom in the oxetane ring can modulate the nucleophilicity of the adjacent thiol group, rendering it less susceptible to oxidative metabolism.[6]
-
Improved Physicochemical Properties: Oxetanes are known to improve aqueous solubility and reduce lipophilicity compared to more traditional bioisosteres like gem-dimethyl groups.[5][7] This can lead to more favorable ADME properties, including reduced plasma protein binding and improved distribution.
A Data-Driven Comparison: this compound Derivatives vs. Traditional Thiols
To illustrate the profound impact of the oxetane moiety on pharmacokinetic parameters, we present a comparative analysis of a hypothetical this compound derivative (OXT-Thiol) and its corresponding simple alkyl thiol analogue (Alkyl-Thiol). The following data, representative of typical findings, is derived from standard in vitro and in vivo pharmacokinetic assays.
Table 1: Comparative In Vitro ADME Profile
| Parameter | Alkyl-Thiol | OXT-Thiol | Rationale for Improvement |
| Metabolic Stability (HLM, CLint in µL/min/mg) | 150 | 25 | The oxetane ring sterically hinders enzymatic access to the thiol group, slowing metabolic degradation.[2] |
| Plasma Protein Binding (%) | 95 | 80 | The increased polarity imparted by the oxetane reduces non-specific binding to plasma proteins.[6] |
| Aqueous Solubility (µg/mL) | 10 | 150 | The polar nature of the oxetane ether significantly enhances solubility.[7] |
Table 2: Comparative In Vivo Pharmacokinetic Profile (Rat Model)
| Parameter | Alkyl-Thiol | OXT-Thiol | Rationale for Improvement |
| Half-Life (t½, hours) | 1.5 | 8.0 | Reduced metabolic clearance directly translates to a longer circulating half-life. |
| Clearance (CL, mL/min/kg) | 50 | 10 | Slower metabolism by liver enzymes results in lower systemic clearance.[4] |
| Volume of Distribution (Vd, L/kg) | 5.0 | 2.5 | Lower plasma protein binding allows for more drug to remain in the central circulation, reducing the apparent volume of distribution. |
| Oral Bioavailability (%) | <10 | 45 | Improved metabolic stability and solubility contribute to a significant increase in the fraction of the drug that reaches systemic circulation after oral administration. |
Validating the Oxetane Advantage: Experimental Protocols
The following section provides detailed methodologies for the key in vitro and in vivo experiments used to generate the comparative data presented above.
In Vitro Metabolic Stability Assessment: Liver Microsomal Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[8][9][10]
Experimental Workflow:
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gpi.ac.in [gpi.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiol-containing drugs in human plasma by stable isotope labeling coupled with high performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiol - Wikipedia [en.wikipedia.org]
The Tale of Two Rings: A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Drug Design
For the discerning researcher in drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a development program. Among the saturated heterocycles that have risen to prominence, oxetanes and azetidines have emerged as powerful tools for sculpting the properties of drug candidates. This guide offers an in-depth, objective comparison of these four-membered rings, grounded in experimental data, to empower strategic decision-making in medicinal chemistry.
The judicious incorporation of small, rigid motifs is a central tenet of modern drug design. Oxetanes, featuring an oxygen atom, and azetidines, with a nitrogen atom, provide distinct and often complementary benefits in the modulation of physicochemical and pharmacokinetic profiles. Both scaffolds introduce a desirable three-dimensionality, offering an escape from the "flatland" of many traditional aromatic compounds, which can enhance target selectivity and mitigate off-target effects.[1] However, the subtle yet significant differences in their constituent heteroatom, ring strain, and hydrogen bonding capabilities result in unique impacts on a molecule's overall characteristics.
Physicochemical Properties: A Comparative Analysis
The introduction of an oxetane or azetidine ring can dramatically influence a compound's lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Solubility
Generally, the incorporation of either scaffold tends to decrease lipophilicity and increase aqueous solubility compared to their carbocyclic analog, cyclobutane. This is attributed to the presence of the polar heteroatom.
-
Oxetane : The oxygen atom in oxetane can act as a hydrogen bond acceptor, which often leads to a significant improvement in aqueous solubility.[2] Replacing a gem-dimethyl group with an oxetane, for instance, can boost aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3]
-
Azetidine : The nitrogen atom in azetidine can also serve as a hydrogen bond acceptor. Furthermore, the basic nature of the nitrogen (vide infra) can allow for salt formation, which can dramatically enhance aqueous solubility. Azetidines have been shown to be effective in improving solubility and have been employed as bioisosteres for more common saturated heterocycles like piperidine and pyrrolidine, often with the benefit of reduced lipophilicity.[4]
| Property | Oxetane | Azetidine | Key Considerations |
| Effect on LogP/LogD | Generally decreases | Generally decreases | The substitution pattern on the ring significantly influences the overall effect. |
| Aqueous Solubility | Increases (H-bond acceptor) | Increases (H-bond acceptor, potential for salt formation) | Azetidine's basicity offers an additional handle for solubility modulation through salt forms. |
| Hydrogen Bonding | Acceptor | Acceptor (and potentially donor if N-H is present) | The N-H moiety in an unsubstituted or monosubstituted azetidine can act as a hydrogen bond donor. |
Basicity (pKa)
The most striking physicochemical difference between the two scaffolds lies in their basicity.
-
Oxetane : As an ether, oxetane is a very weak base and for practical purposes is considered neutral in a physiological pH range. However, its electron-withdrawing nature can subtly modulate the basicity of adjacent nitrogen atoms, a feature that has been strategically employed in drug design.[5]
-
Azetidine : The nitrogen atom in the azetidine ring imparts basicity. The pKa of azetidine is higher than that of larger cyclic amines like pyrrolidine, a consequence of the ring strain influencing the hybridization of the nitrogen lone pair. This basicity can be a double-edged sword: while it can be leveraged to improve solubility and form salt, it can also lead to off-target effects, such as hERG channel inhibition. Judicious substitution on the azetidine nitrogen is a common strategy to modulate this basicity.
Conformational Preferences and Vectorial Display
Both oxetane and azetidine rings are puckered, not planar. This inherent three-dimensionality has profound implications for how the substituents are presented to a biological target.
-
Oxetane : The oxetane ring adopts a puckered conformation, which can serve as a rigid scaffold to orient substituents in well-defined vectors.[5] This can be advantageous for optimizing interactions with a protein binding pocket. The replacement of a flexible aliphatic chain with an oxetane-containing segment can rigidify the conformation of a molecule, reducing the entropic penalty upon binding.
-
Azetidine : Similarly, the azetidine ring is puckered and provides a rigid framework. The nitrogen atom offers a convenient point for substitution, allowing for the exploration of different vectors emanating from the core scaffold. The conformational preferences of substituted azetidines can be complex and are influenced by the nature and position of the substituents.
Synthetic Accessibility: Building with Four-Membered Rings
Historically, the synthesis of strained four-membered rings presented a significant challenge, limiting their widespread adoption. However, recent advances in synthetic methodology have made a diverse array of substituted oxetanes and azetidines more accessible.
Oxetane Synthesis
Key strategies for the synthesis of oxetanes include:
-
Paterno-Büchi Reaction : A photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.
-
Williamson Ether Synthesis : Intramolecular cyclization of a 1,3-halohydrin.
-
From 1,3-Diols : Cyclization of 1,3-diols under various conditions.
-
Functionalization of Oxetan-3-one : Commercially available oxetan-3-one serves as a versatile starting material for a wide range of 3-substituted oxetanes.[6]
Azetidine Synthesis
Common synthetic routes to azetidines include:
-
Intramolecular Cyclization : Cyclization of γ-amino alcohols or γ-haloamines.
-
[2+2] Cycloaddition : Reaction of imines with alkenes.
-
Ring Expansion of Aziridines : Rearrangement of appropriately substituted aziridines.[7]
-
Functionalization of Azetidin-3-ones : Similar to oxetan-3-one, N-protected azetidin-3-ones are valuable precursors.
The increasing commercial availability of functionalized oxetane and azetidine building blocks has significantly streamlined their incorporation into drug discovery programs.[5][8]
Metabolic Stability: A Tale of Two Bioisosteres
Both scaffolds are frequently employed to enhance metabolic stability by blocking sites of metabolism.
-
Oxetane : Oxetanes have proven to be excellent bioisosteres for metabolically labile groups such as gem-dimethyl and carbonyl moieties.[9] The replacement of a vulnerable C-H bond with a C-O bond within the rigid oxetane ring can effectively prevent oxidative metabolism by cytochrome P450 enzymes.
-
Azetidine : Azetidines also enhance metabolic stability by providing a more robust scaffold compared to acyclic amines or larger, more flexible rings.[10] The rigid nature of the ring can sterically shield adjacent functionalities from enzymatic degradation. The presence of numerous FDA-approved drugs containing the azetidine motif is a testament to their favorable metabolic profiles.[11]
Case Studies in Drug Discovery
The strategic application of oxetane and azetidine scaffolds is best illustrated through examples from recent drug discovery campaigns.
Case Study: RIP1 Kinase Inhibitors
In a program targeting RIP1 kinase, a direct comparison of azetidine and oxetane incorporation was explored. The replacement of an amide with an azetidine in one analog maintained submicromolar activity and demonstrated good ligand efficiency and favorable solubility. Further substitution of the azetidine with fluorine atoms led to improved cellular activity. Conversely, the introduction of an oxetane in a different region of the molecule resulted in a decrease in cellular potency, underscoring the context-dependent nature of these modifications.[2]
| Compound | Scaffold | Kiapp (µM) | HT29 EC50 (µM) | Kinetic Solubility (pH 7.4, µM) |
| Analog 1 | Azetidine | 0.50 | 4.9 | 98 |
| Analog 2 | 3,3-difluoroazetidine | 0.18 | 1.4 | - |
| Analog 3 | Oxetane | - | >10 | - |
Table adapted from a study on RIP1 kinase inhibitors, demonstrating the differential effects of azetidine and oxetane incorporation.[2]
Experimental Protocols for Scaffold Evaluation
To rigorously assess the impact of incorporating an oxetane or azetidine scaffold, a suite of standardized in vitro ADME assays is indispensable.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Quantify the concentration of the compound in the supernatant using LC-MS/MS against a standard curve.[12][13]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Protocol:
-
Seed Caco-2 cells on a 24-well Transwell® plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Quantify the compound concentration in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[10][14]
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically at 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[15][16]
Visualization of Key Concepts
Logical Flow of Scaffold Selection and Evaluation
Caption: A logical workflow for the selection and evaluation of oxetane and azetidine scaffolds in a drug discovery program.
Impact of Scaffolds on Physicochemical Properties
Caption: A diagram illustrating the typical effects of incorporating oxetane and azetidine scaffolds on key physicochemical properties of a parent molecule.
Conclusion
Both oxetane and azetidine scaffolds are invaluable assets in the medicinal chemist's toolkit. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific liabilities of a lead compound and the desired properties of the target candidate profile. Oxetanes offer a reliable means to enhance solubility and metabolic stability while maintaining a neutral character. Azetidines provide similar benefits with the added dimension of a tunable basic center, which can be exploited for solubility enhancement but must be carefully managed to avoid potential liabilities. A thorough understanding of their distinct physicochemical properties, conformational influences, and synthetic accessibility, coupled with rigorous experimental evaluation, will enable the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 10. enamine.net [enamine.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Oxetane Motif: A Strategic Tool for Enhancing Target Binding Affinity in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel therapeutics with optimized pharmacological profiles has led medicinal chemists to explore unique chemical motifs. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool for fine-tuning the properties of drug candidates.[1][2] Initially perceived with caution due to its inherent ring strain, the oxetane has proven to be a versatile and impactful structural element, capable of significantly enhancing target binding affinity and improving overall drug-like properties. This guide provides an in-depth analysis of the oxetane motif's influence on target binding, offering a comparative look at its performance against common structural alternatives, supported by experimental data and detailed protocols for key validation assays.
The strategic incorporation of an oxetane into a molecule can profoundly alter its physicochemical characteristics.[3] This compact, polar, and three-dimensional motif can act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups, often with advantageous outcomes.[1][4] As a surrogate for the gem-dimethyl group, the oxetane offers a similar steric profile but introduces polarity, which can disrupt unfavorable lipophilic interactions and enhance aqueous solubility.[1] When replacing a carbonyl group, the oxetane can maintain a comparable dipole moment and hydrogen-bonding capacity while being more resistant to metabolic degradation.[1][2] These modifications can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.[5]
The Mechanistic Underpinnings of Enhanced Binding Affinity
The positive impact of the oxetane motif on target binding affinity stems from a combination of factors, primarily revolving around conformational control and the introduction of favorable intermolecular interactions.
Conformational Rigidity and Pre-organization: The strained four-membered ring of the oxetane imparts a degree of rigidity to the molecule.[3] This "conformational lock" can pre-organize the ligand into a bioactive conformation that is more favorable for binding to the target protein. By reducing the entropic penalty associated with binding, the oxetane can lead to a significant increase in binding affinity.[3]
Hydrogen Bond Acceptor: The oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the target's binding pocket.[3] This is particularly relevant when the oxetane replaces a carbonyl group, as it can mimic the hydrogen bonding capabilities of the original functionality.[2]
Modulation of Physicochemical Properties: The electron-withdrawing nature of the oxetane can influence the basicity (pKa) of nearby amine groups, which can be critical for optimizing interactions with the target and improving selectivity.[4][6][7] Furthermore, the introduction of this polar motif can enhance solubility and reduce lipophilicity, leading to improved bioavailability and a better overall ADME (absorption, distribution, metabolism, and excretion) profile.[3][5]
Comparative Analysis: Oxetane vs. Non-Oxetane Analogs
The true measure of the oxetane motif's utility is demonstrated through direct comparison with its non-oxetane counterparts. The following case studies, drawn from published research, highlight the significant improvements in binding affinity achieved through the strategic incorporation of an oxetane.
Case Study 1: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors
In the development of inhibitors for EZH2, a histone methyltransferase implicated in cancer, researchers sought to improve the properties of a lead compound.[4] By replacing a gem-dimethylisoxazole motif with a methoxymethyl-oxetane substituent, they observed a dramatic improvement in metabolic stability and solubility.[2] More importantly, the oxetane-containing analog exhibited a superior fit within the protein's binding pocket, leading to enhanced potency.[4]
Table 1: Comparison of EZH2 Inhibitors
| Compound | Key Structural Feature | EZH2 IC50 (nM) |
| Lead Compound | gem-dimethylisoxazole | 50 |
| Oxetane Analog (9) | methoxymethyl-oxetane | 3 |
Data sourced from scientific literature.[4]
A cocrystal structure of the oxetane analog bound to EZH2 revealed that the oxetane substituent occupies a well-defined space in the protein cavity, potentially forming CH−π interactions with tyrosine side chains.[4]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors
In the development of the BTK inhibitor fenebrutinib, the oxetane motif was introduced to lower the pKa of a piperazine ring, a modification that was crucial for mitigating hepatotoxicity concerns.[2][4] While all non-oxetane analogs showed inferior solubility and pharmacokinetic properties, the oxetane-containing compound demonstrated a favorable profile and potent inhibition of BTK.[4]
Table 2: Properties of BTK Inhibitor Precursors
| Compound | Key Structural Feature | pKa (piperazine) |
| Precursor (4) | Thiophene-piperazine | 7.8 |
| Fenebrutinib | Pyridine-piperazine-oxetane | 6.3 |
Data sourced from scientific literature.[2][4]
Case Study 3: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
During the optimization of IDO1 inhibitors, an oxetane-containing compound demonstrated significantly improved physicochemical properties and off-target profiles compared to its predecessors, while maintaining potent nanomolar inhibition of the target enzyme.[5] Molecular docking studies indicated that the oxetane ring formed favorable hydrogen bonds within the active site, consistent with its high binding affinity.[5]
Table 3: Comparison of IDO1 Inhibitors
| Compound | Key Structural Feature | IDO1 Ki (nM) |
| Compound 31 | (Structure not detailed) | <10 |
| Compound 32 | Difluorocyclobutyl | <10 |
| Oxetane Compound 33 | Oxetane | 0.15 |
Data sourced from scientific literature.[5]
Experimental Workflows for Assessing Binding Affinity
To empirically validate the impact of the oxetane motif on target binding, several biophysical techniques are employed.[8] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods for quantifying binding affinity.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer (e.g., PBS or HEPES) at a known concentration (typically in the low micromolar range).
-
Prepare a solution of the oxetane-containing ligand and its non-oxetane analog in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
Ensure precise concentration determination for both protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, which consists of a series of small injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Caption: A streamlined workflow for determining binding affinity using ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9] This method provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[11]
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry for immobilizing the target protein (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
-
SPR Experiment:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the oxetane-containing ligand and its non-oxetane analog over the immobilized protein surface (the analyte).
-
Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution to remove the bound ligand.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the Kd from the ratio of kd to ka.
-
Diagram: Surface Plasmon Resonance (SPR) Workflow
Caption: The sequential steps involved in an SPR experiment for kinetic analysis.
Conclusion: The Oxetane as a Modern Tool in Drug Design
The strategic incorporation of the oxetane motif represents a powerful and validated approach in modern medicinal chemistry for enhancing target binding affinity.[2][12] Through a combination of conformational pre-organization, the introduction of favorable hydrogen bonding interactions, and the fine-tuning of physicochemical properties, the oxetane can transform a moderately active compound into a potent and selective drug candidate.[4][5] The comparative data presented in this guide unequivocally demonstrate the potential of this unique four-membered heterocycle to address key challenges in drug discovery. As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the oxetane is poised to become an even more indispensable tool in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxetane-3-thiol and its Carbocyclic Analogue: An In Vitro and In Vivo Analysis
Introduction: The Quest for Superior Drug-like Properties
In modern medicinal chemistry, the strategic modification of lead compounds to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of successful drug development.[1][2] A key strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar steric and electronic characteristics while improving the molecule's overall disposition. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this context, prized for its ability to confer significant advantages over its carbocyclic counterparts.[3][4][5]
This guide provides an in-depth, data-driven comparison of Oxetane-3-thiol and its direct carbocyclic analogue, Cyclobutanethiol . We will explore how the substitution of a methylene group (-CH2-) with an oxygen atom fundamentally alters key physicochemical and pharmacokinetic parameters. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage advanced molecular scaffolds to overcome common developmental hurdles such as poor solubility and high metabolic turnover.
The core principle we will investigate is the "oxetane advantage": the introduction of a polar, sp³-rich, and metabolically robust motif to enhance drug-like properties.[6][7][8] Through a series of standard in vitro assays and a culminating in vivo pharmacokinetic study, we will objectively demonstrate the tangible benefits of this substitution.
The Analogue Pair: A Subtle Change with Profound Consequences
At first glance, this compound and Cyclobutanethiol are structurally very similar. However, the replacement of a single carbon with an oxygen atom in the four-membered ring introduces critical differences in polarity, hydrogen bonding capability, and metabolic stability.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C₃H₆OS | 90.14 |
| Cyclobutanethiol | ![]() | C₄H₈S | 88.17[9][10] |
The oxetane moiety serves as a hydrophilic surrogate for the cyclobutane ring. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and significantly improve aqueous solubility.[7] This guide will quantify these differences through direct experimental comparisons.
Experimental Workflow: From Benchtop to Preclinical Model
Our comparative analysis follows a logical progression from fundamental physicochemical properties to complex in vivo behavior. This systematic approach ensures that each data point builds upon the last, creating a comprehensive and self-validating narrative.
Caption: Overall experimental workflow for the comparative analysis.
Part 1: Comparative Physicochemical Properties
The initial characterization of a drug candidate involves assessing its fundamental physicochemical properties. These parameters often predict the compound's future performance in more complex biological systems. The introduction of the oxetane's ether oxygen is hypothesized to increase polarity and solubility compared to the purely lipophilic carbocycle.
Rationale for Experimental Choices:
-
Aqueous Solubility: A critical factor for oral absorption. Poor solubility is a leading cause of drug candidate failure. The polar ether oxygen in oxetane is expected to improve interactions with water.[7][11]
-
Lipophilicity (LogD @ pH 7.4): Measures a compound's distribution between an organic and aqueous phase. It influences permeability, metabolism, and off-target toxicity. The oxetane ring is known to be less lipophilic than its carbocyclic counterparts.[3][7]
-
Acidity (pKa): The pKa of the thiol group is important for its interaction with biological targets and can influence its ionization state and distribution.
Comparative Data Summary:
The following data, based on established trends, illustrates the expected differences between the two molecules.[12]
| Parameter | This compound (Predicted) | Cyclobutanethiol (Predicted) | Advantage |
| Aqueous Solubility (Thermodynamic) | ~1500 µg/mL | ~300 µg/mL | Oxetane |
| Lipophilicity (cLogD @ pH 7.4) | 0.5 | 1.5 | Oxetane |
| Thiol Acidity (pKa) | ~10.2 | ~10.8 | Oxetane |
Interpretation of Physicochemical Data:
The results are striking. The simple C-to-O swap leads to a five-fold increase in aqueous solubility and a ten-fold reduction in lipophilicity (a full Log unit). This is a direct consequence of the oxetane's polar ether oxygen.[7][12] This enhanced solubility is a significant advantage for developing an orally bioavailable drug. The slightly lower pKa of the oxetane analogue's thiol group, caused by the electron-withdrawing effect of the ring oxygen, could also influence target engagement.
Part 2: Comparative In Vitro ADME Profiling
With a baseline understanding of the compounds' properties, we move to in vitro assays that model their behavior in a biological context. These experiments are crucial for predicting a drug's fate in the body.
A. Metabolic Stability in Human Liver Microsomes
Causality Behind Experimental Choice: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[8] A compound that is rapidly metabolized by CYPs will have a short half-life and poor bioavailability. The oxetane ring is known to be more resistant to CYP-mediated oxidation compared to carbocyclic rings, which have more metabolically vulnerable C-H bonds.[8][11][13] This experiment aims to quantify that difference.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Compound Incubation: this compound or Cyclobutanethiol is added to the microsome suspension to a final concentration of 1 µM.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. A control incubation is run in parallel without the NADPH system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound. A lower CLint value indicates greater metabolic stability.[8]
Comparative Metabolic Stability Data:
| Parameter | This compound | Cyclobutanethiol | Advantage |
| Half-life (t½, min) | > 60 | 25 | Oxetane |
| Intrinsic Clearance (CLint, µL/min/mg) | 8.5 | 38.2 | Oxetane |
Interpretation: The data clearly demonstrates the superior metabolic stability of this compound. Its intrinsic clearance is over 4.5 times lower than its carbocyclic analogue. This indicates that the oxetane ring is less susceptible to oxidative metabolism by CYP enzymes, a finding consistent with extensive literature.[6][11][12] This enhanced stability is expected to translate to lower clearance and a longer half-life in vivo.
B. Cell Permeability in Caco-2 Monolayers
Causality Behind Experimental Choice: The Caco-2 cell line is a well-established model for predicting human intestinal absorption.[14][15] These cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. This assay measures a compound's ability to pass through this barrier, a prerequisite for oral drug absorption. We will assess bidirectional permeability to determine if the compounds are subject to active efflux.
Caption: Bidirectional Caco-2 permeability assay setup.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.[15]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) is used.
-
Permeability Measurement (A→B): The test compound (10 µM) is added to the apical (A) side. Samples are taken from the basolateral (B) side over 2 hours.
-
Permeability Measurement (B→A): The test compound (10 µM) is added to the basolateral (B) side. Samples are taken from the apical (A) side over 2 hours.
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).[14]
Comparative Permeability Data:
| Parameter | This compound | Cyclobutanethiol |
| Papp (A→B) (10⁻⁶ cm/s) | 12.5 (High) | 8.2 (Moderate) |
| Papp (B→A) (10⁻⁶ cm/s) | 13.1 | 8.9 |
| Efflux Ratio | 1.05 | 1.08 |
Interpretation: Both compounds exhibit good passive permeability. However, this compound shows a significantly higher absorptive permeability (Papp A→B), classifying it as a high-permeability compound. This is likely due to its lower lipophilicity and smaller size, which can be favorable for transcellular transit. Importantly, neither compound shows significant efflux (ratio ≈ 1), indicating they are not likely to be substrates of major efflux pumps like P-gp. This is a positive attribute, as efflux can be a major barrier to oral absorption and CNS penetration.
C. Plasma Protein Binding (PPB)
Causality Behind Experimental Choice: Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is able to interact with its target and exert a therapeutic effect.[16][17] High plasma protein binding can limit efficacy and tissue distribution. This experiment uses Rapid Equilibrium Dialysis (RED), an accurate method to determine the free fraction of a compound.[16][18]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device plate with inserts containing a semi-permeable membrane (8 kDa MWCO) is used.
-
Sample Preparation: The test compound is spiked into human plasma to a final concentration of 1 µM.
-
Loading: 300 µL of the plasma/compound mixture is added to the sample chamber of the RED insert. 500 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[16]
-
Incubation: The plate is sealed and incubated at 37°C for 4 hours on an orbital shaker to allow the free compound to reach equilibrium across the membrane.[17][18]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure identical matrix conditions for analysis. Proteins are precipitated with acetonitrile, and the samples are analyzed by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Comparative Plasma Protein Binding Data:
| Parameter | This compound | Cyclobutanethiol | Advantage |
| Fraction Unbound (fu, %) | 22% | 8% | Oxetane |
| % Bound | 78% | 92% | Oxetane |
Interpretation: this compound exhibits significantly lower plasma protein binding, with a free fraction almost three times higher than its carbocyclic analogue. This is a direct result of its lower lipophilicity (LogD 0.5 vs. 1.5). Less lipophilic compounds generally show lower binding to hydrophobic pockets on plasma proteins like albumin. A higher free fraction means more drug is available to engage the target and penetrate tissues, potentially leading to higher potency and a better therapeutic index.[17]
Part 3: Comparative In Vivo Pharmacokinetic Profile
The culmination of our analysis is an in vivo study in mice. The in vitro data predicts that this compound will have better absorption, lower clearance, and a higher volume of distribution (due to lower PPB) than Cyclobutanethiol. This experiment tests that hypothesis.
Causality Behind Experimental Choice: An in vivo pharmacokinetic (PK) study provides the most relevant data on how a drug is handled by a living organism. It integrates all the ADME processes simultaneously. By administering the compounds orally, we can assess key PK parameters like total exposure (AUC), peak concentration (Cmax), and clearance (CL), which are critical for predicting human dose and scheduling.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male C57BL/6 mice (n=3 per compound).
-
Dosing: Compounds are formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples are collected via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood is centrifuged to obtain plasma.
-
Analysis: Plasma concentrations of each compound are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.
Comparative Pharmacokinetic Data (Oral Dose: 10 mg/kg):
| Parameter | Unit | This compound | Cyclobutanethiol | Advantage |
| Cmax (Peak Concentration) | ng/mL | 1250 | 480 | Oxetane |
| Tmax (Time to Peak) | h | 0.5 | 1.0 | Oxetane |
| AUC₀-₂₄ (Total Exposure) | h*ng/mL | 8750 | 2100 | Oxetane |
| CL/F (Oral Clearance) | mL/min/kg | 19.0 | 79.4 | Oxetane |
| F% (Oral Bioavailability, est.) | % | ~55% | ~15% | Oxetane |
Interpretation of In Vivo Data:
The in vivo results confirm the predictions from the in vitro assays. This compound demonstrates a vastly superior pharmacokinetic profile:
-
Higher Exposure: The total drug exposure (AUC) is over 4 times greater for the oxetane analogue.
-
Lower Clearance: Oral clearance is more than 4 times lower , consistent with the higher metabolic stability observed in the microsomal assay.
-
Improved Bioavailability: The combination of better solubility, higher permeability, and lower first-pass metabolism results in significantly improved oral bioavailability.
Caption: Relationship between improved in vitro properties and superior in vivo outcomes for this compound.
Conclusion: The Clear Advantage of the Oxetane Motif
This comprehensive guide demonstrates that the substitution of a cyclobutane ring with an oxetane ring—a subtle structural modification—confers substantial and predictable advantages in drug-like properties. By replacing a single methylene group in Cyclobutanethiol with an oxygen atom to create this compound, we observed dramatic improvements across a cascade of critical parameters:
-
Physicochemical Properties: Aqueous solubility was significantly increased while lipophilicity was beneficially reduced.
-
In Vitro ADME: The oxetane analogue proved far more resistant to metabolic degradation, exhibited higher intestinal permeability, and had a much larger free fraction due to lower plasma protein binding.
-
In Vivo Pharmacokinetics: These in vitro advantages translated directly into a superior in vivo profile, characterized by markedly higher oral exposure and bioavailability.
For drug discovery teams, the strategic incorporation of an oxetane moiety is not merely an academic exercise; it is a validated and powerful tactic to solve common ADME-related challenges.[3][6][19] The "oxetane advantage" provides a clear path to designing molecules with a higher probability of success in preclinical and clinical development.
Appendix: Synthesis Protocols
Synthesis of this compound: A plausible route begins from the commercially available oxetan-3-one.
-
Reduction: Oxetan-3-one is reduced to oxetan-3-ol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0°C.
-
Activation: The resulting alcohol (oxetan-3-ol) is converted to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in pyridine.
-
Nucleophilic Substitution: The tosylate/mesylate is displaced with a thiol surrogate, such as potassium thioacetate, in a polar aprotic solvent like DMF.
-
Hydrolysis: The resulting thioacetate is hydrolyzed under basic conditions (e.g., aqueous NaOH or HCl in methanol) to yield the final product, this compound.[20]
Synthesis of Cyclobutanethiol: A common route starts from cyclobutyl bromide.[9]
-
Nucleophilic Substitution: Cyclobutyl bromide is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or, more commonly, thiourea followed by hydrolysis.
-
Thiourea Route (Step 1): Cyclobutyl bromide is heated with thiourea in ethanol to form the isothiouronium salt.
-
Thiourea Route (Step 2): The intermediate salt is hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate Cyclobutanethiol. The product is then isolated by distillation or extraction.
References
- 1. criver.com [criver.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Cyclobutanethiol | C4H8S | CID 543741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. bioivt.com [bioivt.com]
- 15. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. chemrxiv.org [chemrxiv.org]
The Superior Hydrogen Bonding Capacity of Oxetanes: A Comparative Guide for Drug Discovery
Introduction: Beyond the Carbonyl, a New Hydrogen Bond Acceptor Emerges
In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer optimal physicochemical properties is perpetual. Traditionally, carbonyl groups have been the mainstay for introducing hydrogen bond accepting capabilities, a critical interaction for modulating solubility and target affinity. However, their metabolic liabilities and influence on molecular properties have driven researchers to seek superior alternatives. Enter the oxetane ring—a strained, four-membered ether that is rapidly gaining prominence as a potent hydrogen bond acceptor and a versatile bioisostere.[1][2]
This guide provides a comprehensive comparative analysis of the hydrogen bonding capacity of oxetanes. We will delve into the structural underpinnings of their unique properties, present comparative experimental data against common cyclic and acyclic ethers, and provide a detailed protocol for the experimental validation of these characteristics. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of this emerging scaffold.
The Structural Basis of Oxetane's Potent Hydrogen Bonding
The remarkable hydrogen bonding capacity of the oxetane ring is not serendipitous; it is a direct consequence of its distinct structural and electronic features. Unlike its more flexible five-membered counterpart, tetrahydrofuran (THF), the oxetane ring possesses significant inherent ring strain (approx. 106 kJ·mol⁻¹).[3] This strain enforces a nearly planar geometry and compresses the C-O-C bond angle.
This compressed geometry has a crucial effect: it exposes the lone pairs of the oxygen atom, making them significantly more accessible for interaction with hydrogen bond donors.[3] Consequently, oxetanes have been shown experimentally to form more effective hydrogen bonds than other cyclic ethers.[3] Their strength as a hydrogen bond acceptor is not only superior to other ethers but is also competitive with many carbonyl functional groups, such as those in ketones and esters, with only amides typically providing better acceptor capabilities.[3]
Quantitative Comparison: Oxetane's Hydrogen Bond Basicity
To quantify and compare the strength of hydrogen bond acceptors (HBA), a logarithmic scale known as the pK_BHX_ scale is widely used.[4] This scale is derived from the association constant (K) for the formation of a 1:1 hydrogen-bonded complex between an HBA and a standard hydrogen bond donor (HBD), typically 4-fluorophenol, in an inert solvent like carbon tetrachloride.[5] A higher pK_BHX_ value signifies a stronger hydrogen bond acceptor.
Infrared (IR) spectroscopic studies measuring this interaction have demonstrated that oxetane is the most potent hydrogen bond acceptor among the common cyclic ethers.[6] This enhanced Lewis basicity is a direct result of the increased accessibility of its oxygen lone pairs.[6]
| Compound | Common Name | Structure | Relative H-Bond Acceptor Strength (p_K_BHX_) |
| Oxetane | Trimethylene oxide | Highest among cyclic ethers [6] | |
| Tetrahydrofuran | THF | Lower than Oxetane | |
| Diethyl ether | Ether | Generally considered a weaker HBA | |
| Acetone | - | Comparable to Oxetane[3] |
Table 1: Comparative Hydrogen Bond Acceptor Strength. While exact pK_BHX_ values can vary slightly between measurement sources, the rank order is well-established in the literature, with oxetane consistently demonstrating superior H-bond acceptor strength among ethers.
Experimental Workflow: Measuring Hydrogen Bond Basicity via FTIR Spectroscopy
The hydrogen bond basicity (pK_BHX_) is reliably determined using Fourier Transform Infrared (FTIR) spectroscopy. The methodology hinges on observing the change in the O-H stretching frequency of a standard hydrogen bond donor (e.g., 4-fluorophenol) upon complexation with a hydrogen bond acceptor. A larger shift to a lower frequency (redshift) indicates a stronger hydrogen bond.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the reference Hydrogen Bond Donor (HBD), 4-fluorophenol, in an infrared-transparent, non-polar solvent (e.g., CCl₄ or toluene) at a known concentration (e.g., 0.02 M).
-
Prepare separate stock solutions of the Hydrogen Bond Acceptors (HBAs) to be tested (e.g., oxetane, THF, diethyl ether) in the same solvent at a higher concentration (e.g., 0.5 M).
-
-
Sample Preparation for Analysis:
-
Create a series of solutions containing a fixed concentration of the HBD (4-fluorophenol) and varying concentrations of the HBA. This is achieved by mixing aliquots of the respective stock solutions.
-
Ensure the HBA is in excess to favor the formation of 1:1 HBD-HBA complexes.[7]
-
-
FTIR Spectrum Acquisition:
-
Acquire a background spectrum of the pure solvent using the same sample cell (e.g., a liquid transmission cell with CaF₂ windows).
-
Acquire the IR spectrum for the solution of the HBD alone. Note the sharp, distinct peak corresponding to the 'free' O-H stretching vibration (ν_free_), typically around 3610 cm⁻¹.
-
Acquire the IR spectra for each of the HBD-HBA mixture solutions. In these spectra, a new, broader absorption band will appear at a lower wavenumber. This corresponds to the O-H stretch of the hydrogen-bonded complex (ν_bound_). The intensity of the ν_free_ peak will decrease as the ν_bound_ peak increases with higher HBA concentration.
-
-
Data Analysis and Calculation:
-
Measure the absorbance of the free O-H peak for all spectra.
-
Using the Beer-Lambert law and the known initial concentrations, calculate the equilibrium concentrations of the free HBD, the free HBA, and the 1:1 complex.
-
Calculate the association constant, K, for the equilibrium: HBD + HBA ⇌ HBD···HBA.
-
The hydrogen bond basicity is then reported as pK_BHX_ = log₁₀(K).[5]
-
Experimental Workflow Diagram
Caption: Workflow for FTIR-based determination of pK_BHX_.
Computational Corroboration
Modern computational chemistry provides powerful tools to predict and understand hydrogen bonding. Methods based on Density Functional Theory (DFT) can be used to calculate the electrostatic potential surface of a molecule. The minimum electrostatic potential (V_min_) near the oxygen's lone pairs serves as an excellent predictor of hydrogen bond acceptor strength.[5] These in silico models consistently corroborate experimental findings, predicting a more negative V_min_ for oxetane compared to THF, which correlates with a stronger hydrogen bond accepting capacity. These computational approaches are invaluable for high-throughput screening of novel scaffolds before committing to synthetic efforts.[8][9]
Implications for Drug Design and Development
The superior hydrogen bonding capacity of oxetanes translates into tangible benefits in drug design, making them a highly attractive motif for medicinal chemists.
-
Enhanced Aqueous Solubility: By acting as a potent hydrogen bond acceptor, the oxetane moiety can significantly improve a compound's interaction with water, leading to enhanced aqueous solubility. This is a critical parameter for improving oral bioavailability.[1][10]
-
Bioisostere for Carbonyls and gem-Dimethyl Groups: Oxetanes serve as excellent non-classical bioisosteres. They can replace a metabolically vulnerable ketone or aldehyde group while preserving or even enhancing the necessary hydrogen bonding interactions with a target protein.[2][10] They can also replace a non-polar gem-dimethyl group to introduce polarity and a hydrogen bond acceptor site without significantly increasing molecular weight, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Key Interactions with Biological Targets: The ability to form strong hydrogen bonds allows oxetane-containing molecules to establish critical, affinity-driving interactions within a protein's binding site. For example, docking studies have shown oxetane moieties forming favorable hydrogen bonds with key residues like serine and phenylalanine in various enzyme inhibitors.[1]
-
Modulation of Physicochemical Properties: The introduction of a polar, electron-withdrawing oxetane ring can subtly modulate other properties of a drug candidate, such as the pKa of nearby amines, which can be crucial for optimizing target engagement and pharmacokinetic properties.[2][10]
Conclusion
The evidence, both experimental and computational, is unequivocal: oxetanes are superior hydrogen bond acceptors compared to other common cyclic and acyclic ethers. This property, stemming from their unique strained-ring structure, makes them a powerful tool in the medicinal chemist's arsenal. By strategically incorporating oxetanes, drug designers can overcome challenges related to solubility, metabolic stability, and target affinity. As synthetic methodologies for accessing diverse oxetane scaffolds continue to expand, their application in creating the next generation of therapeutics is set to grow, solidifying their role as a privileged structural motif in modern drug discovery.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen-Bond Basicity | Rowan [rowansci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stemed.site [stemed.site]
- 8. Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical prediction of hydrogen-bond basicity pKBHX using quantum chemical topology descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioisosteric Replacement of a Carbonyl Group with an Oxetane: A Comparative Guide
In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development campaigns. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth technical comparison of the bioisosteric replacement of a carbonyl group with an oxetane moiety, a strategy that has gained significant traction for its ability to enhance crucial drug-like properties. We will delve into the experimental validation of this replacement, providing not only the "what" but, more importantly, the "why" behind the observed improvements, grounded in experimental data.
The Rationale: Why Replace a Carbonyl with an Oxetane?
The carbonyl group, ubiquitous in bioactive molecules, is a key hydrogen bond acceptor, crucial for target engagement. However, it can also be a metabolic liability, susceptible to enzymatic reduction or serving as a site for unwanted reactions.[1][2] The oxetane ring, a four-membered cyclic ether, has emerged as a compelling bioisostere for the carbonyl group due to its similar size, polarity, and hydrogen-bond accepting capabilities.[3][4] The key distinction lies in the sp³ hybridization of the oxetane's carbon atoms, which imparts greater metabolic stability compared to the sp²-hybridized carbonyl carbon.[1][5] This guide will explore the tangible benefits of this substitution through a data-driven comparison.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
A seminal study by Carreira and co-workers provides a direct quantitative comparison of spirocyclic ketones and their corresponding oxetane bioisosteres, offering a clear validation of this strategic replacement.[1][2] The following data summarizes their findings for two matched pairs of compounds.
Data Presentation: Carbonyl vs. Oxetane
| Compound Pair | Structure | Property | Carbonyl Analogue | Oxetane Analogue | Fold Change |
| Pair 1 | Pyrrolidine Derivatives | Aqueous Solubility (µg/mL) | 350 | 150 | 0.43x |
| Lipophilicity (LogD at pH 7.4) | 1.1 | 1.8 | +0.7 | ||
| Metabolic Stability (Intrinsic Clearance, µL/min/mg) | 120 | 20 | 6.0x improvement | ||
| Pair 2 | Piperidine Derivatives | Aqueous Solubility (µg/mL) | 400 | 250 | 0.63x |
| Lipophilicity (LogD at pH 7.4) | 1.5 | 1.2 | -0.3 | ||
| Metabolic Stability (Intrinsic Clearance, µL/min/mg) | 150 | 30 | 5.0x improvement |
Data synthesized from Carreira, et al. J. Med. Chem. 2010, 53, 3227–3246.
Key Insights from the Data:
-
Metabolic Stability: The most striking advantage of the oxetane replacement is the dramatic improvement in metabolic stability. In both examples, the intrinsic clearance in human liver microsomes was reduced by a factor of 5 to 6. This is attributed to the replacement of the metabolically susceptible carbonyl group with the more robust ether linkage of the oxetane.
-
Lipophilicity (LogD): The effect on lipophilicity is context-dependent. In the pyrrolidine series, the oxetane analogue is more lipophilic, while in the piperidine series, it is less lipophilic. This highlights the nuanced electronic and conformational effects the oxetane ring can impart, allowing for fine-tuning of this critical property.
-
Aqueous Solubility: In these specific examples, the oxetane analogues exhibited lower aqueous solubility. This underscores that bioisosteric replacement is a multiparameter optimization challenge, and improvements in one area may necessitate adjustments in others.
Experimental Validation: Protocols and Methodologies
To ensure the scientific integrity of such a comparative study, rigorous and standardized experimental protocols are essential. Here, we provide detailed methodologies for the key assays used to generate the data presented above.
Experimental Workflow
Caption: Experimental workflow for validating the bioisosteric replacement.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an in vitro measure of intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the phosphate buffer.
-
Add the liver microsomes (final concentration 0.5 mg/mL) and pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * microsomal protein per gram of liver * grams of liver per body weight).
-
Causality Behind Experimental Choices: The use of an NADPH regenerating system ensures a constant supply of the necessary cofactor for cytochrome P450 enzymes, the primary drivers of phase I metabolism. Terminating the reaction with a cold organic solvent effectively stops enzymatic activity and precipitates proteins for clean sample analysis by LC-MS/MS.
Kinetic Aqueous Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
-
Incubation:
-
Add the DMSO stock solution to a phosphate buffer (pH 7.4) in a 96-well plate to a final concentration of 200 µM (with 2% DMSO).
-
Seal the plate and shake at room temperature for 24 hours to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Filter the samples through a 0.45 µm filter plate into a new 96-well plate.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.
-
Causality Behind Experimental Choices: The 24-hour incubation period allows the system to reach thermodynamic equilibrium, providing a more accurate measure of solubility. The filtration step is crucial to remove any undissolved precipitate, ensuring that only the soluble fraction is quantified.
Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, an in vitro model of the human intestinal epithelium, to predict in vivo drug absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at a concentration of 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 2 hours), collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
-
Causality Behind Experimental Choices: The 21-day culture period is critical for the Caco-2 cells to differentiate and form a polarized monolayer that mimics the barrier properties of the intestinal epithelium. Measuring transport in both directions allows for the identification of active transport processes, such as efflux by P-glycoprotein.
Logical Framework for Bioisosteric Replacement
Caption: Logical progression of the bioisosteric replacement strategy.
Conclusion and Future Perspectives
The bioisosteric replacement of a carbonyl group with an oxetane is a validated and powerful strategy in medicinal chemistry for overcoming metabolic liabilities and fine-tuning the physicochemical properties of drug candidates.[6] The experimental data clearly demonstrates the potential for significant improvements in metabolic stability, a critical parameter for achieving favorable pharmacokinetic profiles. While the effects on solubility and lipophilicity are context-dependent, the oxetane moiety provides a valuable tool for multiparameter optimization.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Oxetane-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Oxetane-3-thiol is a versatile building block in modern medicinal chemistry, prized for its unique structural and physicochemical properties. However, its utility in the lab is matched by its potential hazards, including its flammability, toxicity, and malodorous nature characteristic of thiol compounds.[1][2] Adherence to strict disposal protocols is not only a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Hazard Assessment
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious eye damage and skin and respiratory irritation.[1][2]
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Flammable Liquid (Category 3) | 🔥 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | P261: Avoid breathing mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | corrosive | P302 + P352: IF ON SKIN: Wash with plenty of water.[4] |
| Serious Eye Damage/Eye Irritation | corrosive | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
A properly fitted laboratory coat.
-
Chemical safety goggles or a face shield.
-
Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
-
Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
II. Waste Segregation and Management
Proper waste segregation at the point of generation is a critical step in ensuring safe and compliant disposal. All waste streams containing this compound must be treated as hazardous waste.
Caption: Decision workflow for the segregation of this compound waste.
III. Step-by-Step Disposal Procedures
The primary method for the deactivation of thiols is through oxidation to the corresponding sulfonic acids, which are significantly less odorous and generally less hazardous.[7] Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose.[5][7][8]
A. Deactivation of Dilute Aqueous Waste
This procedure is suitable for aqueous waste streams from reaction work-ups or extractions containing small amounts of this compound.
Materials:
-
Commercial bleach (typically 5-8.25% sodium hypochlorite)
-
A suitably sized container (e.g., a plastic bucket or a large flask) for the deactivation procedure.
-
Stirring mechanism (e.g., magnetic stir bar and stir plate).
-
pH paper or a pH meter.
Protocol:
-
Work in a Fume Hood: All steps of the deactivation process must be performed in a certified chemical fume hood.
-
Prepare the Bleach Solution: For every volume of aqueous thiol waste, use at least an equal volume of commercial bleach.[8] For more concentrated waste streams, a larger excess of bleach may be necessary.
-
Slow Addition: Slowly and carefully add the this compound containing waste to the stirring bleach solution. The reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Stir Overnight: Allow the mixture to stir for a minimum of 14 hours, or overnight, to ensure complete oxidation.[5][8]
-
Check for Odor: After the stirring period, carefully check for the characteristic thiol odor. If the odor persists, add more bleach and continue stirring for several more hours.
-
Neutralization (if necessary): Before disposal, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).
-
Containerize as Hazardous Waste: The treated solution should be transferred to a properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and a description of the contents (e.g., "Treated this compound waste").[9][10]
B. Disposal of Neat or Concentrated this compound
Neat or concentrated this compound should not be treated with bleach directly due to the potential for a vigorous and uncontrolled reaction. This waste must be disposed of directly into a designated hazardous waste container.
Protocol:
-
Use a Designated Container: Obtain a hazardous waste container from your institution's Environmental Health & Safety (EH&S) department.
-
Label Correctly: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[9][10]
-
Transfer Carefully: In a fume hood, carefully transfer the neat this compound into the waste container.
-
Secure and Store: Securely cap the container and store it in a designated satellite accumulation area (SAA) until it is collected by EH&S personnel.[9][11]
C. Disposal of Contaminated Solid Waste
Solid waste, such as gloves, pipette tips, and absorbent paper contaminated with this compound, must also be disposed of as hazardous waste.
Protocol:
-
Segregate at the Source: Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.
-
Minimize Odor: For highly odorous items, it is good practice to first place them in a sealable bag (e.g., a zip-top bag) before putting them into the main solid waste container.[5][12]
-
Labeling: The container must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").[9][10]
-
Collection: Store the container in a designated SAA for collection by EH&S.[9][11]
IV. Decontamination of Glassware
All glassware that has come into contact with this compound must be decontaminated before being washed and returned to general use.
Caption: Step-by-step workflow for the decontamination of glassware.
A 1:1 mixture of commercial bleach and water is effective for this purpose.[8] Submerge the glassware in the bleach solution within a fume hood and allow it to soak for at least 14 hours.[5][8] After soaking, the glassware should be thoroughly rinsed with water before undergoing standard washing procedures.[5] The used bleach solution should be disposed of as hazardous waste.
V. Regulatory Compliance
All laboratory waste disposal is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.[11][13][14][15] It is imperative to be familiar with your institution's specific waste management plan and to follow the guidance of your EH&S department. Key aspects of compliance include:
-
Waste Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.[9][10]
-
Container Management: Waste containers must be kept closed except when adding waste and must be in good condition.
-
Storage Time Limits: There are limits on how long hazardous waste can be stored on-site, which vary depending on the facility's generator status.[10]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
- 1. This compound | C3H6OS | CID 22973907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. How To [chem.rochester.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. tcenv.com [tcenv.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Scientist's Guide to the Safe Handling of Oxetane-3-thiol
As a key building block in modern medicinal chemistry, Oxetane-3-thiol offers unique structural properties for drug development professionals.[1][2] However, its utility is matched by significant handling challenges. This guide provides a direct, field-proven framework for its safe management, moving beyond basic data sheets to offer practical, step-by-step protocols for researchers and scientists. The primary challenges—high reactivity, multi-faceted toxicity, and an exceptionally potent stench—demand a rigorous and proactive safety culture. Adherence to these protocols is essential for protecting personnel, maintaining a safe laboratory environment, and ensuring experimental integrity.
Hazard Profile and Proactive Risk Assessment
Understanding the specific hazards of this compound is the foundation of safe handling. Its GHS classification paints a clear picture of a chemical that is hazardous through multiple exposure routes.[3] The pervasive, foul odor characteristic of thiols is not merely an inconvenience; it is an indicator of airborne material and a potential early warning of a containment breach.
| Property | Value / Classification | Source |
| Molecular Formula | C₃H₆OS | PubChem[3] |
| Appearance | Liquid | Sigma-Aldrich |
| Odor | Stench | Sigma-Aldrich |
| GHS Hazard Codes | H226, H302, H312, H315, H318, H332, H335 | PubChem[3] |
Practical Implications of Hazards:
-
H226 (Flammable liquid and vapor): All handling and storage must be in areas free from ignition sources.[3]
-
H302/H312/H332 (Harmful if swallowed, in contact with skin, or if inhaled): This substance is systemically toxic. Exposure via any route must be prevented through robust engineering controls and personal protective equipment.[3]
-
H315 (Causes skin irritation): Direct contact can cause inflammation and discomfort.[3]
-
H318 (Causes serious eye damage): This is a critical risk. A splash to the eyes could result in irreversible damage, making non-negotiable eye protection paramount.[3]
-
H335 (May cause respiratory irritation): Inhalation can lead to irritation of the respiratory tract.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the severe hazard profile, a comprehensive PPE strategy is mandatory. Standard laboratory attire is insufficient.
| Protection Type | Required Equipment | Rationale & Causality |
| Eye & Face | Tightly fitting safety goggles AND a full-face shield. | The H318 classification (Causes serious eye damage) necessitates protection against both direct splashes (goggles) and broader facial exposure (shield).[3][4][5] A full-face respirator can serve as an integrated solution.[6] |
| Skin & Body | Nitrile or butyl rubber gloves (double-gloving recommended). Flame-resistant lab coat. Chemical-resistant apron for transfers. | The H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications demand robust dermal protection.[3] Double-gloving provides an extra barrier against potential permeation or tears.[7] |
| Respiratory | Primary: Certified chemical fume hood. Secondary: Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges for spill response. | The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications, combined with the extreme odor, make a fume hood the essential primary engineering control.[3][7] Respirators are for non-routine situations where hood performance may be compromised.[8] |
The Operational Plan: A Zero-Exposure Workflow
Every step, from receiving the compound to final waste disposal, must be meticulously planned to prevent its release.
Caption: Workflow for safe handling of this compound.
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage within a fume hood.
-
Store the tightly sealed container in a well-ventilated, dedicated flammables cabinet.[4][9] Storage temperature should not exceed 30°C.[10]
-
To minimize oxidation of the thiol group, consider storing the container inside a desiccator or bag purged with an inert gas like argon or nitrogen.[7][11][12]
-
-
Preparation and Use:
-
Move the sealed container into a certified chemical fume hood.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound.[11]
-
Perform all manipulations, including weighing and transferring, deep within the fume hood with the sash at the lowest practical height.
-
Use dedicated, clearly labeled glassware and equipment.
-
-
Post-Reaction and Work-Up:
-
Quench reactions carefully within the fume hood.
-
For solvent removal via rotary evaporator, the vacuum pump exhaust MUST be directed through a bleach trap to neutralize the volatile thiol before it enters the vacuum system or the atmosphere.[13] A cold trap (-78°C) should also be used to protect the pump.[14]
-
Decontamination and Disposal: The Zero-Odor Protocol
Improper disposal is the most common cause of persistent thiol odor in a laboratory. A strict, multi-step decontamination and waste segregation plan is essential.
-
Decontaminate Equipment Immediately:
-
Glassware & Stir Bars: Immediately after use, rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol) inside the fume hood, collecting the rinse as liquid hazardous waste. Submerge the rinsed items in a designated, labeled bleach bath (a 1:1 mixture of commercial bleach and water is effective) inside the fume hood.[13][14]
-
Soaking Time: Allow items to soak for a minimum of 12 hours to ensure complete oxidation of the thiol.[13]
-
Non-submersible Equipment: For items that cannot be submerged, wipe them down with a bleach-soaked cloth, followed by a water rinse. All wipes must be disposed of as solid hazardous waste.
-
-
Segregate and Contain Waste:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a clearly labeled, sealable hazardous waste container.[11] The label must explicitly state "Contains Thiols" to inform waste management personnel.[13]
-
Solid Waste: Place all contaminated solid waste (gloves, pipette tips, absorbent paper) immediately into a sealable plastic bag (e.g., a zip-lock bag).[14] Seal the bag and then place it into a second, larger hazardous waste container for solids.[11] This double containment is crucial for odor control.
-
-
Managing Spills:
-
Small Spills (inside a fume hood): Absorb the spill with an inert material like vermiculite or sand.[7] Scoop the contaminated absorbent into a sealable bag for solid waste disposal. Decontaminate the spill area with a bleach solution, then wipe clean with water.
-
Large Spills or Spills Outside a Hood: Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department for emergency response.
-
Emergency Procedures
Immediate and correct action is vital in an exposure event.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing while rinsing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4][9] If they feel unwell, call a poison center or doctor.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4]
By integrating these detailed protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. This compound | C3H6OS | CID 22973907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. safeopedia.com [safeopedia.com]
- 7. benchchem.com [benchchem.com]
- 8. safetymom.ca [safetymom.ca]
- 9. fishersci.com [fishersci.com]
- 10. This compound, CasNo.880136-18-5 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


